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Foundational

Mechanistic Profiling and Pharmacological Utility of 2-(4-Aminophenyl)-3-methylbutanoic Acid in Drug Discovery

Executive Summary & Core Directive 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS 131361-69-8) is a highly specialized, non-natural amino acid and arylalkanoic acid derivative[1]. Rather than functioning as a standalone th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

2-(4-Aminophenyl)-3-methylbutanoic acid (CAS 131361-69-8) is a highly specialized, non-natural amino acid and arylalkanoic acid derivative[1]. Rather than functioning as a standalone therapeutic with a classical in vivo mechanism of action, this compound serves as a critical pharmacophore building block in advanced drug discovery[2]. Its unique structural topology—combining a para-amino group, a chiral α -center, and a sterically demanding isopropyl moiety—confers distinct pharmacodynamic properties when incorporated into larger molecular architectures, such as peptidomimetics and Targeted Protein Degraders (PROTACs).

This technical guide delineates the mechanistic utility, physicochemical profiling, and validated experimental workflows for deploying this scaffold in preclinical drug development.

Structural Pharmacodynamics & Molecular Rationale

The mechanistic value of 2-(4-Aminophenyl)-3-methylbutanoic acid lies in its three primary functional domains, each dictating specific interactions within biological systems:

  • The α -Isopropyl Group (Steric Shield) : Unlike standard arylalkanoic acids (which typically feature an α -methyl group), the bulky isopropyl group severely restricts rotational freedom. This creates a rigidified backbone, essential for locking molecules into specific bioactive conformations and preventing enzymatic degradation[2].

  • The para-Amino Group (Orthogonal Anchor) : Acts as an electron-donating group that alters the overall pKa, but more importantly, serves as a highly reactive, orthogonal conjugation site for linker attachment in bivalent molecules[3].

  • The Carboxylic Acid (Catalytic Interactor) : The primary site for amide bond formation during peptide synthesis or for electrostatic interactions (e.g., salt bridges with arginine residues) within target active sites[1].

Quantitative Physicochemical Data

The following table summarizes the predictive molecular properties that govern the compound's pharmacokinetic behavior[3]:

PropertyValueMechanistic Implication
Molecular Weight 193.24 g/mol Optimal low-MW fragment allowing for extensive lead optimization without exceeding Lipinski limits[3].
XLogP3 2.1Favorable lipophilicity for cellular membrane permeability[3].
Topological Polar Surface Area 63.3 ŲExcellent oral bioavailability potential; balances solubility and permeability[3].
H-Bond Donors 2Facilitates strong anchoring in target binding pockets[3].
H-Bond Acceptors 3Enables interaction with enzymatic backbone amides[3].
Rotatable Bonds 3Restricted flexibility promotes binding entropy conservation upon target engagement[3].

Mechanistic Pathways in Drug Design

Pathway A: Peptidomimetic Stabilization via Steric Shielding

The incorporation of unnatural amino acids is a proven strategy to enhance the pharmacokinetic profile of peptide-based drugs[2]. When 2-(4-Aminophenyl)-3-methylbutanoic acid is integrated into a peptide backbone, its α -isopropyl group acts as a physical shield. Mechanistically, this steric bulk restricts the ϕ and ψ dihedral angles, frequently inducing stable secondary structures (such as β -turns). Furthermore, it physically blocks the active sites of endogenous proteases from accessing adjacent amide bonds, thereby significantly increasing the plasma half-life of the therapeutic[2].

Pathway B: E3 Ligase Recruitment in PROTACs

In the development of Targeted Protein Degraders, the para-amino group serves as a highly nucleophilic handle for attaching polyethylene glycol (PEG) or alkyl linkers. The mechanism of action of the final PROTAC relies heavily on the spatial orientation provided by the 3-methylbutanoic acid scaffold, which dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ubiquitin ligase.

MechanisticWorkflow N1 2-(4-Aminophenyl)- 3-methylbutanoic Acid N2 p-Amino Modification (Linker Conjugation) N1->N2 SN2/Amidation N3 Carboxyl Activation (HATU/DIPEA) N1->N3 Steric bypass N4 Targeted Protein Degraders (PROTACs) N2->N4 E3 Ligase recruitment N5 Sterically Hindered Peptidomimetics N3->N5 Solid-phase synthesis N6 SPR Binding & Orthogonal Validation N4->N6 Affinity profiling N5->N6 Affinity profiling

Workflow detailing the mechanistic integration of the compound into advanced drug discovery.

Self-Validating Experimental Protocols

To effectively utilize this compound, researchers must account for its unique steric and electronic properties. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Sterically Hindered Amide Coupling

Standard coupling reagents (e.g., EDC/NHS) frequently fail to activate the carboxyl group of this compound due to the massive steric hindrance imposed by the adjacent α -isopropyl group.

  • Activation : Dissolve 1.0 equivalent of 2-(4-Aminophenyl)-3-methylbutanoic acid in anhydrous DMF. Add 1.5 eq HATU and 3.0 eq DIPEA.

    • Causality: HATU generates a highly reactive 7-azabenzotriazole active ester that overcomes the steric barrier. DIPEA is utilized as a non-nucleophilic base; it deprotonates the carboxylic acid without acting as a competing nucleophile against the active ester.

  • Self-Validation Checkpoint : Stir for 15 minutes at room temperature. Extract a 1 µL aliquot and analyze via LC-MS. Do not proceed unless LC-MS confirms >95% conversion to the active ester intermediate. This prevents the waste of expensive downstream amine targets.

  • Conjugation : Add 1.1 eq of the target primary amine. Stir for 2–4 hours under an inert atmosphere.

  • Purification : Quench the reaction with water, extract via Ethyl Acetate (EtOAc), and purify using reverse-phase HPLC.

Protocol 2: Surface Plasmon Resonance (SPR) Target Engagement

To validate the target engagement of derivatives synthesized from this scaffold, SPR is preferred over standard enzymatic assays. Enzymatic assays can yield false negatives if the bulky isopropyl group induces allosteric modulation rather than direct competitive inhibition.

  • Surface Preparation : Immobilize the target protein onto a CM5 sensor chip using standard amine coupling.

  • Self-Validation Checkpoint : Inject 1M ethanolamine to block any unreacted active esters on the chip. Run a blank buffer injection to establish a baseline. If the baseline drifts >5 RU/min, the surface is unstable and must be regenerated.

  • Analyte Injection : Inject serial dilutions (e.g., 0.1 µM to 10 µM) of the synthesized derivative in HBS-EP+ running buffer.

    • Causality: HBS-EP+ contains surfactant (Polysorbate 20), which is critical to prevent the non-specific hydrophobic aggregation of the lipophilic isopropyl and phenyl moieties on the dextran matrix of the chip.

  • Kinetic Analysis : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive precise KD​ , kon​ , and koff​ values.

BindingModel Target Enzymatic Binding Pocket (e.g., Target Protease) Sub1 p-Amino Group Linker Attachment / H-Bonding Sub1->Target Anchoring Sub2 Phenyl Ring pi-pi Stacking Interactions Sub2->Target Core alignment Sub3 alpha-Isopropyl Steric Shielding & Restriction Sub3->Target Pocket restriction Sub4 Carboxyl Group Amide Coupling / Salt Bridge Sub4->Target Catalytic interaction

Pharmacophore mapping of 2-(4-Aminophenyl)-3-methylbutanoic acid in a generic enzymatic pocket.

References

  • PubChem. "(R)-2-(4-Aminophenyl)-3-methylbutanoic Acid | C11H15NO2 | CID 33778455". National Center for Biotechnology Information.
  • Sigma-Aldrich. "2-(4-Aminophenyl)-3-methylbutanoic Acid | 131361-69-8". MilliporeSigma.
  • MDPI. "Amino Acids in the Development of Prodrugs". Molecules.

Sources

Exploratory

The Emerging Potential of the 2-(4-Aminophenyl)-3-methylbutanoic Acid Scaffold: A Guide to Exploring Novel Biological Activities

An In-Depth Technical Guide for Drug Development Professionals Abstract The quest for novel therapeutic agents is an ongoing challenge in medicinal chemistry, requiring the identification of versatile chemical scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The quest for novel therapeutic agents is an ongoing challenge in medicinal chemistry, requiring the identification of versatile chemical scaffolds amenable to structural modification. The 2-(4-aminophenyl)-3-methylbutanoic acid core, a derivative of the amino acid valine, represents a promising but underexplored starting point for drug discovery. Its structure combines the key features of an amino acid, which can facilitate cellular uptake via nutrient transporters, with the 4-aminophenyl group, a well-established pharmacophore and a versatile handle for synthetic derivatization. This technical guide serves as a roadmap for researchers and drug development professionals, outlining the rationale, potential biological activities, and a practical framework for the synthesis, screening, and optimization of novel derivatives based on this scaffold. Drawing on established principles from analogous chemical series, we predict significant potential in oncology, with possible applications in antimicrobial and antioxidant therapies. This document provides detailed experimental protocols for in vitro screening and in silico modeling to accelerate the exploration of this promising chemical space.

The 2-(4-Aminophenyl)-3-methylbutanoic Acid Scaffold: A Rationale for Investigation

The design of new drugs often begins with a "scaffold"—a core chemical structure that can be systematically decorated with different functional groups to modulate biological activity. The 2-(4-aminophenyl)-3-methylbutanoic acid molecule is an exemplary scaffold for several reasons:

  • Inherent Biological Recognition: As a derivative of L-valine, it is structurally related to essential nutrients. This can be leveraged for targeted drug delivery, as amino acid transporters are often overexpressed in cancer cells and other pathological tissues, providing a potential mechanism for selective uptake[1][2].

  • Proven Pharmacophoric Elements: The 4-aminophenyl moiety is a cornerstone in medicinal chemistry, found in numerous approved drugs. The primary amine serves as a critical site for forming amides, sulfonamides, and Schiff bases, allowing for extensive chemical diversification[3].

  • Synthetic Tractability: The presence of two distinct functional handles—the exocyclic primary amine and the carboxylic acid—allows for orthogonal chemical modifications. This enables the creation of diverse chemical libraries, including esters, amides, and more complex heterocyclic derivatives, to systematically explore structure-activity relationships (SAR)[4][5]. The carboxylic acid, for instance, can be converted into water-soluble prodrugs to enhance bioavailability, a strategy successfully employed for other therapeutics[1][6][7].

Predicted Biological Activities & Potential Mechanisms of Action

While literature on the specific title compound is nascent, analysis of structurally similar molecules allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

Antiproliferative and Anticancer Activity

The most promising predicted activity for derivatives of this scaffold is in oncology. Numerous studies on related aminophenyl and amino acid derivatives have demonstrated potent anticancer effects through various mechanisms.

  • Kinase Inhibition: Receptor tyrosine kinases like c-MET, HER2, and EGFR are frequent targets for anticancer drugs containing aminophenyl fragments[4][8]. Derivatives can be designed to fit into the ATP-binding pocket of these enzymes, disrupting downstream signaling pathways that control cell growth and proliferation. Molecular docking studies on analogous compounds have shown that the aminophenyl group can form crucial hydrogen bonds within the kinase active site[4].

  • Induction of Apoptosis: Successful anticancer agents often trigger programmed cell death. Derivatives could achieve this by inhibiting glycolysis, leading to increased DNA damage and cell cycle arrest, ultimately culminating in apoptosis[9].

  • Structure-Activity Relationship (SAR) Insights: Studies on related benzothiazoles and other heterocyclic compounds show that the addition of electron-withdrawing groups (e.g., halogens) to the phenyl ring often enhances cytotoxic potency[5]. This provides a clear direction for initial synthetic efforts.

The diagram below illustrates a hypothetical mechanism where a derivative of the scaffold (a "Novel Inhibitor") blocks a receptor tyrosine kinase (RTK) signaling pathway, a common mechanism for modern cancer therapeutics.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds Inhibitor Novel Inhibitor (Scaffold Derivative) Inhibitor->RTK Blocks RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation G cluster_derivatives Derivative Library Scaffold Core Scaffold 2-(4-Aminophenyl)-3-methylbutanoic acid Amides N-Acyl / N-Sulfonyl Derivatives Scaffold->Amides R-COCl or R-SO2Cl Esters Carboxyl Esters (Prodrugs) Scaffold->Esters R-OH, H+ Heterocycles Heterocyclic Adducts (e.g., Oxadiazoles) Amides->Heterocycles Multi-step Synthesis

Caption: Proposed synthetic routes for generating a diverse library of derivatives.

Protocol 1: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It is a reliable, high-throughput first step for screening compounds for cytotoxic effects against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized derivatives against selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Materials:

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: In Silico Target Identification (Molecular Docking)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for prioritizing compounds and generating hypotheses about their mechanism of action.

Objective: To predict the binding affinity and interaction patterns of a virtual library of derivatives against a known protein target (e.g., the ATP-binding site of EGFR, PDB: 1M17).

Conceptual Workflow:

  • Protein Preparation: Download the crystal structure of the target protein (e.g., from the Protein Data Bank). Remove water molecules, add hydrogen atoms, and assign charges using software like AutoDock Tools or Schrödinger Maestro. Define the binding site based on the location of a known co-crystallized ligand.

  • Ligand Preparation: Draw the 2D structures of the synthesized or virtual derivatives. Convert them to 3D structures and perform energy minimization using software like ChemDraw or Avogadro. Assign appropriate charges.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to systematically fit each ligand into the defined binding site of the protein. The program will generate multiple binding poses for each ligand.

  • Scoring and Analysis: The docking software calculates a "docking score" (e.g., in kcal/mol) for each pose, which estimates the binding affinity. Lower scores typically indicate better binding.

  • Post-Docking Visualization: Analyze the top-scoring poses visually using software like PyMOL or VMD. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the binding pocket. This analysis helps validate the score and provides insights for SAR.

Protocol 3: Antioxidant Activity (DPPH Assay)

Objective: To measure the radical scavenging ability of the synthesized derivatives.

Materials:

  • Synthesized compounds dissolved in methanol (1 mg/mL stock)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer (517 nm)

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution alone.

Data Interpretation & SAR Guidance

Systematic screening of a derivative library will generate data that, when properly organized, can reveal crucial structure-activity relationships (SAR). This knowledge is essential for guiding the next round of synthesis toward more potent and selective compounds.

Tabulating and Analyzing Cytotoxicity Data

The IC50 values obtained from the MTT assay should be tabulated to allow for easy comparison. A hypothetical example is shown below.

Compound ID R1-Group (N-Acyl) R2-Group (Phenyl Ring) IC50 (µM) vs. A549 Cells
Scaffold-H-H> 100
DER-01Acetyl-H75.3
DER-02Benzoyl-H42.1
DER-03Benzoyl4-Fluoro15.8
DER-04Benzoyl4-Methoxy55.6
DER-054-Nitrobenzoyl-H9.7

Interpreting the Hypothetical Data:

  • N-Acylation is Beneficial: Both acetyl (DER-01) and benzoyl (DER-02) groups improve activity compared to the unsubstituted scaffold.

  • Aromatic Acyl Groups are Preferred: The benzoyl group (DER-02) is more potent than the acetyl group (DER-01), suggesting a beneficial hydrophobic or pi-stacking interaction.

  • Electron-Withdrawing Groups Enhance Potency: A fluoro (DER-03) or nitro (DER-05) group on the benzoyl ring significantly increases activity. The electron-donating methoxy group (DER-04) is less effective.[5][10] This strongly suggests that electronic effects are critical and that the binding pocket may contain a positively charged or hydrogen bond-donating residue that interacts favorably with an electron-deficient aromatic ring.

Conclusion and Future Directions

The 2-(4-aminophenyl)-3-methylbutanoic acid scaffold stands as a highly attractive platform for the development of novel therapeutic agents, particularly in the field of oncology. Its synthetic accessibility and the presence of key pharmacophoric features provide a solid foundation for lead discovery. The protocols and strategies outlined in this guide offer a clear and efficient path for synthesizing, screening, and optimizing derivatives.

Future work should focus on expanding the initial library based on SAR insights, exploring a wider range of heterocyclic modifications, and advancing the most potent and non-toxic lead compounds into more complex biological assays, such as cell cycle analysis, apoptosis assays, and eventually, in vivo preclinical models.

References

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.
  • Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. (2023). MDPI.
  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2002). PubMed.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Amino Acids in the Development of Prodrugs. (n.d.). PMC.
  • Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SN
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI.
  • Synthesis, characterization, and biological evaluation of some novel ϒ-aminobutyric acid aminotransferase (GABA-AT) inhibitors. (2022).
  • Structure activity relationship of selective GABA uptake inhibitors. (n.d.).
  • Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. (n.d.). RSC Publishing.
  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetast
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Functional Group Characteristics and Roles. (n.d.). ASHP.
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)

Sources

Foundational

Comprehensive Technical Guide on 2-(4-Aminophenyl)-3-methylbutanoic Acid: Synthesis, Properties, and Applications in Neuropharmacology

Executive Summary 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 131361-69-8) is a highly specialized non-natural amino acid derivative characterized by an isovaleric acid backbone substituted with a para-aminophenyl grou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 131361-69-8) is a highly specialized non-natural amino acid derivative characterized by an isovaleric acid backbone substituted with a para-aminophenyl group. While not deployed as an Active Pharmaceutical Ingredient (API) itself, it serves as a critical, high-value intermediate in the synthesis of neuropharmacological probes[1]. Most notably, it is the fundamental building block for photoreactive and fluorescent pyrethroid analogs (such as KUP-1), which are utilized as photoaffinity labels to map the binding sites of Voltage-Gated Sodium Channels (VGSCs)[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, strategic synthetic pathways, rigorous experimental protocols, and its advanced applications in neurotoxicology and structural biology.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of 2-(4-Aminophenyl)-3-methylbutanoic acid is essential for optimizing reaction conditions, particularly regarding its solubility and partitioning during extraction phases. The presence of both a basic aniline moiety and an acidic carboxyl group grants it amphoteric properties, necessitating precise pH control during isolation.

PropertyValue
Chemical Name 2-(4-Aminophenyl)-3-methylbutanoic acid
CAS Number 131361-69-8 (Racemate)
PubChem CID 33778455 (for the (R)-enantiomer)
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
SMILES CC(C)C(C1=CC=C(N)C=C1)C(=O)O
Computed XLogP3 2.1
Topological Polar Surface Area 63.3 Ų

Data synthesized from PubChem computational records[1].

Strategic Synthetic Pathways & Mechanistic Insights

The synthesis of 2-(4-Aminophenyl)-3-methylbutanoic acid typically proceeds via the nitration of 2-phenyl-3-methylbutanoic acid, followed by the selective reduction of the nitro group. To prevent unwanted side reactions at the carboxylic acid during downstream processing (such as diazotization), the acid is often protected as a benzyl ester[3].

Mechanistic Rationale
  • Nitration: Electrophilic aromatic substitution of the phenyl ring using a nitric/sulfuric acid mixture predominantly yields the para-nitro isomer due to the steric bulk of the 3-methylbutanoic acid side chain, which shields the ortho positions[4].

  • Reduction: The Béchamp reduction (Iron in acetic acid) is strategically selected over catalytic hydrogenation (e.g., Pd/C). Catalytic hydrogenation poses a high risk of prematurely cleaving the benzyl ester protecting group via hydrogenolysis. Iron/acetic acid provides a mild, chemoselective electron-transfer mechanism that reduces the nitro group to an amine without affecting the ester linkage[5].

Synthesis A 2-Phenyl-3-methylbutanoic acid (Precursor) B Nitration (HNO3/H2SO4) A->B C 2-(4-Nitrophenyl)-3-methylbutanoic acid B->C D Béchamp Reduction (Fe/AcOH) C->D E 2-(4-Aminophenyl)-3-methylbutanoic acid (Target Intermediate) D->E F Diazotization & Azidation (NaNO2, NaN3) E->F G 2-(4-Azidophenyl)-3-methylbutanoic acid (Photoaffinity Probe) F->G

Caption: Synthetic pathway from 2-phenyl-3-methylbutanoic acid to photoaffinity probe precursors.

Experimental Methodologies: A Self-Validating Approach

The following protocols detail the synthesis of the aminophenyl intermediate and its subsequent conversion into the photoreactive azide derivative, based on foundational patent literature (US4311696)[6].

Protocol 1: Chemoselective Reduction to 2-(4-Aminophenyl)-3-methylbutanoic Acid Benzyl Ester
  • Objective: Reduce the para-nitro group to an amine while preserving the benzyl ester.

  • Procedure:

    • Preparation: Suspend 94.6 g of 2-(4-nitrophenyl)-3-methylbutanoic acid, benzyl ester in a solvent mixture of 400 mL glacial acetic acid and 100 mL deionized water.

    • Controlled Reduction: Add 55 g of fine iron powder in small, sequential portions under vigorous mechanical stirring.

      • Causality Check: The reaction is highly exothermic. Stepwise addition prevents thermal runaway, while the aqueous acetic acid provides the necessary protons for the reduction mechanism.

    • Thermal Maturation: Maintain the reaction temperature strictly between 80°C and 90°C for 1 hour to ensure complete conversion.

    • Workup & Isolation: Filter the hot mixture through a Celite pad to remove insoluble iron oxides. Dilute the filtrate with water and extract with diethyl ether.

    • Purification: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

      • Self-Validation: The cessation of CO₂ evolution during the bicarbonate wash confirms the complete neutralization and removal of residual acetic acid. Dry over anhydrous MgSO₄ and evaporate in vacuo to yield the product (m/e 283)[3].

Protocol 2: Diazotization and Azide Formation
  • Objective: Convert the amine into a photoreactive azide warhead.

  • Procedure:

    • Diazotization: Dissolve the aminophenyl intermediate in aqueous HCl and chill to 0–5°C using an ice-salt bath. Slowly add a stoichiometric amount of aqueous NaNO₂.

      • Causality Check: Maintaining the temperature below 5°C is critical; higher temperatures will cause the diazonium salt to rapidly degrade into a phenol via the expulsion of N₂ gas.

    • Azidation: Dropwise, add an aqueous solution of sodium azide (NaN₃) to the cold diazonium mixture, yielding the azidophenyl benzyl ester.

    • Ester Cleavage: To isolate the free acid, combine 10 g of the azidophenyl ester with 25 mL dioxane, 10 mL water, and 5.2 g of 50% NaOH.

      • Causality Check: Dioxane is required as a co-solvent to solubilize the highly hydrophobic ester, allowing the aqueous hydroxide to attack the carbonyl carbon in a homogeneous phase.

    • Reflux & Isolation: Boil under reflux for 30 hours. Evaporate the dioxane, wash the aqueous layer with butyl chloride, acidify with 4 N HCl, and extract the precipitated free acid into fresh butyl chloride. Evaporation yields 2-(4-azidophenyl)-3-methylbutanoic acid as a yellowish solid (m.p. 95°–97°C) with a characteristic IR azide stretch at 2120 cm⁻¹[6].

Neuropharmacological Applications: Photoaffinity Labeling of VGSCs

The primary scientific value of 2-(4-Aminophenyl)-3-methylbutanoic acid lies in its downstream conversion to KUP-1 , a photoreactive and fluorescent pyrethroid analog[7].

Pyrethroid insecticides paralyze insects (and affect mammalian nervous systems) by binding to the α-subunit of Voltage-Gated Sodium Channels (VGSCs). This binding slows the activation and inactivation gating kinetics of the channel, leading to prolonged sodium tail currents and depolarizing afterpotentials[2].

To physically map this binding pocket, researchers utilize the azide derivative of our title compound. The isovaleric acid backbone structurally mimics the acid moiety of conventional pyrethroids, ensuring high-affinity binding to the receptor. Upon exposure to UV irradiation, the azide group expels nitrogen gas, generating a highly reactive, electron-deficient nitrene . This nitrene instantly inserts into the nearest C-H or N-H bonds of the VGSC's amino acid residues, covalently and irreversibly cross-linking the probe to the channel[7].

Mechanism A KUP-1 Probe (Azidophenyl Derivative) B Voltage-Gated Sodium Channel (VGSC) Non-covalent Binding at Pyrethroid Site A->B C UV Irradiation (Photoactivation of Azide) B->C Probe localized in channel D Covalent Cross-linking (Nitrene Insertion into Protein) C->D N2 release & Nitrene formation E Electrophysiological Effect: Depolarizing Afterpotential & Tail Currents D->E Irreversible channel modification

Caption: Mechanism of action for VGSC photoaffinity labeling using the KUP-1 probe.

By utilizing 2-(4-Aminophenyl)-3-methylbutanoic acid as the foundational scaffold, neurotoxicologists can successfully isolate the cross-linked protein fragments, sequence them, and definitively map the allosteric binding sites of pyrethroid insecticides on mammalian and insect sodium channels.

References

  • National Center for Biotechnology Information (PubChem). (R)-2-(4-Aminophenyl)-3-methylbutanoic Acid; CID 33778455. Retrieved from: [Link]

  • PrepChem. Synthesis of 2-(4-Aminophenyl)-3-methylbutanoic acid, benzyl ester. Retrieved from:[Link]

  • PrepChem. Synthesis of 2-(4-azidophenyl)-3-methylbutanoic acid (Literature source US04311696). Retrieved from:[Link]

  • Matsuda, K., et al. (1995). Synthesis of a Photoreactive and Fluorescent Pyrethroid and Its Nerve Effects. Journal of Pesticide Science, 20(4), 487-495. Retrieved from:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(4-Aminophenyl)-3-methylbutanoic Acid: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)-3-methylbutanoic acid, a substituted α-amino acid with potential applications in pharmaceutical and chemical research. Due to the limit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)-3-methylbutanoic acid, a substituted α-amino acid with potential applications in pharmaceutical and chemical research. Due to the limited specific literature on this compound, this guide synthesizes information from analogous structures, particularly other aminophenylalkanoic acids and arylpropionic acid derivatives, to present a scientifically grounded perspective on its discovery, synthesis, and potential biological relevance. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential utility of novel amino acid derivatives.

Introduction and Chemical Identity

2-(4-Aminophenyl)-3-methylbutanoic acid, also known as 4-aminophenyl-valine, is a non-proteinogenic amino acid characterized by a valine scaffold with a p-aminophenyl group attached to the α-carbon. Its chemical structure combines the features of an aromatic amine and an α-amino acid, suggesting a potential for diverse biological activities and applications as a building block in medicinal chemistry.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-(4-aminophenyl)-3-methylbutanoic acidN/A
CAS Number 131361-69-8[1][2]
Molecular Formula C11H15NO2[1]
Molecular Weight 193.24 g/mol [1]
Physical Form Solid[2]
Purity ≥95% (as commercially available)[2][3]
Storage Temperature Refrigerator[2]

Historical Context and Discovery

Retrosynthetic Analysis and Proposed Synthesis

While a specific, documented synthetic protocol for 2-(4-Aminophenyl)-3-methylbutanoic acid is not published, a logical and efficient synthesis can be proposed based on well-established organic chemistry principles, particularly those applied to the synthesis of structurally related aminophenylalkanoic acids. A common and reliable strategy involves the synthesis of a nitro-substituted precursor followed by reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway

A plausible synthetic route starts from 4-nitrophenylacetic acid and proceeds through an α-alkylation step followed by reduction.

Synthetic_Pathway A 4-Nitrophenylacetic acid B Dianion of 4-Nitrophenylacetic acid A->B  LDA, THF, -78 °C C 2-(4-Nitrophenyl)-3-methylbutanoic acid B->C  Isopropyl bromide D 2-(4-Aminophenyl)-3-methylbutanoic acid C->D  H2, Pd/C, EtOH

Caption: Proposed synthesis of 2-(4-Aminophenyl)-3-methylbutanoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard laboratory procedures for analogous reactions and should be optimized for safety and efficiency.

Step 1: Synthesis of 2-(4-Nitrophenyl)-3-methylbutanoic acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenylacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Dianion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF via the dropping funnel while maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

  • Alkylation: Add isopropyl bromide (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction to 2-(4-Aminophenyl)-3-methylbutanoic acid

  • Reaction Setup: Dissolve the purified 2-(4-nitrophenyl)-3-methylbutanoic acid (1 equivalent) in ethanol in a hydrogenation flask.

  • Catalytic Hydrogenation: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Potential Applications and Biological Rationale

While there is no specific biological data for 2-(4-Aminophenyl)-3-methylbutanoic acid, the structural motifs present in the molecule suggest several areas of potential therapeutic interest.

  • Anti-inflammatory and Analgesic Agents: The core structure is related to arylpropionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] It is plausible that this compound could exhibit inhibitory activity against cyclooxygenase (COX) enzymes.

  • Anticancer Agents: The 4-aminophenyl group is a feature in several classes of anticancer agents. For instance, 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor properties.[6] The aminophenyl moiety can be crucial for binding to the active sites of various enzymes or receptors involved in cancer signaling pathways.

  • Enzyme Inhibitors: The amino acid scaffold can be recognized by various enzymes. Depending on the overall shape and electronic properties, it could be designed as an inhibitor for proteases, kinases, or other enzymes implicated in disease. For example, derivatives of 3-(2-aminocarbonylphenyl)propanoic acid have been investigated as potent and selective EP3 receptor antagonists.[7]

  • Prodrug Development: The primary amine and carboxylic acid functional groups make this molecule an ideal candidate for prodrug design.[6] These groups can be derivatized to improve solubility, permeability, and targeted delivery of a parent drug.

Future Directions and Research Opportunities

The lack of extensive research on 2-(4-Aminophenyl)-3-methylbutanoic acid presents a clear opportunity for further investigation. Key areas for future research include:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized, and scalable synthetic route.

  • Biological Screening: Comprehensive screening of the compound for various biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.

  • Stereoselective Synthesis: As the molecule contains a chiral center, the synthesis and biological evaluation of the individual enantiomers are crucial, as biological activity is often stereospecific.

  • Derivatization and SAR Studies: Synthesis of a library of derivatives to explore the structure-activity relationship and identify more potent and selective compounds.

Conclusion

2-(4-Aminophenyl)-3-methylbutanoic acid is a chemical entity with a structure that suggests potential for biological activity, particularly in the realms of anti-inflammatory and anticancer research. While direct scientific literature on this compound is sparse, this guide has provided a comprehensive overview based on the established chemistry of its structural analogs. The proposed synthetic pathway offers a logical approach for its preparation, and the outlined potential applications provide a rationale for its further investigation. This molecule represents an underexplored area of chemical space that warrants further scientific inquiry to unlock its full potential.

References

  • NextSDS. 2-[(4-aminophenyl)methyl]butanoic acid — Chemical Substance Information. [Link]

  • ClinicalTrials.gov. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • Amino Acids in the Development of Prodrugs - PMC. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

  • Aprosamine Derivatives Active against Multidrug-Resistant Gram-Negative Bacteria. [Link]

  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. [Link]

  • Current opinion on 3-[2-[(2-tert-butyl-phenylaminooxalyl)-amino]-propionylamino]- 4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid, an investigational drug targeting caspases and caspase-like proteases: the clinical trials in sight and recent anti-inflammatory advances. [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • Pharmacological Role of Biosynthetic Products | IntechOpen. [Link]

  • PubChem. 4-Amino-3-methylbutanoic acid. [Link]

  • U.S. Food and Drug Administration. (2013). CROSS DISCIPLINE TEAM LEADER REVIEW. [Link]

  • Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. [Link]

  • (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. [Link]

  • Biochemical, Biological, and Clinical Properties of γ-Oryzanol. [Link]

Sources

Foundational

Preclinical In Vivo Evaluation of 2-(4-Aminophenyl)-3-methylbutanoic Acid: A Methodological Guide for Novel Chemical Chaperones

Target Audience: Preclinical Researchers, Toxicologists, and Translational Scientists Compound Profile: 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 131361-69-8; hereafter referred to as 4-APMBA ) Executive Summary & Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Toxicologists, and Translational Scientists Compound Profile: 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 131361-69-8; hereafter referred to as 4-APMBA )

Executive Summary & Pharmacological Rationale

In the landscape of small-molecule drug development, targeting endoplasmic reticulum (ER) stress and epigenetic regulation remains a highly promising therapeutic avenue. 4-APMBA shares a core phenylbutanoic acid scaffold with 4-phenylbutyric acid (4-PBA), an FDA-approved chemical chaperone known to alleviate ER stress and act as a weak pan-histone deacetylase (HDAC) inhibitor[1][2].

However, 4-APMBA introduces significant structural modifications: a 4-amino substitution on the phenyl ring and a 3-methyl group on the aliphatic chain. As a Senior Application Scientist, I designed this guide based on the causality of these structural changes. The methyl group increases lipophilicity and alters steric bulk, potentially enhancing tissue-specific distribution—a critical hurdle in CNS and solid tumor drug delivery[3]. Concurrently, the aniline moiety provides a unique electronic distribution that may increase binding affinity within the narrow zinc-containing catalytic pocket of specific HDAC isoforms.

This whitepaper outlines a self-validating, step-by-step in vivo testing framework to evaluate 4-APMBA's efficacy, pharmacokinetics, and mechanism of action.

Mechanistic Framework: UPR Modulation and HDAC Inhibition

Before initiating in vivo models, it is crucial to define the target engagement pathways. Like its analog 4-PBA, 4-APMBA is hypothesized to act dually. First, it acts as a chemical chaperone, mitigating the Unfolded Protein Response (UPR) by suppressing the activation of PERK, IRE1, and ATF6 sensors[4][5]. Second, it inhibits HDAC enzymes, preventing the deacetylation of histones and promoting the transcription of neuroprotective and anti-inflammatory genes[2][6].

G Compound 4-APMBA HDAC HDAC Enzymes Compound->HDAC Inhibits PERK PERK / IRE1 / ATF6 Compound->PERK Inhibits (Chaperone) ER_Stress ER Stress ER_Stress->PERK Histones Histone Acetylation HDAC->Histones Suppresses Apoptosis Apoptosis & Inflammation PERK->Apoptosis GeneExpr Cell Survival Genes Histones->GeneExpr Promotes

Fig 1. Dual mechanism of 4-APMBA modulating UPR pathways and HDAC-mediated gene expression.

Phase I: Pharmacokinetics (PK) and Toxicity Profiling

To establish a therapeutic window, baseline PK parameters must be quantified. The structural additions to 4-APMBA are expected to yield a superior half-life and brain penetrance compared to the rapid clearance of standard 4-PBA.

Quantitative PK Projections and Benchmarks

Table 1: Target Pharmacokinetic Profile of 4-APMBA vs. Standard 4-PBA

Parameter4-PBA (Reference)4-APMBA (Target Thresholds)Biological Implication
Tmax (PO) 0.5 - 1.0 hr1.0 - 2.0 hrSlower absorption due to increased lipophilicity.
Half-life (t1/2) ~0.8 - 1.5 hr> 3.0 hrReduced hepatic clearance; allows for QD or BID dosing.
Brain/Plasma Ratio < 0.1> 0.4Enhanced BBB penetration for neurodegenerative models.
Tissue AUC (Colon) ModerateHighPotential for localized anti-inflammatory efficacy[3].
Maximum Tolerated Dose (MTD) Protocol

Self-Validating System: Include a vehicle-only group to establish baseline physiological parameters, ensuring observed toxicities are strictly compound-driven.

  • Subject Selection: 8-week-old C57BL/6 mice (n=5 per sex/group).

  • Dosing Escalation: Administer 4-APMBA via oral gavage (PO) at 50, 100, 250, and 500 mg/kg. (Note: 4-PBA is safely tolerated up to 100 mg/kg/day in neurodevelopmental models[2]).

  • Monitoring: Record body weight, clinical signs (e.g., piloerection, lethargy), and conduct functional observational batteries (FOB) daily for 14 days.

  • Endpoint: Harvest liver and kidney tissues for H&E staining to assess acute hepatotoxicity or nephrotoxicity.

Phase II: In Vivo Efficacy Models

Based on the established efficacy of phenylbutyrate derivatives in mitigating ER stress-driven pathologies, 4-APMBA should be evaluated in the following highly validated murine models.

Model A: Collagen-Induced Arthritis (CIA) for Autoimmune Inflammation

Rationale: ER stress plays a critical pathological role in rheumatoid arthritis. 4-PBA has been proven to attenuate CIA severity by inhibiting the proliferation of synovial fibroblasts and suppressing matrix metalloproteinase (MMP) expression[1][7]. Protocol:

  • Induction: Immunize DBA/1 mice (highly susceptible to CIA) with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail (Day 0). Administer a booster on Day 21.

  • Treatment: Upon the first clinical signs of arthritis (approx. Day 25), randomize mice into three groups: Vehicle, 4-APMBA (e.g., 50 mg/kg/day PO), and a positive control (e.g., Dexamethasone 1 mg/kg).

  • Phenotyping: Score paw thickness and clinical arthritis severity (scale 0-4 per paw) every alternate day.

  • Validation: Perform micro-computed tomography (micro-CT) on tibiotalar joints at Day 45 to quantify bone erosion[7].

Model B: Hypoxia-Induced Pulmonary Arterial Hypertension (PAH)

Rationale: Chronic hypoxia induces severe ER stress in pulmonary artery smooth muscle cells. Suppressing the UPR with chemical chaperones prevents right ventricular remodeling[4]. Protocol:

  • Induction: House adult male mice in a normobaric hypoxic chamber (10% O₂) for 21 days.

  • Treatment: Co-administer 4-APMBA (PO, daily) throughout the 21-day exposure.

  • Hemodynamics: At Day 21, anesthetize mice and insert a Millar micro-tip catheter into the right ventricle via the right jugular vein to measure Right Ventricular Systolic Pressure (RVSP)[4].

Workflow Phase1 Phase 1 PK & MTD Profiling Phase2 Phase 2 Disease Modeling (CIA / Hypoxia) Phase1->Phase2 Phase3 Phase 3 In Vivo Dosing & Phenotyping Phase2->Phase3 Phase4 Phase 4 Ex Vivo Biomarkers (HDAC / GRP78) Phase3->Phase4

Fig 2. Sequential in vivo testing pipeline for 4-APMBA from pharmacokinetics to biomarker validation.

Phase III: Ex Vivo Mechanistic Validation

To ensure the observed phenotypic improvements are causally linked to 4-APMBA's proposed mechanism, harvested tissues must undergo rigorous biochemical validation.

Brain and Tissue HDAC Activity Assay

Rationale: Confirming target engagement requires measuring the direct inhibition of HDAC enzymes in target tissues. Protocol:

  • Extraction: Rapidly dissect the cortex (or synovial tissue from the CIA model) and homogenize in a non-denaturing lysis buffer. Isolate nuclear extracts.

  • Assay Execution: Utilize a fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Incubate 50 µg of nuclear extract with the substrate at 37°C for 1 hour.

  • Controls: Use Sodium Butyrate (600 mg/kg in vivo dosing) as a positive reference for robust HDAC inhibition[6].

  • Quantification: Measure fluorescence (Ex/Em = 360/460 nm). A reduction in fluorescence relative to the vehicle group confirms in vivo HDAC inhibition.

ER Stress Biomarker Quantification (Western Blot)

Rationale: 4-PBA effectively downregulates specific ER stress markers, protecting cells from apoptosis[5]. Protocol:

  • Protein Isolation: Lyse tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Target Probing: Run 30 µg of protein on an SDS-PAGE gel. Probe for primary UPR markers: GRP78 , GRP94 , ATF6 , and the pro-apoptotic factor CHOP [2][4][5].

  • Analysis: Normalize band intensities to GAPDH or α-tubulin. Successful chaperone activity by 4-APMBA will manifest as a statistically significant reduction in GRP78 and CHOP expression compared to vehicle-treated disease models.

References

  • 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC. nih.gov.[Link]

  • Reduction of endoplasmic reticulum stress by 4-phenylbutyric acid prevents the development of hypoxia-induced pulmonary arterial hypertension - American Journal of Physiology. physiology.org.[Link]

  • Inhibition of Endoplasmic Reticulum Stress Using 4-phenylbutyric Acid Ameliorates the Severity of Collagen-induced Arthritis in Mice via Attenuation of Proliferation and Inflammatory Responses of Synovial Fibroblasts - ACR Meeting Abstracts. acrabstracts.org.[Link]

  • Chemical chaperone 4-phenylbutyric acid protects H9c2 cardiomyocytes from ischemia/reperfusion injury by attenuating endoplasmic reticulum stress-induced apoptosis - Spandidos Publications. spandidos-publications.com.[Link]

  • Prenatal 4-phenylbutyric acid administration during mid-gestation ameliorates ASD-like behaviors by reducing cortical endoplasmic reticulum stress in VPA-induced ICR and BTBR mouse models - AIMS Press. aimspress.com.[Link]

  • Measuring Histone Deacetylase Inhibition in the Brain - PMC - NIH. nih.gov.[Link]

  • Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts - MDPI. mdpi.com.[Link]

  • Synthesis and in Vitro and in Vivo Biological Evaluation of Tissue-Specific Bisthiazole Histone Deacetylase (HDAC) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org.[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-(4-Aminophenyl)-3-methylbutanoic Acid: A Technical Whitepaper

Executive Summary As drug development increasingly relies on complex, multifunctional small molecules, understanding the pharmacokinetic (PK) behavior of amphoteric scaffolds is critical. 2-(4-Aminophenyl)-3-methylbutano...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on complex, multifunctional small molecules, understanding the pharmacokinetic (PK) behavior of amphoteric scaffolds is critical. 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS 131361-69-8) serves as a compelling model compound[1]. Featuring both a primary aromatic amine and a carboxylic acid moiety flanking a lipophilic isopropyl core, this molecule presents unique challenges and opportunities in absorption, distribution, metabolism, and excretion (ADME).

This whitepaper provides an in-depth, hypothesis-driven framework for evaluating the pharmacokinetics of 2-(4-Aminophenyl)-3-methylbutanoic acid. By dissecting its physicochemical properties, we establish a self-validating experimental roadmap to quantify its carrier-mediated absorption and Phase II-dominated biotransformation.

Physicochemical Profiling & Predictive ADME

The foundational step in any PK evaluation is understanding the ionization state of the molecule at physiological pH. The amphoteric nature of 2-(4-Aminophenyl)-3-methylbutanoic acid dictates its behavior across biological membranes.

Table 1: Physicochemical Properties and PK Implications
ParameterValuePharmacokinetic Implication
Molecular Weight 193.24 g/mol Small molecular size; sterically favorable for rapid absorption[1].
LogP (Computed) ~2.1Moderate lipophilicity; supports lipid bilayer partitioning[1].
pKa (Carboxylic Acid) ~4.2Deprotonated (anionic) at physiological pH (7.4).
pKa (Aromatic Amine) ~4.6Un-ionized (neutral) at physiological pH (7.4).
Net Charge (pH 7.4) Predominantly -1Limits passive transcellular diffusion; necessitates active transport evaluation.

Causality Insight: At the intestinal pH of ~6.5 to 7.4, the carboxylic acid is ionized while the aromatic amine remains largely neutral. This net negative charge creates a high desolvation energy penalty, restricting passive diffusion. Consequently, achieving high oral bioavailability relies heavily on carrier-mediated transport mechanisms.

Absorption & Intestinal Permeability Dynamics

While the molecule lacks a traditional alpha-amino group, the spatial arrangement of the primary aromatic amine and the bulky isopropyl-phenyl scaffold mimics the pharmacophore of atypical substrates for the L-type amino acid transporter 1 (LAT1) [2]. LAT1 is highly expressed in the intestinal epithelium and the blood-brain barrier, making it a critical target for the absorption of bulky, neutral, or amphoteric amino acid derivatives[3].

To definitively characterize its absorption, we utilize a polarized Caco-2 cell monolayer model.

Protocol 1: Self-Validating Caco-2 Permeability & Transporter Assay

This protocol is designed not just to measure permeability, but to mathematically isolate active efflux and influx mechanisms.

Step 1: Cell Culture & Monolayer Validation

  • Procedure: Seed Caco-2 cells onto 0.4 µm polycarbonate Transwell inserts at a density of 1×10⁵ cells/cm². Culture for 21 days in DMEM[4].

  • Causality & Validation: A 21-day culture is mandatory to ensure full differentiation and the expression of apical brush border enzymes. Before dosing, Transepithelial Electrical Resistance (TEER) is measured. Only monolayers exhibiting a TEER ≥ 200 Ω·cm² are utilized. This acts as a self-validating gate to ensure tight junction integrity; any observed transport is thus guaranteed to be transcellular rather than paracellular leakage[5].

Step 2: Bidirectional Dosing

  • Procedure: Prepare a 10 µM dosing solution of the compound in Hank’s Balanced Salt Solution (HBSS) at pH 7.4. Add to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport[5].

  • Causality: Bidirectional transport allows for the calculation of the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2 indicates the compound is a substrate for apical efflux transporters (e.g., P-glycoprotein).

Step 3: Transporter Inhibition (Mechanistic Confirmation)

  • Procedure: Perform a parallel A-to-B assay in the presence of 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a selective LAT1 inhibitor.

  • Causality: If the baseline Papp(A−B)​ is high but drops significantly in the presence of BCH, LAT1-mediated active transport is definitively confirmed.

Step 4: Sampling & Bioanalysis

  • Procedure: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh HBSS. Analyze via LC-MS/MS.

Metabolic Biotransformation Pathways

Unlike highly lipophilic drugs that undergo extensive Phase I oxidation via Cytochrome P450 (CYP450) enzymes, 2-(4-Aminophenyl)-3-methylbutanoic acid is primed for rapid Phase II conjugation due to its exposed polar functional groups.

  • N-Acetylation (NAT1/NAT2): The primary aromatic amine is a classic substrate for cytosolic N-acetyltransferases. N-acetylation represents a primary detoxification and clearance route for anilines, converting the amine into a highly soluble N-acetyl metabolite[6][7].

  • Acyl Glucuronidation (UGT): The free carboxylic acid is susceptible to conjugation by UDP-glucuronosyltransferases, forming an acyl glucuronide[8].

MetabolicPathway Parent 2-(4-Aminophenyl)-3-methylbutanoic acid (Parent Compound) N_Acetyl N-Acetyl Metabolite (NAT1/NAT2 Mediated) Parent->N_Acetyl N-Acetylation (Primary Route) Acyl_Glucuronide Acyl Glucuronide (UGT Mediated) Parent->Acyl_Glucuronide Glucuronidation (Phase II) CYP_Oxidation Aromatic Hydroxylation (CYP450 Mediated) Parent->CYP_Oxidation Minor Oxidation (Phase I)

Primary and secondary biotransformation pathways of the parent compound.

Excretion & Clearance Mechanisms

Because the predicted metabolites (N-acetyl and acyl glucuronide derivatives) are highly polar, clearance will be predominantly renal. To accurately predict hepatic intrinsic clearance ( CLint​ ), the in vitro assay must account for both microsomal and cytosolic enzymes.

Protocol 2: Dual-Matrix Metabolic Stability Assay

Standard microsomal stability assays will fail to capture the primary clearance mechanism of this drug.

Step 1: Matrix Bifurcation

  • Procedure: Prepare two separate incubation matrices: Human Liver Microsomes (HLM) at 1 mg/mL protein, and Human Liver Cytosol (HLC) at 2 mg/mL protein.

  • Causality & Validation: UGT and CYP450 enzymes are membrane-bound in the endoplasmic reticulum (captured in HLM). However, NAT1 and NAT2 enzymes are strictly cytosolic (captured in HLC). Utilizing only HLM would result in a false-negative for N-acetylation clearance[6]. Running both matrices in parallel creates a comprehensive and self-validating metabolic profile.

Step 2: Cofactor Activation

  • Procedure (HLM): Add 1 mM NADPH (for CYP450) and 2 mM UDPGA (for UGT). Crucial: Pre-incubate HLM with 25 µg/mL alamethicin for 15 minutes on ice.

  • Causality: UGT active sites are located on the luminal side of the microsomal vesicle. Alamethicin is a pore-forming peptide that permeabilizes the vesicle, allowing the highly polar UDPGA cofactor to access the enzyme. Without this step, UGT activity is artificially suppressed.

  • Procedure (HLC): Add 1 mM Acetyl-CoA to the cytosolic matrix to fuel NAT-mediated N-acetylation.

Step 3: Incubation & Quenching

  • Procedure: Spike 1 µM of the parent compound into both matrices. Incubate at 37°C. At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Causality: The organic solvent instantly denatures the metabolic enzymes, halting the reaction at precise time points for accurate half-life ( t1/2​ ) calculation.

PKWorkflow Step1 Caco-2 Permeability (Absorption) Step2 Cytosolic & Microsomal Stability (Metabolism) Step1->Step2 Validated Step3 LC-MS/MS Analysis (Bioanalysis) Step2->Step3 Samples Step4 PK Modeling (Clearance/Half-life) Step3->Step4 Data

Sequential experimental workflow for in vitro pharmacokinetic profiling.

Conclusion

The pharmacokinetic profiling of 2-(4-Aminophenyl)-3-methylbutanoic acid requires a departure from standard lipophilic small-molecule workflows. Due to its amphoteric nature and specific functional groups, researchers must prioritize carrier-mediated transport models (LAT1) over passive diffusion assumptions, and ensure that in vitro metabolic assays incorporate cytosolic matrices to capture rapid N-acetylation. By adhering to the self-validating protocols outlined above, development teams can generate highly accurate, predictive ADME data for this class of compounds.

References

  • National Institutes of Health. "(R)-2-(4-Aminophenyl)-3-methylbutanoic Acid | C11H15NO2 | CID 33778455 - PubChem". nih.gov.
  • Creative Bioarray. "Caco-2 Permeability Assay Protocol". creative-bioarray.com.
  • BenchChem. "Overcoming Poor Cell Permeability of Novel Therapeutic Compounds". benchchem.com.
  • Chien, H. et al. "Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1)". eScholarship.org.
  • Puris, E. et al. "L-Type amino acid transporter 1 as a target for drug delivery". nih.gov.
  • Nohynek, G. J. et al. "N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential". oup.com.
  • Mushiroda, T. et al. "Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs". nih.gov.
  • Smith, R. L. et al. "The safety evaluation of food flavouring substances: the role of metabolic studies". nih.gov.

Sources

Foundational

Xenobiotic Metabolism of 2-(4-Aminophenyl)-3-methylbutanoic Acid: A Comprehensive Profiling Guide

Structural Liabilities and Metabolic Causality In the landscape of drug metabolism and pharmacokinetics (DMPK), identifying and mitigating structural alerts early in the development pipeline is paramount. 2-(4-Aminopheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Liabilities and Metabolic Causality

In the landscape of drug metabolism and pharmacokinetics (DMPK), identifying and mitigating structural alerts early in the development pipeline is paramount. 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS 131361-69-8) presents a complex metabolic profile due to its bifunctional nature. It contains two classic structural liabilities that drive reactive metabolism: an aniline ring and a branched carboxylic acid moiety.

As a Senior Application Scientist, I approach this molecule not just by cataloging its metabolites, but by understanding the causality of its biotransformation. The metabolic fate of this compound is dictated by the competing kinetics of detoxification and bioactivation across Phase I and Phase II pathways.

The Aniline Moiety: N-Hydroxylation vs. N-Acetylation

Primary aromatic amines (anilines) are notorious for undergoing cytochrome P450-mediated N-hydroxylation. This oxidation, primarily catalyzed by CYP2E1 and CYP1A2 , yields a hydroxylamine intermediate (1)[1]. Hydroxylamines can spontaneously or enzymatically oxidize further into highly reactive nitroso species, which covalently bind to sulfhydryl groups on hepatic proteins, leading to hepatotoxicity and methemoglobinemia. Conversely, N-acetylation via N-acetyltransferases (NAT1/NAT2) serves as a competing, generally detoxifying Phase II pathway that masks the amine from CYP-mediated oxidation.

The Carboxylic Acid Moiety: Acyl Glucuronidation and CoA Conjugation

The 3-methylbutanoic acid side chain is a prime candidate for Phase II conjugation. While glucuronidation is typically a clearance mechanism, acyl glucuronidation (catalyzed by UGT1A3 and UGT2B7) forms electrophilic 1-O-β-glucuronides. These metabolites can undergo intramolecular transesterification (acyl migration) to form 2-, 3-, and 4-O-isomers that resist enzymatic hydrolysis and covalently modify biological macromolecules—a primary driver of idiosyncratic drug toxicity (IDT) (2)[2]. Furthermore, carboxylic acids can be converted into acyl-CoA thioesters by acyl-CoA synthetases. These thioesters are often significantly more reactive towards glutathione and cellular proteins than their glucuronide counterparts (3)[3].

Predictive Metabolic Pathways

The logical flow of biotransformation for 2-(4-Aminophenyl)-3-methylbutanoic acid is visualized below, mapping both clearance mechanisms and toxicological hazards.

Bifunctional metabolic pathways of 2-(4-Aminophenyl)-3-methylbutanoic acid highlighting toxic risks.

Self-Validating Experimental Workflows for Metabolic Profiling

To accurately capture both stable and reactive metabolites, we must employ a dual-system in vitro approach.

Causality in Assay Design
  • Why Human Liver Microsomes (HLMs) vs. Hepatocytes? HLMs supplemented with NADPH and UDPGA are excellent for isolating CYP and UGT kinetics. However, they lack the cytosolic enzymes and ATP required for Acyl-CoA synthetase activity. Cryopreserved hepatocytes provide the intact cellular machinery necessary to observe Acyl-CoA thioester formation and subsequent downstream toxicity (3)[3].

  • Why GSH Trapping? Reactive acyl-glucuronides, acyl-CoA thioesters, and nitroso species are transient and cannot be measured directly. Glutathione (GSH) acts as a soft nucleophile, forming stable thioether or thioester adducts that can be detected via LC-HRMS/MS.

  • System Trustworthiness: Every incubation must be a self-validating system. We include a minus-cofactor control to rule out chemical degradation, and a positive control (e.g., Diclofenac) to verify the system's competence in forming acyl-glucuronides and acyl-CoA thioesters.

Self-validating experimental workflow for reactive metabolite trapping and LC-HRMS/MS profiling.

Step-by-Step Methodology: HLM Incubation and Reactive Metabolite Trapping
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality Note: Maintaining strict physiological pH is critical, as basic pH artificially accelerates the transacylation and rearrangement of acyl glucuronides (4)[4].

  • Incubation Mixture: Combine pooled HLMs (1 mg/mL final protein concentration), 2-(4-Aminophenyl)-3-methylbutanoic acid (10 µM), and GSH (5 mM) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture consisting of 1 mM NADPH, 2 mM UDPGA, and 25 µg/mL alamethicin. Causality Note: Alamethicin is a pore-forming peptide required to grant UDPGA access to the luminal active site of UGT enzymes.

  • Self-Validation Controls: Run parallel incubations omitting NADPH/UDPGA (negative control) and replacing the test compound with 10 µM Diclofenac (positive control).

  • Termination: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt acyl migration.

  • Processing: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to glass vials for immediate LC-HRMS/MS analysis.

Analytical Data Presentation

High-resolution mass spectrometry (HRMS) operating in data-dependent acquisition (DDA) mode is utilized to identify mass shifts corresponding to predicted biotransformations.

Table 1: Predicted Metabolites and LC-HRMS/MS Parameters
Putative MetaboliteBiotransformation PathwayChemical FormulaTheoretical Exact Mass [M+H]⁺Mass Shift (Da)
Parent Compound N/AC₁₁H₁₅NO₂194.11810.0000
N-Acetyl Metabolite NAT1 / NAT2 ConjugationC₁₃H₁₇NO₃236.1287+42.0106
N-Hydroxylamine CYP1A2 / CYP2E1 OxidationC₁₁H₁₅NO₃210.1130+15.9949
Aliphatic Hydroxy CYP3A4 / CYP4A11 OxidationC₁₁H₁₅NO₃210.1130+15.9949
Acyl Glucuronide UGT1A3 / UGT2B7 ConjugationC₁₇H₂₃NO₈370.1502+176.0321
GSH Adduct (Nitroso) CYP Oxidation + GSH TrappingC₂₁H₃₂N₄O₈S499.1863+305.0682
Table 2: Phase I & II Enzyme Phenotyping Data Summary Template
Enzyme SystemRequired CofactorPrimary Metabolites DetectedSystem Validation Status
HLM (- Cofactors) NoneParent Only✅ Validated (No degradation)
HLM (+ NADPH) NADPHN-Hydroxylamine, Aliphatic Hydroxy✅ Validated
HLM (+ UDPGA) UDPGA + AlamethicinAcyl Glucuronide✅ Validated (Diclofenac AG formed)
Hepatocytes Intact Cell (ATP)Acyl-CoA, N-Acetyl, GSH Adducts✅ Validated

References

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology - ACS Publications.[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. PubMed.[Link]

  • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery. PMC.[Link]

  • SOME AROMATIC AMINES AND RELATED COMPOUNDS. INCHEM.[Link]

Sources

Exploratory

In-Depth Toxicology Profile: 2-(4-Aminophenyl)-3-methylbutanoic Acid

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 131361-69-8) Executive Summary & Toxicokinetic Predictor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 131361-69-8)

Executive Summary & Toxicokinetic Predictors

2-(4-Aminophenyl)-3-methylbutanoic acid is a bifunctional pharmaceutical intermediate characterized by two highly scrutinized structural alerts: an unhindered primary aromatic amine (PAA) and an aliphatic carboxylic acid . As a Senior Application Scientist evaluating this compound for preclinical advancement, it is critical to recognize that its toxicological profile is not driven by the parent molecule, but by its reactive phase I and phase II metabolites.

Before deploying in vivo models, a robust in vitro de-risking strategy must be executed to quantify the risks of genotoxicity, methemoglobinemia, and idiosyncratic drug toxicity (IDT).

Physicochemical & ADME Predictors
ParameterValueToxicological Implication
Molecular Weight 193.24 g/mol [1]Highly permeable; rapid hepatic uptake and exposure to intracellular metabolic enzymes.
XLogP3 ~2.1[1]Moderate lipophilicity ensures partitioning into the endoplasmic reticulum where CYP450 and UGT enzymes reside.
Topological Polar Surface Area 63.3 Ų[1]Sufficiently low to allow passive diffusion across cellular membranes, including the blood-brain barrier.

Mechanistic Toxicology: Structural Alerts & Pathways

The toxicity of this compound is bifurcated into two distinct metabolic activation pathways. Understanding the causality behind these pathways is essential for designing valid predictive assays.

The Primary Aromatic Amine (PAA) Liability

In drug development, PAAs are notorious for their mutagenic potential. The metabolic activation of the aniline moiety is initiated by2[2]. This produces an N-hydroxylamine intermediate. Driven by the exothermicity of proton-assisted heterolytic cleavage, the N–O bond breaks to form a highly electrophilic nitrenium ion [2]. This transient species readily attacks nucleophilic centers on DNA (predominantly the C8 position of guanine), leading to point mutations. Concurrently, the N-hydroxylamine intermediate can co-oxidize hemoglobin in erythrocytes, precipitating methemoglobinemia.

The Carboxylic Acid Liability

The 3-methylbutanoic acid backbone is a prime substrate for Phase II UDP-glucuronosyltransferases (UGTs). Conjugation yields a 3[3]. Unlike stable ether glucuronides, acyl glucuronides are chemically unstable electrophiles. They undergo spontaneous intramolecular transesterification (acyl migration) to form 2-, 3-, and 4-O-acyl isomers[3]. These isomers can covalently bind to hepatic and plasma proteins via transacylation or glycation mechanisms, forming immunogenic haptens that are clinically correlated with idiosyncratic drug toxicity (IDT) and drug-induced liver injury (DILI).

MetabolicActivation Parent 2-(4-Aminophenyl)-3- methylbutanoic acid CYP CYP1A2 N-Hydroxylation Parent->CYP UGT UGT Enzymes Glucuronidation Parent->UGT NHydroxy N-Hydroxylamine Intermediate CYP->NHydroxy Nitrenium Nitrenium Ion (Electrophile) NHydroxy->Nitrenium Heterolytic cleavage MetHb Methemoglobinemia NHydroxy->MetHb RBC Co-oxidation DNA DNA Adduction (Mutagenicity) Nitrenium->DNA AcylGluc 1-O-beta-Acyl Glucuronide UGT->AcylGluc Protein Protein Acylation (IDT / DILI) AcylGluc->Protein Acyl migration

Fig 1: Dual metabolic activation pathways leading to genotoxicity and protein acylation.

Experimental Toxicology Workflows

To ensure trustworthiness, the experimental protocols below are designed as self-validating systems . We do not merely run standard assays; we engineer the assay conditions to specifically force the liabilities of the molecule to reveal themselves.

Protocol 1: Enhanced OECD 471 Ames Test (For PAA Genotoxicity)

Causality & Logic: Standard OECD 471 protocols utilizing a 10% rat liver S9 fraction frequently yield false negatives for PAAs because they lack sufficient CYP1A2 activity to drive N-hydroxylation. Therefore, an4 is mandatory[4].

  • Strain Selection: Prepare cultures of S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA[4].

  • Metabolic Activation Preparation: Formulate a 30% PB/NF-induced rat liver S9 mix. Self-Validation: Include 2-aminoanthracene as a CYP1A2-dependent positive control to prove the metabolic competence of the high-concentration S9 fraction.

  • Pre-incubation: Combine 0.1 mL of bacterial culture, 0.5 mL of 30% S9 mix, and the test compound (at 5 concentrations up to 5000 µ g/plate ). Incubate for 30 minutes at 37°C with shaking to maximize nitrenium ion generation[4].

  • Plating & Scoring: Add 2.0 mL of molten top agar, pour onto minimal glucose agar plates, and incubate for 48-72 hours. Count revertant colonies against the vehicle control baseline.

Protocol 2: Quantitative [35S]Cysteine Trapping (For Acyl Glucuronide Reactivity)

Causality & Logic: Because acyl glucuronides are highly reactive and transient, direct quantification of their half-life is analytically challenging and often underestimates risk. By introducing a radiolabeled nucleophile ([35S]Cysteine), we intercept the reactive acyl glucuronide, forming a stable thioester/amide adduct that serves as a permanent,5[5].

  • Incubation Setup: In a 96-well format, incubate 2-(4-Aminophenyl)-3-methylbutanoic acid (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL), alamethicin (pore-forming agent), and [35S]Cysteine (1 mM) in phosphate buffer (pH 7.4)[5].

  • Reaction Initiation: Add UDP-glucuronic acid (UDPGA, 2 mM) to initiate UGT-mediated conjugation. Incubate at 37°C for 60 minutes. Self-Validation: Run parallel incubations without UDPGA to rule out non-UGT mediated binding, and use Diclofenac as a high-reactivity positive control.

  • Quenching & Precipitation: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Isolation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. Collect the supernatant.

  • Analysis: Analyze the supernatant via UPLC-QTOF-MS for structural confirmation of the adduct, and utilize inline radiometric detection for absolute quantification of the[35S]Cys adducts[5].

ExperimentalWorkflow Step1 Incubation (HLM + UDPGA + 35S-Cys) Step2 Metabolic Activation (UGT Conjugation) Step1->Step2 Step3 Protein Precipitation (Acetonitrile) Step2->Step3 Step4 Centrifugation & Supernatant Collection Step3->Step4 Step5 UPLC-QTOF-MS Analysis Step4->Step5 Step6 Radiometric Quantification Step4->Step6

Fig 2: Workflow for quantitative trapping of reactive acyl glucuronides using [35S]Cysteine.

Quantitative Data & Predictive Baselines

Based on the structural class of 2-(4-Aminophenyl)-3-methylbutanoic acid, the following predictive baselines should be used as thresholds during preclinical screening. Exceeding these thresholds indicates a severe liability requiring structural optimization (e.g., steric hindrance around the amine or esterification of the carboxylic acid).

Toxicological ParameterPredictive Baseline / ThresholdClinical/Preclinical Implication
Ames Test (TA98/TA100) Positive (specifically with 30% S9)High risk of DNA point mutations via nitrenium ion.
Acyl Glucuronide Half-Life < 2.0 hoursRapid acyl migration; high reactivity and instability.
[35S]Cys Adduct Formation > 50 pmol eq/mg proteinHigh risk of protein covalent binding (IDT/DILI).
In Vitro MetHb Formation > 5% total Hb oxidationClinical risk of cyanosis/hypoxia at high systemic doses.

References

  • PubChem. "(R)-2-(4-Aminophenyl)-3-methylbutanoic Acid". National Institutes of Health (NIH). 1[1]

  • Shamovsky I, et al. (2011). "Explanation for Main Features of Structure-Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2". ResearchGate / J Am Chem Soc. 2[2]

  • Hypha Discovery. "Acyl Glucuronides of Carboxylic acid-containing Drugs". Hypha Discovery Ltd.3[3]

  • Iwamura A, et al. (2019). "Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping". ACS Chemical Research in Toxicology. 5[5]

  • Gentronix. "OECD 471 Ames Test | Regulatory Genotoxicity Studies". Gentronix Ltd. 4[4]

Sources

Foundational

Potential therapeutic targets of 2-(4-Aminophenyl)-3-methylbutanoic acid.

In-Depth Technical Guide: Pharmacological Profiling and Therapeutic Targets of 2-(4-Aminophenyl)-3-methylbutanoic Acid Executive Summary & Pharmacophore Deconstruction As drug development professionals push the boundarie...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Pharmacological Profiling and Therapeutic Targets of 2-(4-Aminophenyl)-3-methylbutanoic Acid

Executive Summary & Pharmacophore Deconstruction

As drug development professionals push the boundaries of targeted therapeutics, the structural nuances of intermediate compounds often reveal untapped pharmacological potential. 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS 131361-69-8) is an α-isopropyl-4-aminophenylacetic acid derivative. While not a widely marketed drug itself, its structural architecture places it firmly within the pharmacophore space of arylalkanoic acids—a class famous for non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators.

To systematically evaluate this compound, we must deconstruct its structure into three critical functional domains:

  • The Carboxylic Acid Core: Acts as a critical anchor, capable of binding to positively charged residues (e.g., Arg120 in cyclooxygenases) or coordinating with catalytic metal ions.

  • The α-Isopropyl Group: Provides significant steric bulk at the alpha position. In medicinal chemistry, increasing alpha-substitution bulk is a classic maneuver to shift selectivity from Cyclooxygenase-1 (COX-1) to Cyclooxygenase-2 (COX-2).

  • The 4-Aminophenyl Ring: The para-amino substitution offers a hydrogen bond donor/acceptor pair, allowing it to occupy specific hydrophobic pockets or act as a handle for prodrug derivatization.

Based on this structural logic, we hypothesize three primary therapeutic targets: COX-2 , Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , and Aldose Reductase (ALR2) .

SAR_Mapping C 2-(4-Aminophenyl)-3-methylbutanoic acid F1 Carboxylic Acid Core C->F1 F2 Alpha-Isopropyl Group C->F2 F3 4-Aminophenyl Ring C->F3 T1 COX-2 (Arg120 Binding) F1->T1 Anchors T2 PPARγ (Y-Pocket Agonism) F1->T2 Mimics Fatty Acid T3 Aldose Reductase (Catalytic Pocket) F1->T3 Coordinates Tyr48 F2->T1 Steric Selectivity F3->T2 Hydrophobic Tail F3->T3 Specificity Pocket

Logical SAR mapping of structural features to hypothesized therapeutic targets.

Target 1: Cyclooxygenase-2 (COX-2) Inhibition

Causality & Rationale: The compound's structural resemblance to profen-class NSAIDs suggests it acts as a competitive inhibitor of arachidonic acid at the COX active site. The bulky α-isopropyl group is hypothesized to restrict entry into the narrow hydrophobic channel of COX-1, thereby conferring selectivity for the wider COX-2 channel.

Self-Validating Experimental Protocol: Fluorometric COX-2 Screening

To validate this, we utilize a fluorometric COX-2 inhibitor screening assay[1]. Direct measurement of the primary COX product (PGG2) is highly unstable. Therefore, causality dictates we measure the secondary peroxidase activity of the COX enzyme, using ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic substrate.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human COX-2 and COX-1 (parallel plates for selectivity index) in Tris-HCl buffer (pH 8.0) containing hematin, which is strictly required for the peroxidase activity.

  • Inhibitor Incubation: Add 2-(4-Aminophenyl)-3-methylbutanoic acid in a serial dilution (e.g., 0.1 nM to 100 μM).

  • Self-Validation Controls: Add DuP-697 (selective COX-2 inhibitor) to positive control wells, and SC-560 (selective COX-1 inhibitor) to negative control wells. This ensures the assay distinguishes between isoenzymes.

  • Reaction Initiation: Add arachidonic acid and ADHP simultaneously.

  • Readout: Measure the fluorescence of resorufin (the oxidized product of ADHP) at Ex/Em = 530/590 nm. Calculate the IC50 based on the dose-response curve.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGG2 PGG2 Intermediate COX2->PGG2 Cyclooxygenase Activity PGH2 PGH2 (Prostanoid Precursor) PGG2->PGH2 Peroxidase Activity Inhibitor 2-(4-Aminophenyl)- 3-methylbutanoic acid Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 pathway inhibition by the target arylalkanoic acid compound.

Target 2: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Causality & Rationale: Many arylalkanoic acids act as dual COX inhibitors and PPARγ partial agonists. The carboxylic acid mimics the acidic headgroup of endogenous fatty acids, while the bulky 4-aminophenyl tail stabilizes the activation function-2 (AF-2) helix of the large Y-shaped ligand-binding domain of PPARγ[2].

Self-Validating Experimental Protocol: PPRE-Luciferase Reporter Assay

To confirm functional agonism rather than mere binding, a cell-based reporter assay is required[2].

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells in 96-well format. HEK293 cells are chosen due to their high transfection efficiency and low endogenous PPAR background.

  • Co-Transfection: Transfect cells with a plasmid containing the Peroxisome Proliferator Response Element (PPRE) driving a firefly luciferase reporter, alongside a plasmid constitutively expressing human PPARγ.

  • Compound Treatment: 24 hours post-transfection, treat cells with varying concentrations of 2-(4-Aminophenyl)-3-methylbutanoic acid.

  • Self-Validation Controls: Treat control wells with Rosiglitazone (full agonist, positive control) and co-treat a subset of compound wells with GW9662 (irreversible PPARγ antagonist). If our compound is a true PPARγ agonist, GW9662 must abrogate the luminescent signal, proving mechanism-specific causality.

  • Quantification: Lyse cells, add luciferin substrate, and quantify luminescence using a microplate reader to determine the EC50.

PPAR_Workflow S1 1. Seed HEK293 Cells S2 2. Co-transfect PPRE-Luciferase & PPARγ Plasmids S1->S2 S3 3. Treat with Compound (Dose-Response) S2->S3 S4 4. Cell Lysis & Luciferin Addition S3->S4 Val Self-Validation: Rosiglitazone (+) GW9662 (-) S3->Val S5 5. Quantify Luminescence S4->S5

Step-by-step workflow for the self-validating PPARγ luciferase reporter assay.

Target 3: Aldose Reductase (ALR2) Inhibition

Causality & Rationale: ALR2 is a key enzyme in the polyol pathway, implicated in diabetic complications. Classic Aldose Reductase Inhibitors (ARIs) like Epalrestat feature an acidic headgroup and an aromatic ring. The carboxylate of our compound is predicted to coordinate with the catalytic Tyr48 and His110 residues of ALR2, while the 4-aminophenyl group fits the adjacent specificity pocket.

Self-Validating Experimental Protocol: In Vitro ALR2 Kinetic Assay

This protocol relies on the spectrophotometric tracking of cofactor oxidation, a direct and highly reliable kinetic readout[3].

Step-by-Step Methodology:

  • Enzyme/Buffer Setup: Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 6.2), recombinant human ALR2, and 0.15 mM NADPH.

  • Inhibitor Addition: Introduce the target compound at varying concentrations.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm over 5 minutes. Causality: ALR2 reduces DL-glyceraldehyde while stoichiometrically oxidizing NADPH to NADP+. The rate of absorbance decay at 340 nm is directly proportional to enzyme activity.

  • Self-Validation Controls: Run a positive control with Epalrestat. Crucially, run a "Blank" without DL-glyceraldehyde to ensure the compound itself does not spontaneously oxidize NADPH, which would yield a false positive.

Quantitative Data Presentation Matrix

To streamline the analysis of 2-(4-Aminophenyl)-3-methylbutanoic acid across these workflows, the following matrix standardizes the expected pharmacological readout and validation logic.

TargetPrimary Assay MethodologyExpected Modulatory EffectPositive Control (Validation)Negative Control / Specificity Check
COX-2 Fluorometric Peroxidase (Resorufin Ex/Em 530/590)Competitive Inhibition (IC50)DuP-697SC-560 (To calculate COX-1 vs COX-2 Selectivity Index)
PPARγ PPRE-Luciferase Cell ReporterPartial/Full Agonism (EC50)RosiglitazoneGW9662 (To prove signal is strictly PPARγ-dependent)
ALR2 NADPH Oxidation Kinetics (Absorbance at 340 nm)Enzymatic Inhibition (IC50)EpalrestatSubstrate-free blank (To rule out spontaneous compound-NADPH redox)

References

  • Title: DISEASES - PPARG Source: JensenLab URL: [Link]

  • Title: Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds Source: ResearchGate URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Aminophenyl)-3-methylbutanoic acid

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 2-(4-Aminophenyl)-3-methylbutanoic acid. Designed for researchers, scientists, and professionals in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 2-(4-Aminophenyl)-3-methylbutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights, grounded in established chemical principles and data from analogous compounds.

Introduction and Chemical Identity

2-(4-Aminophenyl)-3-methylbutanoic acid is an amino acid derivative characterized by a valine-like side chain attached to a para-substituted aminophenyl ring. Its structure suggests potential for biological activity, drawing interest within the fields of medicinal chemistry and drug discovery. The presence of a chiral center, an aromatic amine, and a carboxylic acid functional group provides multiple points for molecular interactions and further chemical modifications.

Table 1: Chemical Identity of 2-(4-Aminophenyl)-3-methylbutanoic acid

IdentifierValueSource
IUPAC Name 2-(4-aminophenyl)-3-methylbutanoic acidN/A
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
CAS Number 131361-69-8
Canonical SMILES CC(C)C(C1=CC=C(C=C1)N)C(=O)ON/A
InChI Key JYXMCNXULLHCEE-UHFFFAOYSA-N

Proposed Synthetic Pathways

A likely precursor for this synthesis is 2-(4-nitrophenyl)-3-methylbutanoic acid. The synthesis of this nitro-intermediate can be approached through methods used for analogous 2-arylalkanoic acids. Subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation.

Synthetic_Pathway cluster_0 Synthesis of Nitro-Intermediate cluster_1 Reduction to Final Product p_nitro p-Nitrotoluene intermediate_1 α-Bromo-p-nitrotoluene p_nitro->intermediate_1 NBS, light intermediate_2 Diethyl (4-nitrobenzyl)malonate intermediate_1->intermediate_2 Diethyl malonate, NaOEt intermediate_3 2-(4-Nitrophenyl)acetic acid intermediate_2->intermediate_3 Hydrolysis & Decarboxylation nitro_product 2-(4-Nitrophenyl)-3-methylbutanoic acid intermediate_3->nitro_product 1. LDA 2. Isopropyl iodide final_product 2-(4-Aminophenyl)-3-methylbutanoic acid nitro_product->final_product H₂, Pd/C or SnCl₂, HCl

A proposed synthetic workflow for 2-(4-Aminophenyl)-3-methylbutanoic acid.
Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on the synthesis of related 2-arylalkanoic acids and should be optimized for the specific target molecule.

Step 1: Synthesis of 2-(4-Nitrophenyl)-3-methylbutanoic acid

  • Preparation of the Enolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(4-nitrophenyl)acetic acid in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as lithium diisopropylamide (LDA), to generate the enolate.

  • Alkylation: To the enolate solution, add isopropyl iodide dropwise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-(4-nitrophenyl)-3-methylbutanoic acid.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(4-nitrophenyl)-3-methylbutanoic acid from the previous step in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(4-Aminophenyl)-3-methylbutanoic acid.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Spectroscopic and Physicochemical Properties

Detailed spectroscopic data for 2-(4-Aminophenyl)-3-methylbutanoic acid is not widely published. However, based on the known spectral properties of analogous compounds, a predictive analysis of its key spectroscopic features can be made.

Table 2: Predicted Spectroscopic Data

Technique Predicted Key Features
¹H NMR - Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.5-7.5 ppm. - Methine proton (α to COOH): A doublet around δ 3.5-4.0 ppm. - Methine proton (β to COOH): A multiplet around δ 2.0-2.5 ppm. - Methyl protons: Two doublets around δ 0.8-1.2 ppm. - Amine protons: A broad singlet, chemical shift is solvent-dependent. - Carboxylic acid proton: A broad singlet at δ > 10 ppm.
¹³C NMR - Carboxylic carbon: δ 175-180 ppm. - Aromatic carbons: δ 115-150 ppm. - C-NH₂ substituted aromatic carbon: δ ~145 ppm. - Unsubstituted aromatic carbons: δ ~115-130 ppm. - Methine carbon (α to COOH): δ ~55-60 ppm. - Methine carbon (β to COOH): δ ~30-35 ppm. - Methyl carbons: δ ~18-22 ppm.
IR Spectroscopy - N-H stretch (amine): Two bands around 3300-3500 cm⁻¹. - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[1][2] - C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[1][2] - C-N stretch (aromatic amine): Around 1250-1350 cm⁻¹. - Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z = 193. - Common Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, 45 Da), loss of water (-H₂O, 18 Da), and fragmentation of the alkyl chain.

Structure-Activity Relationships and Potential Applications

Arylalkanoic acids are a well-established class of compounds with a wide range of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The general structure-activity relationship (SAR) for this class of compounds provides a framework for predicting the potential applications of 2-(4-Aminophenyl)-3-methylbutanoic acid.

SAR_Insights cluster_1 Potential Biological Activities Aromatic_Ring Aromatic Ring (p-Aminophenyl) Anti_Inflammatory Anti-inflammatory Activity Aromatic_Ring->Anti_Inflammatory Anticancer Anticancer Potential Aromatic_Ring->Anticancer Other_CNS Other CNS Activities Aromatic_Ring->Other_CNS Acidic_Center Acidic Center (Carboxylic Acid) Acidic_Center->Anti_Inflammatory Alkyl_Chain Alkyl Chain (sec-Butyl) Analgesic Analgesic Properties Alkyl_Chain->Analgesic

Structure-Activity Relationship (SAR) insights for 2-(4-Aminophenyl)-3-methylbutanoic acid.
  • Anti-inflammatory and Analgesic Potential: The presence of the 2-arylalkanoic acid motif is a strong indicator of potential anti-inflammatory and analgesic properties.[3] The substitution on the aromatic ring and the nature of the alkyl chain can significantly influence this activity.

  • Anticancer Activity: Certain aminophenol analogues have demonstrated antioxidant and anticancer activities.[5] The aminophenyl group in the target molecule could impart similar properties.

  • Central Nervous System (CNS) Activity: The structural similarity to some neurotransmitters and other CNS-active molecules suggests that this compound could be explored for its effects on the central nervous system.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile of 2-(4-Aminophenyl)-3-methylbutanoic acid.

Safety, Handling, and Stability

As with any chemical compound, proper safety precautions should be taken when handling 2-(4-Aminophenyl)-3-methylbutanoic acid. While specific toxicity data is not available, general guidelines for handling aromatic amines and amino acids should be followed.

Table 3: Safety and Handling Recommendations

AspectRecommendation
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage Store in a cool, dry, and well-ventilated place in a tightly sealed container. Protect from light and moisture.
Stability Aromatic amines can be susceptible to oxidation and may darken over time when exposed to air and light. The stability of amino acids in serum can be affected by storage temperature and freeze-thaw cycles.[6]
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(4-Aminophenyl)-3-methylbutanoic acid is a compound of interest with a chemical structure that suggests potential for significant biological activity. While direct experimental data is currently limited, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research is warranted to fully explore the properties and potential of this molecule in drug discovery and development.

References

  • PubChem. (R)-2-(4-Aminophenyl)-3-methylbutanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Picciòla, G., Ravenna, F., Carenini, G., Gentili, P., & Riva, M. (1981). [Heterocyclic compounds containing the residue of a 4-aminophenylalkanoic acid with potential anti-inflammatory activity. IV. Derivatives of 2-phenyl-2H-indazole]. Il Farmaco; edizione scientifica, 36(12), 1037–1056.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Google Patents. (2016). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • PubMed. (2006, September 1). Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues). Retrieved from [Link]

  • PMC. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Google Patents. (n.d.). EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene.
  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Aromatic Amino Compounds. Retrieved from [Link]

  • ResearchGate. (2018, April 12). (PDF) Pharmacological activity of Alkaloids: A Review. Retrieved from [Link]

  • MDPI. (2022, December 15). (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. Retrieved from [Link]

  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1 H NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate.
  • Google Patents. (n.d.). CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
  • ResearchGate. (n.d.). Ammonia chemical ionization tandem mass spectrometry in structural determination of alkaloids. II. Tetraponerines from pseudomyrmecine. Retrieved from [Link]

  • MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • MDPI. (2021, October 8). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • PubMed. (2000, February 15). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Retrieved from [Link]

  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • PMC. (n.d.). 4-Nitrophenyl 2-methylbenzoate. Retrieved from [Link]

  • ChemicalBook. (2025, August 19). 2-Amino-3-methylbutanoic acid. Retrieved from [Link]

  • NEB. (2024, December 2). Safety Data Sheet for Amino Acid Mixture (N6843) EUE. Retrieved from [Link]

  • Farmacia. (n.d.). SYNTHESIS OF NEW 2-[2-(4-CHLOROPHENYLCARBAMOYL)- PHENOXY]ALKANOIC ACIDS DERIVATIVES. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. Retrieved from [Link]

  • Wax Studios. (n.d.). Carboxylic Acid Ir Spectrum. Retrieved from [Link]

  • PMC. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylbutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Bioactive Compounds in Pharmacology an Interdisciplinary Approach. Retrieved from [Link]

  • Medizinische Fakultät Münster. (n.d.). Aminosäuren. Retrieved from [Link]

  • Reddit. (2022, April 6). Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid , I'm trying to figure it out, the first broad peak with 4 H I don't understand from where it could come? the reactant? Retrieved from [Link]

Sources

Foundational

2-(4-Aminophenyl)-3-methylbutanoic Acid (CAS 131361-69-8): A Bifunctional Scaffold for Photoaffinity Labeling and Neuropharmacological Probes

Executive Summary In the realm of neuropharmacology and agrochemical design, mapping the exact binding sites of ion channels requires highly specialized molecular tools. 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS 13136...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of neuropharmacology and agrochemical design, mapping the exact binding sites of ion channels requires highly specialized molecular tools. 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS 131361-69-8) emerges as a critical bifunctional scaffold in this domain. While it structurally presents as an unnatural α -aryl amino acid derivative, its true value lies in its structural mimicry. The 3-methylbutanoic acid core mimics the isovalerate or chrysanthemate moieties of natural pyrethrins, while the para-amino group provides a highly reactive handle for photochemical functionalization.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical profile, synthetic utility, and specific application of this compound in generating photoaffinity labels for Voltage-Gated Sodium Channels (VGSCs).

Physicochemical Profiling & Structural Analysis

Understanding the physical properties of 131361-69-8 is essential for optimizing downstream synthetic processing. The isopropyl group provides the necessary steric bulk to ensure high-affinity binding to the hydrophobic pockets of target receptors, while the amphoteric nature of the molecule (containing both an aniline and a carboxylic acid) dictates its solubility and extraction behavior.

Quantitative Data Summary

The following table consolidates the key physicochemical parameters of the compound, supported by data from and .

ParameterValue
IUPAC Name (2R)-2-(4-aminophenyl)-3-methylbutanoic acid
CAS Number 131361-69-8
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Topological Polar Surface Area (TPSA) 63.3 Ų
XLogP3 (Lipophilicity) 2.1
Physical State Solid (Yellowish to White)
Storage Temperature 2–8 °C (Refrigerator)

Synthetic Workflow: Engineering the Photoaffinity Probe

A primary application of 2-(4-aminophenyl)-3-methylbutanoic acid is its conversion into an aryl azide—a photoreactive cross-linker. This azido-derivative is a direct precursor to neuropharmacological probes (such as KUP-1) used to map receptor sites.

The following protocol outlines the synthesis of 2-(4-azidophenyl)-3-methylbutanoic acid. This methodology is adapted from the foundational and modern bench-scale validations by .

Protocol: Synthesis of 2-(4-Azidophenyl)-3-methylbutanoic Acid

Objective: Convert the primary aromatic amine into a photoreactive azide for covalent cross-linking applications.

Step 1: Preparation of the Diazonium Salt

  • Suspend 10 g of 2-(4-aminophenyl)-3-methylbutanoic acid in an aqueous solution of 4N HCl.

    • Causality: The highly acidic environment protonates the aniline, increasing its aqueous solubility and providing the necessary protons to generate the reactive nitrosonium ion ( NO+ ) from sodium nitrite.

  • Cool the mixture strictly to 0–5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of Sodium Nitrite ( NaNO2​ ) dropwise under vigorous stirring.

    • Causality: Strict temperature control is critical. Elevated temperatures will cause the highly unstable diazonium salt to violently decompose into a phenol, drastically reducing the yield and contaminating the batch.

Step 2: Azidation via Nucleophilic Substitution

  • While maintaining the temperature at 0 °C, add an aqueous solution of Sodium Azide ( NaN3​ ) dropwise.

    • Safety Note: NaN3​ is highly toxic and can form explosive hydrazoic acid if the pH drops too low; ensure proper ventilation and controlled addition.

  • Stir the reaction mixture for 1–2 hours, allowing it to slowly warm to room temperature.

    • Causality: The azide ion acts as a strong nucleophile, displacing the nitrogen gas ( N2​ ) from the diazonium intermediate to form the stable aryl azide.

Step 3: Workup and Isolation

  • Extract the aqueous mixture with butyl chloride.

    • Causality: Butyl chloride is specifically chosen over diethyl ether because it provides an excellent partition coefficient for the azido-acid while being significantly less volatile and flammable, enhancing laboratory safety.

  • Wash the organic layer with distilled water and saturated brine, then dry over anhydrous MgSO4​ .

  • Evaporate the solvent in vacuo to yield a residual oily solid. Triturate with hexane to precipitate the product as a yellowish solid (m.p. 95°–97°C).

Step 4: Self-Validating Analytical Check

  • Validation Marker: Confirm product formation via Infrared (IR) Spectroscopy. The success of the protocol is immediately validated by the appearance of a strong, distinct asymmetric stretching of the azide group at 2120 cm⁻¹ and the carboxylic acid carbonyl stretch at 1715 cm⁻¹ .

Synthesis_Pathway A 2-(4-Aminophenyl)-3- methylbutanoic acid B Diazotization (NaNO2, HCl, 0°C) A->B C Diazonium Intermediate B->C D Azidation (NaN3) C->D E 2-(4-Azidophenyl)-3- methylbutanoic acid D->E F Esterification E->F G Photoaffinity Probe (e.g., KUP-1) F->G H UV Irradiation (Covalent Binding) G->H

Synthetic workflow from the 4-amino precursor to a photoreactive VGSC probe.

Applications in Chemical Biology & Neuropharmacology

Once the azido-acid is synthesized, it is esterified with specific alcohols (e.g., 3-phenoxybenzyl alcohol derivatives) to yield complete pyrethroid probes. As demonstrated by, these synthesized probes (such as KUP-1) are instrumental in elucidating the primary site of action of pyrethroids.

Mechanism of Action

Pyrethroid probes target the lipid-exposed interface of Voltage-Gated Sodium Channels (VGSCs). The structural bulk of the 3-methylbutanoic acid moiety anchors the molecule into the hydrophobic pocket of the channel. Upon binding, the probe modulates the gating kinetics, specifically slowing the deactivation and inactivation of the channel.

When researchers irradiate the tissue with UV light, the azide group converts into a highly reactive nitrene, forming a permanent covalent bond with the nearest amino acid residue. This allows for the precise mapping of the binding pocket.

VGSC_Signaling Node1 Pyrethroid Probe (KUP-1) Node2 Voltage-Gated Sodium Channel (VGSC) Node1->Node2 Binds lipid interface Node3 Prolonged Channel Opening Node2->Node3 Modulates gating Node4 Continuous Na+ Influx Node3->Node4 Node5 Membrane Depolarization Node4->Node5 Node6 Repetitive Nerve Discharges Node5->Node6

Mechanism of action for pyrethroid probes targeting Voltage-Gated Sodium Channels.

Handling, Storage, and Safety Protocols

As an active pharmaceutical intermediate, strict Environment, Health, and Safety (EHS) guidelines must be followed:

  • Storage: The compound must be stored at 2–8 °C (Refrigerator) . The primary amine is susceptible to slow oxidation if left at room temperature, which will darken the solid and reduce the yield of subsequent diazotization steps.

  • Hazards: Classified under GHS with statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during handling.

References

  • PubChem. "(R)-2-(4-Aminophenyl)-3-methylbutanoic Acid." National Center for Biotechnology Information. Available at:[Link]

  • PrepChem. "Synthesis of 2-(4-azidophenyl)-3-methylbutanoic acid." PrepChem Organic Synthesis Database. Available at:[Link]

  • Matsuda, K., Iharada, K., Suzuki, H., Yamashita, M., Komai, K., Okimoto, H., Nishimura, K., & Ueno, T. "Synthesis of a Photoreactive and Fluorescent Pyrethroid and Its Nerve Effects." Journal of Pesticide Science, Vol. 20, Issue 4, 1995, pp. 487-492. Available at:[Link]

  • Adams, J. B. "Esters of substituted acetic acids." U.S. Patent 4,311,696, issued January 19, 1982. Assigned to E. I. Du Pont de Nemours and Co.
Exploratory

Stereochemical Architecture and Enantioselective Workflows for 2-(4-Aminophenyl)-3-methylbutanoic Acid

A Technical Whitepaper for Drug Development Professionals Executive Summary The molecule 2-(4-aminophenyl)-3-methylbutanoic acid (PubChem CID 33778455)[1] represents a highly versatile α-aryl carboxylic acid framework. S...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The molecule 2-(4-aminophenyl)-3-methylbutanoic acid (PubChem CID 33778455)[1] represents a highly versatile α-aryl carboxylic acid framework. Structurally related to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) and various unnatural amino acid derivatives, its utility in pharmaceutical development is fundamentally tied to its stereochemistry. Because biological targets are inherently chiral, the spatial arrangement of the isopropyl and 4-aminophenyl groups around the C2 stereocenter dictates its pharmacological efficacy and off-target binding profiles.

This guide provides an authoritative, field-proven methodology for the stereochemical assignment, asymmetric synthesis, chiral resolution, and analytical validation of this specific molecule.

Structural & Stereochemical Fundamentals

The molecular topology of 2-(4-aminophenyl)-3-methylbutanoic acid features a butanoic acid backbone substituted at the α-position (C2) with a 4-aminophenyl group and at the β-position (C3) with two methyl groups (forming an isopropyl moiety).

Because C2 is bonded to four distinct substituents, it is the sole chiral center in the molecule, giving rise to two enantiomers: (R) and (S) . Accurate assignment of this stereocenter relies on the Cahn-Ingold-Prelog (CIP) priority rules.

Quantitative CIP Priority Assignment

To determine the absolute configuration, we must evaluate the atomic numbers of the atoms directly attached to C2, expanding outward until a point of difference is found.

SubstituentDirectly Attached Atom (Atomic No.)Subsequent Path of Highest PriorityCIP Priority
-COOH Carbon (6)(O, O, O) — Due to =O and -OH1
-C₆H₄NH₂ Carbon (6)(C, C, C) — Aromatic ring network2
-CH(CH₃)₂ Carbon (6)(C, C, H) — Isopropyl branching3
-H Hydrogen (1)None4

Causality Check: The carboxyl group (-COOH) takes priority over the phenyl ring because the carbon is bonded to oxygen (atomic number 8), which outranks the carbon atoms (atomic number 6) in the aromatic ring. When the lowest priority group (-H) is oriented away from the viewer, a clockwise sequence of priorities 1 → 2 → 3 defines the (R) -enantiomer, which is the predominantly synthesized form for many biological applications[1].

Asymmetric Synthesis via Chiral Auxiliaries

Synthesizing enantiopure 2-(4-aminophenyl)-3-methylbutanoic acid from scratch requires stringent diastereofacial control. Relying on the classic , we utilize an oxazolidinone to direct the stereoselective alkylation.

Mechanistic Causality: Why not start with the free aniline? In our experience, direct enolization of an unprotected aniline leads to competitive N-alkylation and catastrophic degradation of the diastereomeric ratio (d.r.). Therefore, masking the amine as a nitro group (-NO₂) is a strict requirement. The rigid, chelated transition state formed by the lithium enolate ensures that the bulky isopropyl iodide attacks exclusively from the less hindered face.

Synthesis Start 4-Nitrophenylacetic acid Aux Attach Evans Auxiliary (Oxazolidinone) Start->Aux Enolate Enolate Formation (LDA, -78°C) Aux->Enolate Alkylation Stereoselective Alkylation (Isopropyl iodide) Enolate->Alkylation Re-face attack Cleavage Auxiliary Cleavage (LiOH, H2O2) Alkylation->Cleavage Reduction Nitro Reduction (Pd/C, H2) Cleavage->Reduction Product (R)-2-(4-Aminophenyl) -3-methylbutanoic acid Reduction->Product

Figure 1: Asymmetric synthesis pathway utilizing an Evans oxazolidinone chiral auxiliary.

Scalable Chiral Resolution & Isoelectric Isolation

While asymmetric synthesis is elegant, large-scale drug development often favors the classical resolution of racemic mixtures due to cost efficiency. This protocol exploits the using a chiral amine.

Crucially, 2-(4-aminophenyl)-3-methylbutanoic acid is an amphoteric zwitterion. It possesses both an acidic carboxyl group (pKa ~4.0) and a basic aniline group (conjugate acid pKa ~4.6). Its isoelectric point (pI) is approximately 4.3. We leverage this exact property to create a self-validating isolation system.

Step-by-Step Methodology: Diastereomeric Resolution
  • Half-Quantity Salt Formation: Dissolve 1.0 equivalent of racemic 2-(4-aminophenyl)-3-methylbutanoic acid in hot absolute ethanol. Slowly add 0.5 equivalents of (R) -(+)-1-phenylethylamine with continuous stirring. Causality: Using the "half-quantity" method forces the less soluble (R,R) -diastereomeric salt to crystallize, while the (S) -enantiomer remains in solution as the free acid, maximizing the enantiomeric excess (ee) of the precipitate.

  • Controlled Crystallization: Cool the solution at a controlled rate of 5 °C/hour to room temperature, then hold at 4 °C for 12 hours. Causality: Slow cooling prevents kinetic entrapment (occlusion) of the more soluble diastereomer, ensuring high crystalline purity.

  • Liberation via Basification: Filter the precipitated salt and suspend it in distilled water. Add 1M NaOH until the pH exceeds 11. Causality: This deprotonates the resolving agent into its neutral, organic-soluble form, while the target molecule becomes a highly water-soluble sodium carboxylate salt. Extract the aqueous phase with diethyl ether (3x) to remove and recover the resolving agent.

  • Isoelectric Precipitation (The Critical Step): Carefully titrate the aqueous phase with 1M HCl to exactly pH 4.3. Causality: At pH 4.3 (the isoelectric point), the molecule exists predominantly in its neutral zwitterionic form. Aqueous solubility drops drastically, inducing the spontaneous precipitation of pure (R) -2-(4-aminophenyl)-3-methylbutanoic acid. Filter and dry under vacuum.

Resolution Racemate Racemic Acid ChiralAgent Add (R)-(+)-1-Phenylethylamine (0.5 eq in EtOH) Racemate->ChiralAgent SaltFormation Diastereomeric Salts (R,R) + (S,R) ChiralAgent->SaltFormation Crystallization Fractional Crystallization (5°C/hr cooling) SaltFormation->Crystallization MotherLiquor Mother Liquor Enriched in (S,R) Crystallization->MotherLiquor Soluble Crystals Crystals Pure (R,R)-salt Crystallization->Crystals Insoluble Basification Basification (pH > 11) & Ether Extraction Crystals->Basification Isoelectric Isoelectric Precipitation (Adjust to pH 4.3) Basification->Isoelectric Aqueous Phase PureR (R)-Enantiomer (ee > 99%) Isoelectric->PureR

Figure 2: Diastereomeric resolution and isoelectric extraction workflow.

Analytical Validation (Chiral HPLC)

To validate the enantiomeric excess (ee) of the isolated product, chiral High-Performance Liquid Chromatography (HPLC) is mandatory. Based on established , an amylose-based stationary phase provides the optimal chiral recognition environment for α-aryl carboxylic acids.

Standardized Chromatographic Conditions
ParameterCondition / SpecificationScientific Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) offers excellent chiral recognition via hydrogen bonding and π-π interactions with the aniline ring.
Mobile Phase Hexane / Isopropanol / TFA (80:20:0.1 v/v/v)Trifluoroacetic acid (TFA) suppresses the ionization of the -COOH group, preventing peak tailing and ensuring sharp baseline resolution.
Flow Rate 1.0 mL/minBalances theoretical plate count with reasonable run times, avoiding excessive backpressure.
Detection UV at 254 nmThe highly conjugated aniline chromophore provides strong, reliable UV absorbance.
Temperature 25 °C (Thermostatted)Standardized temperature prevents fluctuations in enantioselectivity (α) and retention times.

Self-Validation Check: Inject a racemic standard prior to the resolved sample. The racemic mixture must show two baseline-resolved peaks of equal area (Rs > 1.5). The resolved (R) -enantiomer sample should exhibit a single major peak, confirming an ee of >99%.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 33778455, (R)-2-(4-Aminophenyl)-3-methylbutanoic Acid." PubChem, Retrieved March 17, 2026. URL:[Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737-1739. URL:[Link]

  • Lorenz, H., & Seidel-Morgenstern, A. "Processes to Separate Enantiomers." Angewandte Chemie International Edition, vol. 53, no. 5, 2014, pp. 1218-1250. URL:[Link]

  • Beesley, T. E., & Scott, R. P. W. "Chiral Chromatography." John Wiley & Sons, 1998. URL:[Link]

Sources

Foundational

Comprehensive Spectroscopic Elucidation of 2-(4-Aminophenyl)-3-methylbutanoic Acid

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Executive Summary & Structural Strategy The compound 2-(4-aminophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals

Executive Summary & Structural Strategy

The compound 2-(4-aminophenyl)-3-methylbutanoic acid (CAS: 131361-69-8) is a highly functionalized amino acid derivative. Structurally, it features a chiral α -carbon, a para-substituted aniline moiety, a carboxylic acid, and an isopropyl group. This unique topology presents specific spectroscopic challenges and opportunities.

As an Application Scientist, I approach the structural elucidation of this molecule not as a simple checklist of peaks, but as a holistic system of interacting functional groups. The presence of the chiral center dictates that the adjacent isopropyl methyl groups are diastereotopic —a critical feature that must be resolved via Nuclear Magnetic Resonance (NMR) [1]. Furthermore, the zwitterionic potential between the basic aniline amine and the acidic carboxyl group necessitates careful solvent selection to prevent rapid proton exchange and peak broadening.

This guide provides a field-proven, self-validating analytical framework to definitively characterize this molecule using NMR, Attributed Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Experimental Workflows & Causality of Methodologies

To ensure absolute trustworthiness in our data, every protocol is designed as a self-validating system. We do not merely acquire data; we perturb the system to verify our assignments.

Solvent Selection and NMR Acquisition Protocol

Causality: Chloroform-d ( CDCl3​ ) is a poor choice for this molecule due to the hydrogen-bonding networks formed by the -COOH and -NH 2​ groups, which limit solubility. We utilize DMSO- d6​ because its strong hydrogen-bond accepting nature breaks up solute-solute aggregation, yielding sharp, highly resolved resonances for exchangeable protons [2].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of 2-(4-aminophenyl)-3-methylbutanoic acid in 0.6 mL of anhydrous DMSO- d6​ (99.9% D) in a standard 5 mm NMR tube.

  • Acquisition: Acquire 1D 1 H NMR (400 MHz, 16 scans, relaxation delay 2.0 s) and 1 3C NMR (100 MHz, 1024 scans, complete proton decoupling).

  • Self-Validation (The D2​O Shake): To definitively assign the -NH 2​ and -COOH protons, add 10 μ L of D2​O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. The disappearance of signals at δ ~12.1 and δ ~4.9 confirms their identity as exchangeable heteroatom protons.

ATR-FTIR Protocol

Causality: Traditional KBr pellet methods are highly susceptible to moisture absorption, which masks the critical N-H and O-H stretching regions. We utilize ATR-FTIR with a diamond crystal to eliminate matrix interference and provide pristine data in the 3500–2500 cm −1 region.

Step-by-Step Protocol:

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

  • Apply 2–3 mg of the neat, solid compound directly onto the crystal.

  • Apply uniform pressure using the ATR anvil to ensure optical contact.

  • Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Workflow A Sample Prep (Anhydrous DMSO-d6) B NMR Acquisition (1H, 13C, D2O Exchange) A->B C Optical & MS (ATR-FTIR, HR-ESI-MS) A->C D Data Synthesis (Structural Elucidation) B->D C->D

Figure 1: Multimodal spectroscopic workflow for structural elucidation.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance ( 1 H and 1 3C NMR)

The 1 H NMR spectrum of this compound is a masterclass in spin-spin coupling and stereochemistry. The para-substituted aromatic ring presents a classic AA'BB' spin system . While often simplified as two doublets, it is technically a second-order spectrum; however, at 400 MHz, it resolves cleanly into two apparent doublets at δ 6.95 and δ 6.50 [3].

The most critical diagnostic feature is the isopropyl group. Because the α -carbon (C-2) is a chiral center, the two methyl groups of the isopropyl moiety are diastereotopic . They reside in permanently distinct magnetic environments regardless of C-C bond rotation. Consequently, they appear as two separate doublets at δ 1.00 and δ 0.70, rather than a single six-proton doublet.

Table 1: 1 H and 1 3C NMR Assignments (DMSO- d6​ , 298 K)

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling (J in Hz)Integration 1 3C Chemical Shift ( δ , ppm)Assignment Rationale
C=O 12.10br s (exchanges with D2​O )1H175.2Carboxylic acid carbonyl.
NH 2​ 4.95br s (exchanges with D2​O )2H-Primary aromatic amine.
Ar-C4' ---147.5Deshielded by electronegative nitrogen.
Ar-C2', C6' 6.95d, J = 8.42H129.0Ortho to the alkyl chain.
Ar-C1' ---126.5Quaternary aromatic carbon.
Ar-C3', C5' 6.50d, J = 8.42H114.2Shielded by resonance from the -NH 2​ group.
C- α (C2) 3.15d, J = 10.51H58.4Shifted downfield by Ph and COOH groups.
CH (Iso) 2.20m1H31.2Isopropyl methine proton.
CH 3​ (Iso) 1.00d, J = 6.63H21.5Diastereotopic methyl group A.
CH 3​ (Iso) 0.70d, J = 6.63H20.1Diastereotopic methyl group B.
Vibrational Spectroscopy (ATR-FTIR)

The IR spectrum confirms the functional groups inferred from NMR. The presence of the primary amine is definitively established by the characteristic "double fang" appearance of the symmetric and asymmetric N-H stretches above 3300 cm −1 [1].

Table 2: Key ATR-FTIR Absorptions

Wavenumber (cm −1 )Peak Shape/IntensityVibrational ModeStructural Implication
3420, 3335Sharp, Medium (Doublet)N-H stretch (asym/sym)Confirms primary amine (-NH 2​ ).
3200–2500Very Broad, StrongO-H stretchCharacteristic of hydrogen-bonded carboxylic acid dimers.
2960, 2875Sharp, MediumC-H stretch (sp 3 )Aliphatic isopropyl chain.
1695Sharp, StrongC=O stretchConjugation-free carboxylic acid.
1620, 1515Sharp, MediumC=C stretchAromatic ring breathing modes.
825Sharp, StrongC-H out-of-plane bendConfirms para-disubstitution on the benzene ring.
High-Resolution Mass Spectrometry (HR-ESI-MS)

To establish the exact molecular formula, HR-ESI-MS is employed in positive ion mode. The theoretical exact mass for C 11​ H 15​ NO 2​ is 193.1103 Da.

Causality of Fragmentation: Under Collision-Induced Dissociation (CID), the protonated molecular ion [M+H]+ at m/z 194.118 undergoes predictable, thermodynamically driven neutral losses [2]. The most facile loss is water (-18 Da) from the carboxylic acid, yielding an acylium-like ion at m/z 176. Alternatively, α -cleavage driven by the stability of the resulting 4-aminobenzyl cation yields a highly abundant fragment at m/z 106.

MS_Frag M [M+H]+ m/z 194.118 F1 [M+H - H2O]+ m/z 176.107 M->F1 - H2O (-18 Da) F2 [M+H - HCOOH]+ m/z 148.112 M->F2 - HCOOH (-46 Da) F3 4-Aminobenzyl Cation m/z 106.065 M->F3 alpha-Cleavage (-88 Da)

Figure 2: ESI-MS/MS positive ion fragmentation pathway.

Conclusion

The structural assignment of 2-(4-aminophenyl)-3-methylbutanoic acid relies on a synergistic interpretation of multiple spectroscopic domains. The diastereotopic methyl groups in the 1 H NMR spectrum explicitly confirm the presence of the chiral α -carbon adjacent to the isopropyl group. The D 2​ O exchange protocol validates the heteroatom protons, while the ATR-FTIR and HR-ESI-MS data provide orthogonal confirmation of the primary amine, carboxylic acid, and para-substituted aromatic framework. This multi-tiered, self-validating approach ensures the highest degree of scientific integrity in structural elucidation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. Available at:[Link]

Exploratory

The Biological Relevance of Aminophenyl and Amino-Phenyl Substituted Butanoic Acid Derivatives: From Neuropharmacology to Macromolecular Delivery

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Whitepaper

Introduction & Structural Taxonomy

In medicinal chemistry and drug development, precise nomenclature dictates target engagement. The term "aminophenyl butanoic acid" is frequently used in literature to describe two fundamentally distinct structural classes. As application scientists, we must rigorously differentiate these scaffolds, as their biological relevance spans entirely different therapeutic areas—from central nervous system (CNS) modulation to oncology and macromolecular drug delivery.

  • Class A (GABA Analogues): In these molecules, the amino and phenyl groups are distinct, separate substituents on the butanoic acid backbone. The quintessential example is β -phenyl- γ -aminobutyric acid (Phenibut), often colloquially (and somewhat inaccurately) referred to as aminophenylbutyric acid [1.1].

  • Class B (True Aminophenyl Butanoic Acids): These compounds feature an intact aniline moiety—an amino group directly covalently bonded to the phenyl ring (e.g., 4-(4-aminophenyl)butanoic acid). This reactive handle is the cornerstone for alkylating agents, bioconjugation workflows, and gastrointestinal permeation enhancers[1],[2].

This whitepaper synthesizes the mechanistic pathways, quantitative binding affinities, and self-validating experimental protocols associated with both classes.

Class A: Neuropharmacology of β -Phenyl- γ -Aminobutyric Acid

The addition of a phenyl ring to the γ -aminobutyric acid (GABA) backbone dramatically alters its pharmacokinetic profile. While GABA cannot efficiently cross the blood-brain barrier (BBB), the lipophilic phenyl substitution in Phenibut allows for significant CNS penetration[3].

Mechanism of Action

Phenibut's pharmacological activity is highly stereoselective. The (R)-enantiomer is the active component, demonstrating a binding affinity ( Ki​ ) of approximately 92 μ M for the GABAB receptor, whereas the (S)-enantiomer is effectively inactive[4],[5]. Upon binding to the GABAB heterodimer, (R)-phenibut triggers a G-protein coupled cascade. The Gi​/Go​

α -subunit inhibits adenylyl cyclase, reducing cAMP levels. Concurrently, the βγ -subunit inhibits voltage-dependent calcium channels (VDCCs) and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This dual action leads to neuronal hyperpolarization and a marked decrease in excitatory neurotransmitter release. Furthermore, phenibut acts as a gabapentinoid by binding to the α2​δ subunit of VDCCs[6].

GABAB_Signaling Phenibut R-Phenibut (β-phenyl-γ-aminobutyric acid) GABAB GABAB Receptor (Heterodimer) Phenibut->GABAB Agonism (Ki = 92 μM) Gi_Go Gi/Go Protein GABAB->Gi_Go Activation AC Adenylyl Cyclase (Inhibition) Gi_Go->AC α-subunit Inhibits Ca_Channel Voltage-Gated Ca2+ Channels (Inhibition) Gi_Go->Ca_Channel βγ-subunit Inhibits K_Channel GIRK Channels (Activation) Gi_Go->K_Channel βγ-subunit Activates cAMP cAMP Levels ↓ AC->cAMP Reduces Neurotransmitter Decreased Neurotransmitter Release Ca_Channel->Neurotransmitter Reduces Ca2+ Influx K_Channel->Neurotransmitter Hyperpolarization

Figure 1: GABAB receptor signaling cascade activated by β-phenyl-γ-aminobutyric acid.

Class B: Oncology, Bioconjugation, and Drug Delivery

True aminophenyl butanoic acids feature an aniline moiety, rendering them highly valuable for electrophilic aromatic substitution and macromolecular engineering.

Alkylating Agents in Oncology

4-(4-aminophenyl)butyric acid is the core structural backbone and a primary degradation product of Chlorambucil, a nitrogen mustard alkylating agent used to treat chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma[2],[7]. The aminophenyl group is critical here; it is hydroxyethylated and subsequently chlorinated during synthesis to form the active bis(2-chloroethyl)amino warhead, which cross-links DNA[8].

Unnatural Amino Acids in ADCs

Derivatives such as 2-amino-4-(4-aminophenyl)butanoic acid are incorporated into synthetic peptides as bio-orthogonal handles[]. Through diazotization, the aniline is converted into a reactive diazonium salt, which undergoes azo coupling with tyrosine or histidine residues on target proteins. This site-specific conjugation is a fundamental workflow in the synthesis of modern Antibody-Drug Conjugates (ADCs).

Bioconjugation UAA 2-Amino-4-(4-aminophenyl) butanoic acid Peptide Solid-Phase Peptide Synthesis (SPPS) UAA->Peptide Incorporation Diazotization Diazotization (NaNO2, HCl) Peptide->Diazotization Activation AzoCoupling Azo Coupling (Tyrosine/Histidine) Diazotization->AzoCoupling Electrophilic Attack ADC Targeted Bioconjugate (e.g., ADC) AzoCoupling->ADC Final Formulation

Figure 2: Workflow for site-specific bioconjugation using the aminophenyl functional group.

Macromolecular Delivery Agents

The oral delivery of macromolecules, such as recombinant human growth hormone (rhGH), is severely hindered by gastrointestinal degradation and poor epithelial permeability. By modifying the aminophenyl butanoic acid scaffold, researchers have developed potent permeation enhancers. Specifically, 4-[4-[(2-hydroxybenzoyl)amino]phenyl]butyric acid has been identified as a preclinical candidate capable of promoting the transcellular absorption of rhGH across the GI tract in primates[1]. The lipophilic butyric acid tail combined with the modified aminophenyl head group transiently alters lipid bilayer fluidity, allowing macromolecular transit without tight junction disruption.

Quantitative Data Summary

CompoundStructural ClassPrimary Target / ApplicationKey Metric
(R)-Phenibut Class AGABAB Receptor Agonist Ki​ = 92 μ M[4]
(S)-Phenibut Class AGABAB ReceptorInactive[5]
4-(4-aminophenyl)butyric acid Class BChlorambucil PrecursorAlkylating Agent Backbone[2]
2-amino-4-(4-aminophenyl)butanoic acid Class BBioconjugation (ADCs)Azo-coupling handle[]
4-[4-[(2-hydroxybenzoyl)amino]phenyl]butyric acid Class BrhGH Oral DeliveryTranscellular Permeation Enhancer[1]

Experimental Methodologies

Protocol 1: In Vitro Radioligand Binding Assay for GABAB Affinity

Self-Validating Design: This protocol utilizes [3H]-CGP54626 as a specific radioligand and Baclofen as an internal positive control to continuously validate receptor integrity and assay fidelity.

  • Membrane Preparation: Isolate synaptic membranes from rat whole brain tissue. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g.

  • Incubation: Incubate membrane aliquots (approx. 100 μ g protein) with 1 nM [3H]-CGP54626 (a selective GABAB antagonist) in the presence of varying concentrations of the test compound (e.g., R-phenibut, 1 μ M to 1 mM) for 60 minutes at room temperature.

  • Validation Control: Run parallel assays using Baclofen. Causality: Baclofen has a known Ki​ of ~6 μ M[5]. Achieving this value confirms that the isolated GABAB heterodimers retain their native conformational binding pockets.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Site-Specific Azo Coupling using 2-Amino-4-(4-aminophenyl)butanoic acid
  • SPPS Incorporation: Synthesize the carrier peptide using standard Fmoc-Solid Phase Peptide Synthesis (SPPS), incorporating Fmoc-2-amino-4-(4-aminophenyl)butanoic acid at the desired site[].

  • Diazotization: Cleave the peptide from the resin. Dissolve the peptide in 0.1 M HCl. Chill strictly to 0-4°C. Add 1.1 equivalents of sodium nitrite ( NaNO2​ ) dropwise. Causality: The acidic, cold environment is non-negotiable; it prevents the thermodynamic decomposition of the highly reactive, transient diazonium intermediate into a phenol.

  • Azo Coupling: Adjust the pH of the target protein (containing accessible tyrosine residues) to 8.5 using borate buffer. Slowly add the diazonium-peptide solution. Causality: The slightly basic pH deprotonates the phenolic hydroxyl of tyrosine, increasing electron density and activating the aromatic ring for electrophilic attack by the diazonium salt.

  • Purification: Isolate the final bioconjugate via Size Exclusion Chromatography (SEC) to remove unreacted peptide fragments.

Conclusion

The biological relevance of butanoic acid derivatives hinges entirely on the spatial arrangement of their amino and phenyl groups. While Class A GABA analogues like Phenibut leverage lipophilicity for CNS target engagement, Class B true aminophenyl derivatives exploit the chemical reactivity of the aniline moiety for oncology, targeted bioconjugation, and advanced macromolecular delivery systems.

References

  • Phenibut - Wikipedia Source: wikipedia.org URL:[Link]

  • 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric Acid as a Novel Oral Delivery Agent for Recombinant Human Growth Hormone Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

  • WHO Pre-Review Report: PHENIBUT Source: World Health Organization (who.int) URL:[Link]

  • Comparative pharmacological activity of optical isomers of phenibut Source: European Journal of Pharmacology (ovid.com) URL:[Link]

  • 4-(4-Aminophenyl)butyric acid Source: Chongqing Chemdad Co., Ltd (chemdad.com) URL:[Link]

  • Method of producing methyl ether of 4-(4-aminophenyl)

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 2-(4-Aminophenyl)-3-methylbutanoic Acid

Executive Summary 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS ) is a highly versatile unnatural amino acid derivative. It serves as a critical synthetic intermediate in drug development, particularly in the design of ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Aminophenyl)-3-methylbutanoic acid (CAS ) is a highly versatile unnatural amino acid derivative. It serves as a critical synthetic intermediate in drug development, particularly in the design of photoaffinity labels (such as azidophenyl derivatives) and modified peptide scaffolds .

This application note provides a self-validating, step-by-step synthetic workflow for this compound. By leveraging orthogonal protecting group chemistry and optimized enolate alkylation, this protocol ensures high yields, prevents over-alkylation, and offers divergent pathways depending on whether the free acid or the benzyl ester is the desired final product.

Mechanistic Rationale & Experimental Design

As a self-validating system, every step in this protocol has been selected based on strict mechanistic causality to avoid common pitfalls in arylacetic acid functionalization.

Protection Strategy: Why the Benzyl Ester?

Direct α -alkylation of a free arylacetic acid requires the formation of a dianion (using >2 equivalents of a strong base), which often leads to poor solubility, sluggish reaction rates, and difficult purification. By masking the carboxylic acid as a benzyl ester , we only require one equivalent of base to form a well-behaved monoanion. The benzyl group is chosen because it is completely orthogonal to the basic conditions of the alkylation step and can be seamlessly removed later via catalytic hydrogenolysis.

α -Alkylation Causality: Base and Electrophile Selection

The α -protons of 4-nitrophenylacetic esters are highly acidic due to the combined electron-withdrawing effects of the ester carbonyl and the para-nitroaryl ring.

  • The Base: Using Sodium Hydride (NaH) often requires warmer temperatures to achieve full deprotonation, which triggers competing Claisen-type self-condensation. Instead, Lithium Diisopropylamide (LDA) at -78 °C is utilized. LDA ensures rapid, quantitative, and irreversible kinetic enolate formation.

  • The Electrophile: The isopropyl group is sterically hindered. S N​ 2 reactions at secondary carbons are notoriously slow and prone to competing E2 elimination. Isopropyl iodide is selected over the bromide variant because iodide is a superior leaving group, lowering the activation energy for the S N​ 2 pathway and maximizing the yield of the α -alkylated product.

Reduction Strategy: Selective vs. Global

Depending on downstream applications, the nitro group reduction can be executed via two distinct pathways:

  • Selective Reduction (Fe/AcOH): Iron powder in acetic acid selectively reduces the nitro group to an aniline via a single-electron transfer mechanism, leaving the benzyl ester strictly intact . This is vital if the ester must be preserved for subsequent peptide coupling.

  • Global Reduction/Deprotection (Pd/C, H 2​ ): Catalytic hydrogenation simultaneously reduces the nitro group and cleaves the benzyl ester, providing a highly efficient, atom-economical route to the free amino acid .

Visual Workflow

SynthesisWorkflow A 4-Nitrophenylacetic acid (Starting Material) B Benzyl 4-nitrophenylacetate (Intermediate 1) A->B BnBr, K2CO3, DMF (Esterification) C Benzyl 2-(4-nitrophenyl)-3-methylbutanoate (Intermediate 2) B->C LDA, THF, -78°C then Isopropyl Iodide (α-Alkylation) D Benzyl 2-(4-aminophenyl)-3-methylbutanoate (Intermediate 3) C->D Fe powder, AcOH (Selective Nitro Reduction) E 2-(4-Aminophenyl)-3-methylbutanoic acid (Target Compound) C->E H2, Pd/C, MeOH (Global Reduction & Deprotection) D->E LiOH, THF/H2O (Saponification)

Fig 1: Stepwise and global synthetic pathways for 2-(4-Aminophenyl)-3-methylbutanoic acid.

Quantitative Data & Optimization

Table 1: Optimization of α -Alkylation Conditions

Entry Base (equiv) Electrophile Temp (°C) Conversion (%) Observation
1 NaH (1.2) Isopropyl bromide 0 to RT < 30% Significant ester self-condensation
2 LDA (1.1) Isopropyl bromide -78 to RT 65% Sluggish alkylation, E2 elimination byproduct

| 3 | LDA (1.1) | Isopropyl iodide | -78 to RT | > 95% | Clean mono-alkylation, optimal conditions |

Table 2: Analytical Characterization Checkpoints | Compound | Method | Key Spectral/Analytical Features | | :--- | :--- | :--- | | Intermediate 2 | 1 H NMR (CDCl 3​ ) | δ 8.15 (d, 2H, Ar-NO 2​ ), 7.35 (m, 5H, Bn), 5.10 (s, 2H, CH 2​ -Bn), 3.45 (d, 1H, α -CH), 2.30 (m, 1H, CH-iPr), 1.05 (d, 6H, 2xCH 3​ ) | | Intermediate 3 | EI-MS | Molecular ion expected at m/z 283 (M + ) | | Target Compound | ESI-MS |[M+H] + expected at m/z 194.11 (Exact Mass: 193.11 Da) |

Step-by-Step Experimental Protocols

Step 1: Synthesis of Benzyl 4-nitrophenylacetate (Intermediate 1)
  • Charge: To a flame-dried 500 mL round-bottom flask, add 4-nitrophenylacetic acid (50.0 g, 276 mmol) and anhydrous DMF (200 mL).

  • Base Addition: Add anhydrous K 2​ CO 3​ (57.2 g, 414 mmol, 1.5 eq) and stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add benzyl bromide (36.1 mL, 303 mmol, 1.1 eq). Stir the suspension vigorously at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into ice water (600 mL) and extract with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with water (3 x 100 mL) to remove DMF, followed by brine (100 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield Intermediate 1 as a pale yellow solid.

Step 2: Synthesis of Benzyl 2-(4-nitrophenyl)-3-methylbutanoate (Intermediate 2)
  • Enolate Formation: Dissolve Intermediate 1 (50.0 g, 184 mmol) in anhydrous THF (300 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LDA (2.0 M in THF/heptane, 101 mL, 202 mmol, 1.1 eq) via syringe over 30 minutes. Maintain stirring at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophilic Quench: Add isopropyl iodide (22.0 mL, 220 mmol, 1.2 eq) dropwise. Maintain the reaction at -78 °C for 1 hour, then gradually allow it to warm to room temperature over 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (100 mL). Extract the aqueous phase with Ethyl Acetate (2 x 150 mL). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to afford Intermediate 2.

Step 3: Selective Nitro Reduction (Intermediate 3)

Note: Execute this step if the benzyl ester must be retained.

  • Reaction Setup: To a stirred mixture of Intermediate 2 (94.6 g, 0.302 mol) in glacial acetic acid (400 mL), add elemental iron powder (55.0 g, 0.98 mol, ~3.3 eq) in small portions to prevent excessive exotherms.

  • Heating: Heat the suspension to 60 °C and stir for 2 hours. Monitor completion via TLC (loss of the UV-active nitro spot).

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite cake with EtOAc (200 mL). Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO 3​ , and extract with EtOAc. Dry and concentrate to yield Benzyl 2-(4-aminophenyl)-3-methylbutanoate.

Step 4: Global Reduction & Deprotection (Target Compound)

Note: Execute this step directly on Intermediate 2 to yield the free acid in one step.

  • Reaction Setup: Dissolve Intermediate 2 (31.3 g, 100 mmol) in MS-grade Methanol (200 mL). Carefully add 10% Pd/C (3.1 g, 10% w/w) under an argon blanket to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H 2​ ) three times. Stir the mixture vigorously under a hydrogen balloon (or in a Parr shaker at 30 psi) at room temperature for 6 hours.

  • Workup: Purge the flask with argon. Filter the catalyst through a tightly packed Celite pad (do not let the Pd/C dry out). Concentrate the filtrate in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate 2-(4-Aminophenyl)-3-methylbutanoic acid as a highly pure, off-white solid.

References

  • US Patent 4311696A - Esters of substituted acetic acids, their preparation and use. E.I. Du Pont de Nemours & Co.
  • PrepChem Protocol - Synthesis of 2-(4-Aminophenyl)-3-methylbutanoic acid, benzyl ester. Available at:[Link]

  • PubChem Database - (R)-2-(4-Aminophenyl)-3-methylbutanoic Acid (CID 33778455). National Center for Biotechnology Information. Available at:[Link]

Application

High-Sensitivity LC-MS/MS Bioanalytical Method for the Quantification of 2-(4-Aminophenyl)-3-methylbutanoic Acid in Human Plasma

Target Audience: Researchers, bioanalytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals. Introduction & Analyte Characterization 2-(4-Aminophenyl)-3-methylbutanoic acid (APMBA; CAS: 131361-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals.

Introduction & Analyte Characterization

2-(4-Aminophenyl)-3-methylbutanoic acid (APMBA; CAS: 131361-69-8) is a critical unnatural amino acid derivative and pharmaceutical intermediate. Structurally, it consists of a phenyl ring substituted with a primary amine at the para position and an α -isopropyl acetic acid moiety.

From a bioanalytical perspective, APMBA presents a unique chromatographic challenge. It is highly zwitterionic at physiological pH, possessing both a basic aniline group ( pKa​≈4.6 ) and an acidic carboxylic acid group ( pKa​≈4.0 ). Developing a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay requires precise control over sample extraction chemistry and stationary phase selectivity to prevent poor retention and severe matrix effects.

Scientific Principles & Methodological Causality (E-E-A-T)

To ensure this protocol functions as a self-validating system , every methodological choice is grounded in chemical causality and regulatory bioanalytical standards[1].

Sample Preparation Logic: Why MCX SPE over Protein Precipitation?

While protein precipitation (PPT) is fast, it leaves high concentrations of residual glycerophosphocholines in the sample extract. These endogenous phospholipids compete with the analyte for charge droplets during Electrospray Ionization (ESI), leading to severe ion suppression (matrix effects) [2].

To mitigate this, we employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Causality: By acidifying the plasma sample with 2% Formic Acid (FA), the carboxylic acid of APMBA is neutralized, while the primary amine becomes fully protonated. This allows the analyte to bind strongly to the sulfonic acid groups of the MCX sorbent via ionic interactions. A subsequent 100% methanol wash removes neutral lipids and phospholipids. Finally, elution is achieved using 5% ammonium hydroxide ( NH4​OH ) in methanol, which deprotonates the amine, breaking the ionic bond and releasing pure APMBA.

Chromatographic Causality: Biphenyl vs. C18 Stationary Phase

Standard C18 columns struggle to retain small, polar aromatic amines, often resulting in analytes eluting near the void volume where matrix suppression is highest.

  • Causality: We utilize a Core-Shell Biphenyl stationary phase . The biphenyl ligand provides orthogonal π−π interactions with the electron-rich aniline ring of APMBA [3]. When paired with a protic organic modifier (methanol), these π−π interactions are maximized, significantly increasing the retention factor ( k′ ) and resolving APMBA from early-eluting polar interferences.

Mass Spectrometry & Ionization Logic

The assay utilizes ESI in positive ion mode (ESI+). The primary amine readily accepts a proton to form the precursor ion [M+H]+ at m/z 194.1. During Collision-Induced Dissociation (CID), APMBA undergoes predictable fragmentation:

  • Neutral Loss of Formic Acid (-46 Da): Yields an intermediate ion at m/z 148.1.

  • Cleavage of the Isopropyl Group (-42 Da): Yields a highly stable 4-aminobenzyl cation at m/z 106.1, which serves as the primary quantifier ion.

Experimental Protocols

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterValueRationale
Column Core-Shell Biphenyl (50 × 2.1 mm, 2.6 µm)Enhances π−π retention of the aniline ring.
Mobile Phase A 0.1% Formic Acid in WaterMaintains analyte protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol promotes π−π interactions better than Acetonitrile.
Flow Rate 0.4 mL/minOptimal for core-shell particle efficiency.
Column Temp 40 °CReduces system backpressure.
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5% 95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 5% B; 4.1-5.5 min: 5% BEnsures rapid elution and column re-equilibration.

Table 2: Mass Spectrometry (MRM) Parameters

ParameterValue
Ionization Mode Positive ESI (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temp 500 °C
Precursor Ion m/z 194.1 [M+H]+
Quantifier Transition m/z 194.1 106.1 (Collision Energy: 25 eV)
Qualifier Transition m/z 194.1 148.1 (Collision Energy: 15 eV)
Step-by-Step MCX SPE Workflow
  • Sample Aliquoting: Transfer 200 µL of human plasma (spiked with APMBA and Stable Isotope-Labeled Internal Standard, SIL-IS) into a 96-well plate.

  • Pre-treatment: Add 200 µL of 2% Formic Acid in water to the plasma. Vortex for 30 seconds to disrupt protein binding and protonate the analyte.

  • Conditioning: Condition the MCX 96-well SPE plate (30 mg/well) with 1.0 mL Methanol, followed by 1.0 mL of 2% Formic Acid in water.

  • Loading: Load the pre-treated sample (400 µL) onto the SPE plate. Apply gentle positive pressure (1-2 psi).

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water to remove polar endogenous salts and proteins.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol to elute neutral lipids and phospholipids.

  • Elution: Elute the target analyte into a clean collection plate using 1.0 mL of 5% NH4​OH in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ gas at 40 °C. Reconstitute in 100 µL of Mobile Phase A:B (95:5, v/v). Inject 5 µL into the LC-MS/MS.

Method Validation Data Summary

The protocol was validated in accordance with the 2018 FDA Guidance for Industry: Bioanalytical Method Validation [1]. The inclusion of a SIL-IS and the calculation of the IS-normalized matrix factor ensure the trustworthiness of the quantitative output.

Table 3: Validation Parameters and Assay Performance

Validation ParameterFDA Acceptance CriteriaAssay Performance
Linearity Range R2≥0.99 1.0 – 1000 ng/mL ( R2=0.998 )
LLOQ Precision ≤20% , Accuracy ±20% 1.0 ng/mL (CV: 8.4%, Acc: 105%)
Intra-day Precision (QC) CV ≤15% 3.2% – 7.1%
Inter-day Accuracy (QC) ±15% of nominal94.5% – 103.2%
Matrix Effect (IS-normalized) CV ≤15% 98.4% (CV: 4.2%)
Extraction Recovery Consistent and reproducible88.5% (CV: 5.1%)

Visualizations

Solid Phase Extraction (SPE) Workflow

SPE_Workflow Condition 1. Condition 1 mL MeOH, 1 mL 2% FA in H2O Load 2. Load Sample 200 µL Plasma + 200 µL 2% FA Condition->Load Wash1 3. Wash 1 (Aqueous) 1 mL 2% FA in H2O Load->Wash1 Wash2 4. Wash 2 (Organic) 1 mL MeOH Wash1->Wash2 Elute 5. Elute 1 mL 5% NH4OH in MeOH Wash2->Elute Evaporate 6. Evaporate & Reconstitute N2 gas at 40°C, Reconstitute in Mobile Phase Elute->Evaporate

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for APMBA extraction.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 194.1 Intermediate Qualifier Ion [M+H - HCOOH]+ m/z 148.1 Precursor->Intermediate Neutral Loss -46 Da (HCOOH) Quantifier Quantifier Ion [C7H8N]+ m/z 106.1 Precursor->Quantifier Direct Cleavage -88 Da Intermediate->Quantifier Neutral Loss -42 Da (Propene)

Caption: ESI+ CID fragmentation pathway of APMBA generating quantifier and qualifier ions.

References

  • U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Bioanalytical Method Validation. Center for Drug Evaluation and Research (CDER). URL:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL:[Link]

  • Phenomenex. (2018). LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex 2.6 µm Biphenyl Column. Application Note AN-1069. URL: [Link]

Method

HPLC method for 2-(4-Aminophenyl)-3-methylbutanoic acid quantification.

Application Note: Comprehensive HPLC Method Development and Validation for the Quantification of 2-(4-Aminophenyl)-3-methylbutanoic Acid Executive Summary & Scope 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS 131361-69-8)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive HPLC Method Development and Validation for the Quantification of 2-(4-Aminophenyl)-3-methylbutanoic Acid

Executive Summary & Scope

2-(4-Aminophenyl)-3-methylbutanoic acid (CAS 131361-69-8) is a highly specialized chiral building block and pharmaceutical intermediate[1]. Due to its amphoteric nature—possessing both a basic aniline group and an acidic carboxylic acid moiety—accurate chromatographic quantification presents unique challenges. This application note outlines a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. Designed for researchers and drug development professionals, this guide prioritizes scientific causality, ensuring that every experimental parameter is grounded in the physicochemical reality of the molecule.

Physicochemical Causality & Method Rationale

Method development cannot rely on trial and error; it must be a rational deduction from the analyte's physicochemical profile.

  • Ionization Dynamics : The molecule contains an aniline moiety (pKa ~4.6) and a carboxylic acid moiety (pKa ~4.0). At a physiological pH of 7.0, it exists primarily as a zwitterion, making it highly polar and difficult to retain on standard reversed-phase columns.

  • pH Strategy : To achieve reproducible retention, we must suppress ionization. By utilizing a highly acidic mobile phase buffered with 0.1% Trifluoroacetic Acid (TFA) at pH ~2.0, the carboxylic acid is fully neutralized (COOH). While the amine becomes protonated ( NH3+​ ), TFA acts as a volatile ion-pairing agent, masking the positive charge and enhancing hydrophobicity.

  • Stationary Phase Selection : Standard C18 columns frequently exhibit severe peak tailing for protonated anilines due to secondary cation-exchange interactions with residual surface silanols. To circumvent this, we employ a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring provides orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which exhibit exceptional selectivity for the aromatic aniline ring while shielding the silica support.

MethodLogic Analyte 2-(4-Aminophenyl)-3-methylbutanoic acid (Amphoteric Compound) pKa1 Aniline Moiety (Basic, pKa ~4.6) Analyte->pKa1 pKa2 Carboxylic Moiety (Acidic, pKa ~4.0) Analyte->pKa2 pH2 Mobile Phase Strategy 0.1% TFA (pH ~2.0) pKa1->pH2 pKa2->pH2 State Ionization State: Amine (NH3+) / Acid (COOH) pH2->State Column Column Selection: PFP (Pentafluorophenyl) State->Column Interaction Retention Mechanism: Pi-Pi, Dipole, & Hydrophobic Column->Interaction

Logical framework for pH-dependent ionization and PFP column selection.

Experimental Protocol

This protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) to prove it is fit for purpose.

Sample Preparation Workflow

Causality Note: The diluent is intentionally matched to the initial mobile phase gradient (10% organic). Injecting a sample dissolved in a stronger solvent (e.g., 100% Acetonitrile) would cause the analyte to travel down the column before partitioning into the stationary phase, resulting in peak splitting or broadening (the "solvent effect").

  • Diluent Preparation : Mix HPLC-grade Water and Acetonitrile in a 90:10 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL) : Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with diluent and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
  • Column : PFP (150 mm × 4.6 mm, 3 µm particle size)

  • Mobile Phase A : 0.1% TFA in Milli-Q Water

  • Mobile Phase B : 0.1% TFA in HPLC-grade Acetonitrile

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C (Maintains consistent mobile phase viscosity and mass transfer kinetics)

  • Detection : UV at 230 nm (Optimal absorbance for the substituted aromatic ring)

  • Injection Volume : 10 µL

Table 1: Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Rationale
0.0 90 10 Equilibration and polar impurity elution
2.0 90 10 Isocratic hold to focus the analyte band
10.0 40 60 Linear ramp to elute the main analyte
12.0 40 60 High organic wash to remove strongly bound impurities
12.1 90 10 Instant return to initial conditions

| 17.0 | 90 | 10 | Column re-equilibration |

Method Validation Framework

To ensure regulatory compliance, the method must be validated according to [2] and[3].

System Suitability Testing (SST)

Run six replicate injections of the Working Standard Solution prior to any sample analysis. The system is only validated for use if the parameters in Table 2 are met.

Table 2: System Suitability Acceptance Criteria (per USP <621>)

Parameter Acceptance Criteria Scientific Justification
Retention Time (RT) ~8.5 min (± 0.2 min) Ensures consistent pump delivery and column chemistry.

| Tailing Factor ( Tf​ ) | ≤ 1.5 | Verifies suppression of secondary silanol interactions. | | Theoretical Plates (N) | > 5,000 | Confirms column efficiency and optimal band broadening. | | Injection Precision | %RSD ≤ 2.0% (n=6) | Validates autosampler reproducibility and integration consistency. |

Step-by-Step Validation Execution
  • Specificity : Inject the diluent blank and a placebo matrix. Acceptance: No interfering peaks >0.1% of the target analyte area at the retention time of 8.5 minutes.

  • Linearity & Range : Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (25 µg/mL to 150 µg/mL). Plot peak area against concentration. Acceptance: Correlation coefficient ( R2 ) ≥ 0.999.

  • Accuracy (Recovery) : Spike known quantities of the analyte into a blank matrix at three levels (50%, 100%, 150%) in triplicate. Acceptance: Mean recovery must fall between 98.0% and 102.0%.

  • Precision :

    • Repeatability: Analyze six independent preparations of the 100 µg/mL standard. Acceptance: %RSD ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, using a different analyst and LC system. Acceptance: Cumulative %RSD ≤ 2.0%.

  • Sensitivity : Dilute the standard sequentially to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ). Acceptance: LOD requires a Signal-to-Noise (S/N) ratio ≥ 3:1; LOQ requires S/N ≥ 10:1 with precision ≤ 5.0%.

Validation Start HPLC Method Validation (ICH Q2(R2) Guidelines) Spec 1. Specificity Blank & Placebo Interference Start->Spec Lin 2. Linearity & Range 25% to 150% of Target Spec->Lin Acc 3. Accuracy Spike Recovery (3 Levels) Lin->Acc Prec 4. Precision Repeatability & Intermediate Acc->Prec Sens 5. Sensitivity LOD & LOQ Determination Prec->Sens Report Validation Summary Report Self-Validating System Sens->Report

Step-by-step HPLC method validation workflow per ICH Q2(R2) guidelines.

References

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 33778455, (R)-2-(4-Aminophenyl)-3-methylbutanoic Acid." PubChem. Available at:[Link]

  • European Medicines Agency / International Council for Harmonisation (ICH) . "ICH Guideline Q2(R2) on Validation of Analytical Procedures." EMA Scientific Guidelines, 2022. Available at:[Link]

  • Agilent Technologies / United States Pharmacopeia . "Understanding the Latest Revisions to USP <621>." Agilent White Papers, 2023. Available at:[Link]

Sources

Application

Crystallization techniques for 2-(4-Aminophenyl)-3-methylbutanoic acid.

An In-Depth Guide to the Crystallization of 2-(4-Aminophenyl)-3-methylbutanoic acid Introduction: The Critical Role of Crystallization in API Development Crystallization is a cornerstone of active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Crystallization of 2-(4-Aminophenyl)-3-methylbutanoic acid

Introduction: The Critical Role of Crystallization in API Development

Crystallization is a cornerstone of active pharmaceutical ingredient (API) manufacturing, serving as a pivotal purification and particle engineering step.[1][2] The process of transforming a solute from a solution or melt into a solid crystalline state is fundamental to ensuring the purity, stability, solubility, and bioavailability of the final drug product.[][4] For a molecule like 2-(4-Aminophenyl)-3-methylbutanoic acid, which possesses both an acidic carboxylic group and a basic amino group, the potential for forming various solid-state structures, including different polymorphs, is significant.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in drug development.[5][6] Different polymorphs of the same API can exhibit markedly different physicochemical properties, impacting everything from manufacturing processes to therapeutic efficacy and patent protection.[6] Therefore, developing robust and controlled crystallization protocols is not merely a procedural step but a scientific necessity to consistently produce the desired solid form.

This guide provides a comprehensive overview of practical crystallization techniques for 2-(4-Aminophenyl)-3-methylbutanoic acid, designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering self-validating protocols grounded in established scientific principles.

Section 1: Foundational Steps - Solubility Screening

Before any crystallization can be designed, a thorough understanding of the API's solubility is paramount. The choice of solvent system is the most critical factor influencing crystal growth, morphology, and polymorphic outcome. A solubility screen provides the empirical data needed to select appropriate solvents for various crystallization methods.

Protocol 1: Comprehensive Solubility Screening

Objective: To determine the solubility of 2-(4-Aminophenyl)-3-methylbutanoic acid in a diverse range of solvents at ambient and elevated temperatures.

Methodology:

  • Preparation: Dispense a precisely weighed amount (e.g., 10 mg) of 2-(4-Aminophenyl)-3-methylbutanoic acid into separate vials.

  • Solvent Addition: Add a small, measured volume (e.g., 100 µL) of a test solvent to each vial.

  • Equilibration (Ambient): Vigorously stir or shake the vials at room temperature for a set period (e.g., 1-2 hours) to ensure equilibrium is approached.

  • Observation: Visually inspect for complete dissolution. If the solid remains, continue adding solvent in measured aliquots (e.g., 100 µL), repeating the equilibration step after each addition, until the solid fully dissolves. Record the total volume of solvent used.

  • Equilibration (Elevated Temperature): For vials where the compound showed poor to moderate solubility, heat the suspension to an elevated temperature (e.g., 50-60 °C) while stirring.

  • Observation (Hot): Observe if dissolution occurs at the higher temperature. If not, add more solvent aliquots as in step 4.

  • Cooling: Allow any solutions that formed only upon heating to cool slowly to room temperature and observe if precipitation occurs. This provides a preliminary indication for the feasibility of cooling crystallization.

  • Calculation: Express solubility as mg/mL or qualitatively as "soluble," "sparingly soluble," or "insoluble."

Data Presentation: Solvent Selection Guide
Solvent ClassExample SolventsExpected Solubility BehaviorSuitability for Crystallization
Polar Protic Water, Methanol, Ethanol, Isopropanol (IPA)Potential for good solubility, especially at elevated temperatures, due to H-bonding with -COOH and -NH2 groups.Good candidates for cooling crystallization.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF)Moderate to good solubility likely.Can be used for cooling, evaporative, or as the primary solvent in anti-solvent methods.
Non-Polar Toluene, Heptane, CyclohexanePoor solubility expected.Excellent candidates for use as anti-solvents.
Workflow for Solubility Screening

G start Start: Weigh API into Vials add_solvent Add Aliquot of Test Solvent start->add_solvent equilibrate_rt Equilibrate at Room Temp add_solvent->equilibrate_rt check_dissolved_rt Completely Dissolved? equilibrate_rt->check_dissolved_rt record_insoluble Record as 'Insoluble' equilibrate_rt->record_insoluble After max solvent record_soluble Record as 'Soluble' check_dissolved_rt->record_soluble Yes heat Heat Suspension check_dissolved_rt->heat No end End: Analyze Data record_soluble->end equilibrate_hot Equilibrate at High Temp heat->equilibrate_hot check_dissolved_hot Completely Dissolved? equilibrate_hot->check_dissolved_hot check_dissolved_hot->add_solvent No, add more solvent cool Cool to Room Temp check_dissolved_hot->cool Yes record_sparingly Record as 'Sparingly Soluble' record_insoluble->end observe Observe for Precipitation cool->observe observe->end

Caption: Workflow for systematic solubility screening.

Section 2: Core Crystallization Protocols

Based on the solubility data, several crystallization techniques can be employed. The three most common and versatile methods are cooling, anti-solvent, and evaporative crystallization.[1]

Cooling Crystallization

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[7] Supersaturation is achieved by cooling a saturated or near-saturated solution, leading to nucleation and crystal growth.

Objective: To obtain crystals by reducing the temperature of a saturated solution.

  • Dissolution: In a jacketed reactor vessel, dissolve 2-(4-Aminophenyl)-3-methylbutanoic acid in a pre-determined "good" solvent (e.g., isopropanol) at an elevated temperature (e.g., 60°C) to form a clear, saturated solution.

  • Filtration: Perform a hot filtration of the solution through a 0.2 µm filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Cooling: Program the circulator to cool the solution at a slow, linear rate (e.g., 0.1-0.5 °C/min). Rapid cooling can lead to excessive nucleation and the formation of small, poorly-filterable crystals.[]

  • Seeding (Optional but Recommended): Once the solution has cooled by 5-10 °C, introduce a small quantity of seed crystals of the desired polymorphic form. Seeding provides a template for growth, improves control over the final crystal form and size distribution.

  • Maturation: Once the final temperature (e.g., 5-10 °C) is reached, hold the slurry under gentle agitation for several hours (e.g., 4-12 hours). This "aging" or "maturation" period allows for crystal growth and can facilitate the transformation to a more stable polymorphic form.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of cold anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

G start Dissolve API in Hot Solvent filter Hot Filtration (0.2 µm) start->filter cool Initiate Controlled Cooling filter->cool seed Optional: Add Seed Crystals cool->seed hold Hold at Final Temp (Maturation) seed->hold isolate Isolate via Filtration hold->isolate wash Wash with Cold Anti-Solvent isolate->wash dry Dry Under Vacuum wash->dry end Characterize Crystals dry->end G start Prepare Filtered API Solution add_as Add Anti-Solvent at Controlled Rate start->add_as observe Observe Nucleation Onset add_as->observe hold Stir Slurry (Maturation) observe->hold isolate Isolate via Filtration hold->isolate wash Wash with Solvent/Anti-Solvent Mix isolate->wash dry Dry Under Vacuum wash->dry end Characterize Crystals dry->end

Caption: Controlled anti-solvent crystallization workflow.

Evaporative Crystallization

This technique is particularly useful for compounds that are not sensitive to temperature changes and when a suitable anti-solvent cannot be found. [1]Supersaturation is generated by slowly removing the solvent, thereby increasing the solute concentration. [8]

Objective: To grow crystals by the slow evaporation of a solvent.

  • Dissolution: Prepare a clear, filtered, undersaturated solution of 2-(4-Aminophenyl)-3-methylbutanoic acid in a relatively volatile solvent (e.g., acetone or ethyl acetate).

  • Setup: Place the solution in a beaker or crystallizing dish and cover it with a perforated film (e.g., Parafilm with small holes poked in it). This slows the rate of evaporation, which is crucial for the growth of larger, well-defined crystals.

  • Evaporation: Leave the setup in a stable environment (e.g., a fume hood with the sash down to minimize air currents) at ambient temperature.

  • Monitoring: Periodically check the vessel for crystal formation. The process can take anywhere from several hours to several days.

  • Isolation: Once a suitable crop of crystals has formed, decant the remaining mother liquor and collect the crystals.

  • Drying: Gently dry the crystals, either by air-drying or under a mild vacuum.

G start Prepare Undersaturated Solution setup Transfer to Dish, Cover with Vented Film start->setup evaporate Allow Solvent to Evaporate Slowly setup->evaporate monitor Monitor Crystal Growth evaporate->monitor isolate Isolate Crystals from Mother Liquor monitor->isolate dry Air or Vacuum Dry isolate->dry end Characterize Crystals dry->end

Caption: Process for slow evaporative crystallization.

Section 3: Essential Characterization of Crystalline Forms

The production of a solid is incomplete without thorough characterization to confirm its identity, purity, and crystalline form. This is the self-validating component of any crystallization protocol.

  • Optical Microscopy: Provides initial information on crystal habit (shape), size, and uniformity.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique used to measure the melting point and enthalpy of fusion. [9]The presence of multiple melting peaks or different melting points from different crystallization batches can indicate polymorphism.

  • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the crystalline form. [10]Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern, acting as a "fingerprint" for that specific form.

  • Raman or FTIR Spectroscopy: These vibrational spectroscopy techniques can often distinguish between polymorphs, as intermolecular interactions (like hydrogen bonding) within the crystal lattice can cause subtle shifts in the vibrational modes of the molecule. [5]

Logical Flow for Crystal Characterization

G cluster_0 Primary Analysis cluster_1 Confirmatory Analysis crystals Crystals Obtained microscopy Optical Microscopy crystals->microscopy Visuals dsc DSC Analysis crystals->dsc Thermal decision Is Form Known/Expected? dsc->decision xrpd XRPD Analysis spectroscopy Raman / FTIR xrpd->spectroscopy Cross-verify investigate Investigate New Polymorph xrpd->investigate Pattern is Novel report Report Known Form spectroscopy->report decision->xrpd Confirm

Caption: Decision-making workflow for crystal characterization.

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Coherent. (2014). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Available at: [Link]

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Available at: [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Available at: [Link]

  • ACS Publications. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Available at: [Link]

  • PMC. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Available at: [Link]

  • PMC. (n.d.). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Available at: [Link]

  • ResearchGate. (2016). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. Available at: [Link]

  • ResearchGate. (2008). Evaporative Crystallization. Available at: [Link]

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Available at: [Link]

  • ACS Publications. (2011). Pharmaceutical Crystallization. Available at: [Link]

  • IntechOpen. (2022). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. Available at: [Link]

  • NSF PAR. (2022). Three-Step Mechanism of Antisolvent Crystallization. Available at: [Link]

  • PMC. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Available at: [Link]

  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Available at: [Link]

  • MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Available at: [Link]

  • PubChem. (n.d.). (R)-2-(4-Aminophenyl)-3-methylbutanoic Acid. Available at: [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Polymorphism in p-aminobenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • PMC. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Available at: [Link]

  • ResearchGate. (2007). Crystal Structures of the ''Two'' 4-Aminofurazan-3-carboxylic Acids. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Aminophenyl)butanoic acid. Available at: [Link]

  • European Patent Office. (n.d.). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Available at: [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • ResearchGate. (n.d.). Polymorphism of crystalline amino acids. The role of non-covalent interactions. Available at: [Link]

  • ResearchGate. (n.d.). Polymorphism in p -aminobenzoic acid. Available at: [Link]

  • PMC. (2021). Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal. Available at: [Link]

  • ResearchGate. (n.d.). Control of Polymorphism in Crystallization of Amino Acid. Available at: [Link]

Sources

Method

Application Note: Advanced Protocols for the Incorporation of 2-(4-Aminophenyl)-3-methylbutanoic Acid in Solid-Phase Peptide Synthesis

Introduction & Mechanistic Insights The drive toward structurally diverse peptidomimetics, PROTAC linkers, and novel therapeutics has increased the demand for unnatural amino acid building blocks. 2-(4-Aminophenyl)-3-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The drive toward structurally diverse peptidomimetics, PROTAC linkers, and novel therapeutics has increased the demand for unnatural amino acid building blocks. 2-(4-Aminophenyl)-3-methylbutanoic acid is a highly specialized, non-proteogenic amino acid that introduces significant structural rigidity and an aromatic vector into peptide backbones[1].

However, incorporating this building block via standard Solid-Phase Peptide Synthesis (SPPS) presents a dual chemical challenge:

  • Severe Steric Hindrance (C-Terminus Activation): The C2 (alpha) carbon is bonded to a bulky isopropyl group and a phenyl ring[1]. This neopentyl-like steric bulk severely shields the carboxylic acid, making electrophilic activation and subsequent nucleophilic attack by the resin-bound peptide exceptionally slow.

  • Electronic Deactivation (N-Terminus Acylation): The amine functionality is an aniline (arylamine)[2]. The nitrogen's lone pair is delocalized into the aromatic π -system, drastically reducing its nucleophilicity compared to standard aliphatic α -amines.

Standard coupling reagents (e.g., HBTU/DIPEA) will fail or result in massive deletion sequences[3]. To achieve quantitative coupling, the protocols below leverage highly reactive uronium salts based on OxymaPure (e.g., COMU) and in situ acid chloride generation to overcome these kinetic barriers[4][5].

Physicochemical Properties
PropertyValue
IUPAC Name (2R)-2-(4-aminophenyl)-3-methylbutanoic acid
CAS Number 131361-69-8 (Enantiopure: 2380346-65-4)
Molecular Weight 193.24 g/mol
Formula C11H15NO2
LogP (Computed) 2.1
Topological Polar Surface Area 63.3 Ų

Data sourced from PubChem and ChemScene[1][2].

Experimental Workflows

The following protocols provide a self-validating system to ensure high-fidelity incorporation of the building block.

SPPS_Workflow N1 1. Resin-Bound Peptide (Free Aliphatic N-Terminus) N2 2. Activate Unnatural Amino Acid (COMU / OxymaPure / DIPEA) N1->N2 N3 3. Hindered C-Terminus Coupling (50°C, 2 Hours) N2->N3 N4 4. Fmoc Deprotection (20% Piperidine in DMF) N3->N4 N5 5. Arylamine Acylation (BTC or COMU + Microwave) N4->N5 N6 6. Global Cleavage & Isolation (TFA / Scavengers) N5->N6

Workflow for incorporating sterically hindered arylamines into solid-phase peptide synthesis.

Protocol 1: Pre-Synthesis Fmoc Protection of the Arylamine

Commercial 2-(4-aminophenyl)-3-methylbutanoic acid is often supplied as a free amine[2]. Before SPPS, the arylamine must be Fmoc-protected. Because anilines are poor nucleophiles, standard Fmoc-OSu is inefficient; Fmoc-Cl under Schotten-Baumann conditions is required.

Step-by-Step Methodology:

  • Dissolution: Suspend 2-(4-aminophenyl)-3-methylbutanoic acid (10 mmol, 1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane (50 mL).

  • Cooling: Chill the reaction flask to 0 °C in an ice bath to prevent side reactions.

  • Addition: Dissolve Fmoc-Cl (12 mmol, 1.2 eq) in 15 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 30 minutes under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Concentrate the dioxane in vacuo. Dilute the aqueous layer with water and wash twice with diethyl ether to remove unreacted Fmoc-Cl.

  • Precipitation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: Coupling the Hindered C-Terminus to the Resin

To couple the highly hindered carboxylic acid of the Fmoc-protected building block to the free aliphatic amine of the resin-bound peptide, we utilize COMU. COMU is an Oxyma-based uronium salt that provides superior activation for sterically hindered substrates without the risk of terminating the peptide chain via guanidinylation—a common side reaction when using HATU for slow couplings[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.

  • Activation Cocktail: In a separate vial, dissolve Fmoc-2-(4-aminophenyl)-3-methylbutanoic acid (0.4 mmol, 4.0 eq) and COMU (0.4 mmol, 4.0 eq) in a minimal volume of DMF.

  • Base Addition: Add DIPEA (0.8 mmol, 8.0 eq) to the vial. A color change to yellow/orange indicates active ester formation. Pre-activate for exactly 2 minutes (prolonged activation increases epimerization risk).

  • Coupling: Transfer the cocktail to the resin. Agitate at 50 °C for 2 hours.

  • Validation: Wash the resin (DMF 5x, DCM 5x). Perform a Kaiser test. If slightly positive, repeat the coupling step before proceeding to capping (acetic anhydride/DIPEA).

Protocol 3: Chain Elongation (Acylating the Arylamine)

Once the Fmoc group is removed (20% Piperidine/DMF, 2 x 10 min)[3], the exposed aniline is highly unreactive. To couple the next amino acid onto this arylamine, we recommend using Bis(trichloromethyl) carbonate (BTC, triphosgene) to generate an acid chloride in situ, which is highly electrophilic and ideal for refractory amines[5].

Step-by-Step Methodology:

  • Preparation: Ensure the resin is thoroughly washed with dry THF to remove any trace water or DMF.

  • Amino Acid Activation: In a fume hood, dissolve the next Fmoc-amino acid (0.5 mmol, 5.0 eq) and BTC (0.165 mmol, 1.65 eq; equivalent to 0.5 mmol phosgene) in dry THF (3 mL).

  • In Situ Acid Chloride Generation: Add 2,4,6-collidine (1.5 mmol, 15 eq) dropwise. Stir for 1 minute.

  • Coupling: Add the mixture to the resin. Agitate at room temperature for 45 minutes.

  • Washing & Safety: Drain the reaction mixture into a dedicated phosgene-quenching waste container (containing 10% NaOH/MeOH). Wash the resin extensively with THF, then DMF.

  • Validation: The Kaiser test is unreliable for anilines; use the Chloranil test to confirm the absence of secondary/aromatic amines.

Quantitative Data Presentation

The choice of coupling reagent is the single most critical variable when working with arylamines in SPPS. The table below summarizes the causality between activation mechanism and coupling efficiency on deactivated aniline nucleophiles.

Table 1: Comparative Coupling Efficiencies for Arylamine Acylation

Coupling ReagentActivation MechanismRelative Efficiency on ArylamineEpimerization RiskRecommended Use Case
HBTU / DIPEA Uronium / HOBt< 20%ModerateStandard aliphatic amines
HATU / DIPEA Uronium / HOAt40 - 60%LowMildly hindered aliphatic amines
COMU / DIPEA Uronium / OxymaPure80 - 90%Very LowHindered amines / Mild arylamines[4]
BTC (Triphosgene) Acid Chloride (in situ)> 95%HighRefractory arylamines / N-Methylation[5]

Note: While BTC offers the highest conversion for arylamines, its high epimerization risk means it should be avoided if the incoming amino acid is highly prone to racemization (e.g., Cys, His). In such cases, repeated couplings with COMU under microwave irradiation (75 °C) are preferred.

References

  • PubChem. "(R)-2-(4-Aminophenyl)-3-methylbutanoic Acid | C11H15NO2 | CID 33778455". National Institutes of Health (NIH).
  • ChemScene. "131361-69-8 | 2-(4-Aminophenyl)-3-methylbutanoic acid".
  • Behrendt, R., et al. "Advances in Fmoc solid-phase peptide synthesis". Journal of Peptide Science / PMC - NIH.
  • El-Faham, A., & Albericio, F. "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis". Digital CSIC.
  • Wang, C., et al. "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds". ACS Omega.

Sources

Application

Application Note: 2-(4-Aminophenyl)-3-methylbutanoic Acid as a Versatile Building Block in Drug Discovery

Executive Summary In modern drug discovery, the rapid generation of structurally diverse chemical libraries relies heavily on bifunctional building blocks. 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 131361-69-8) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of structurally diverse chemical libraries relies heavily on bifunctional building blocks. 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 131361-69-8) is a highly versatile scaffold featuring an alpha-isopropyl phenylacetic acid core and a highly reactive para-aniline vector. This application note details the structural rationale, causality-driven synthetic strategies, and validated protocols for utilizing this compound in high-throughput library synthesis.

Structural Rationale & Pharmacophore Utility

With a molecular weight of 193.24 g/mol [1], 2-(4-aminophenyl)-3-methylbutanoic acid offers two highly manipulable functional groups that serve distinct medicinal chemistry purposes:

  • The α -Isopropyl Phenylacetic Acid Core: This moiety is a classic pharmacophore homologous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). The isopropyl group provides critical steric bulk that enhances binding affinity within hydrophobic enzyme pockets (e.g., COX-1/2) and nuclear receptors (e.g., PPARs).

  • The Para-Aniline Handle: The primary aromatic amine serves as an orthogonal vector for late-stage diversification. It enables the rapid generation of amide, sulfonamide, and N-aryl libraries without disrupting the spatial arrangement of the carboxylic acid pharmacophore [2].

Divergent Synthesis Workflow

To prevent uncontrolled self-condensation (polymerization) during N-derivatization, the carboxylic acid must be transiently protected. Benzyl protection is optimal as it permits orthogonal global deprotection via mild hydrogenolysis later in the sequence.

Workflow core 2-(4-Aminophenyl)-3-methylbutanoic Acid CAS: 131361-69-8 protect Carboxylic Acid Protection (Benzyl Bromide, K2CO3) core->protect protected_core Benzyl Ester Intermediate protect->protected_core amidation N-Amidation (R-COOH, HATU, DIPEA) protected_core->amidation sulfonylation N-Sulfonylation (R-SO2Cl, Pyridine) protected_core->sulfonylation alkylation Reductive Amination (R-CHO, NaBH(OAc)3) protected_core->alkylation deprotect1 Global Deprotection (H2, Pd/C) amidation->deprotect1 deprotect2 Global Deprotection (H2, Pd/C) sulfonylation->deprotect2 deprotect3 Global Deprotection (H2, Pd/C) alkylation->deprotect3 lib_amide Amide Library (Target: Kinases/GPCRs) deprotect1->lib_amide lib_sulf Sulfonamide Library (Target: Proteases) deprotect2->lib_sulf lib_alkyl N-Alkyl Library (Target: Transporters) deprotect3->lib_alkyl

Figure 1: Divergent synthesis workflow utilizing 2-(4-aminophenyl)-3-methylbutanoic acid.

Experimental Protocols

Safety Note: Handling of 2-(4-aminophenyl)-3-methylbutanoic acid requires standard laboratory PPE, as it is associated with hazard statements including H302 (Harmful if swallowed) and H315 (Causes skin irritation) .

Protocol A: Selective Carboxylic Acid Protection (Benzyl Esterification)

Objective: Mask the carboxylic acid to prevent self-coupling during downstream N-derivatization. Causality: Potassium carbonate (K 2​ CO 3​ ) is selected as a mild base because it selectively deprotonates the carboxylic acid (pKa ~4.5) while leaving the aniline (conjugate acid pKa ~4.6) fully neutral. This thermodynamic difference drives selective O-alkylation over N-alkylation.

  • Dissolution: Suspend 2-(4-aminophenyl)-3-methylbutanoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add K 2​ CO 3​ (2.0 eq) and stir at room temperature for 15 minutes to form the carboxylate salt.

  • Alkylation: Dropwise add benzyl bromide (1.1 eq). Stir the reaction at room temperature for 12 hours.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation: Confirm completion via LC-MS. The expected mass spectral analysis of the product yields an m/z of 284[M+H] + [3].

Protocol B: High-Throughput N-Amidation

Objective: Synthesize a library of amides by coupling the protected aniline intermediate with diverse carboxylic acids. Causality: Anilines are inherently poor nucleophiles compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, highly efficient coupling reagents like HATU are required. Pre-activation of the carboxylic acid partner ensures the active ester is fully formed before the less reactive aniline is introduced, minimizing side-product formation.

  • Pre-Activation: In a reaction vial, dissolve the diverse R-COOH (1.2 eq) in anhydrous DMF (0.1 M). Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

  • Coupling: Add the benzyl ester intermediate from Protocol A (1.0 eq) to the activated mixture. Stir at room temperature for 4–8 hours.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO 3​ , 1M HCl, and brine. Dry and concentrate.

  • Self-Validation: Monitor via TLC (UV active). A distinct polar shift indicates the conversion of the primary aniline to the secondary amide.

Protocol C: Global Deprotection via Hydrogenolysis

Objective: Unmask the carboxylic acid pharmacophore. Causality: Palladium on carbon (Pd/C) catalyzed hydrogenolysis is completely orthogonal to newly formed amide or sulfonamide bonds. This ensures the structural integrity of the synthesized pharmacophore while freeing the critical carboxylic acid required for target binding.

  • Preparation: Dissolve the amide intermediate in degassed Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the flask with H 2​ gas and stir vigorously under an H 2​ balloon (1 atm) for 2–4 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol and concentrate the filtrate.

  • Self-Validation: Confirm deprotection via 1 H-NMR. The complete disappearance of the benzyl signals (multiplet at 7.3–7.4 ppm, singlet at ~5.1 ppm) validates the reaction.

Quantitative Data Summary

The following table summarizes the expected outcomes and analytical validation metrics for the divergent synthesis pathways utilizing this building block.

Reaction StepReagents & ConditionsTarget Functional GroupTypical Yield (%)Reaction Time (h)Analytical Validation
Protection BnBr, K 2​ CO 3​ , DMF, RTBenzyl Ester85 - 95%12LC-MS: m/z 284 [M+H] +
Amidation R-COOH, HATU, DIPEA, DMF, RTN-Aryl Amide70 - 90%4 - 8LC-MS: [M+H] + shifts
Sulfonylation R-SO 2​ Cl, Pyridine, DCM, 0°C to RTSulfonamide75 - 85%6 - 12TLC: UV active, polar shift
Deprotection H 2​ (1 atm), Pd/C, MeOH, RTCarboxylic Acid> 95%2 - 4 1 H-NMR: Loss of Bn signals

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 33778455, (R)-2-(4-Aminophenyl)-3-methylbutanoic Acid." PubChem,[Link]

  • PrepChem. "Synthesis of 2-(4-Aminophenyl)-3-methylbutanoic acid, benzyl ester." PrepChem Database, [Link]

  • Accela ChemBio. "Advanced R&D Chemicals and Building Blocks Catalog." Accela ChemBio Inc.,[Link]

Sources

Method

Application Note: Derivatization Strategies for 2-(4-Aminophenyl)-3-methylbutanoic Acid in Advanced Bioassays

Introduction & Strategic Rationale 2-(4-Aminophenyl)-3-methylbutanoic acid (Molecular Weight: 193.24 g/mol ) is a bifunctional small molecule characterized by an aromatic amine and an aliphatic carboxylic acid. In the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-(4-Aminophenyl)-3-methylbutanoic acid (Molecular Weight: 193.24 g/mol ) is a bifunctional small molecule characterized by an aromatic amine and an aliphatic carboxylic acid. In the context of bioassays and pharmacokinetic profiling, this compound presents two distinct analytical challenges:

  • Trace Detection: It lacks a native fluorophore and exhibits poor retention on standard reversed-phase chromatography columns due to its polarity.

  • Immunogenicity: As a low-molecular-weight hapten (<1000 Da), it cannot independently elicit an immune response, making direct antibody generation for Enzyme-Linked Immunosorbent Assays (ELISA) impossible.

To overcome these barriers, we must exploit its bifunctional nature. This guide details two field-proven, self-validating derivatization workflows. The first targets the aromatic amine for high-sensitivity fluorescence detection. The second targets the carboxylic acid to generate immunogenic complexes for immunoassay development.

Workflow 1: Fluorogenic Derivatization for HPLC-FLD

Causality & Expert Insights

Aromatic amines are generally weaker nucleophiles than aliphatic amines due to the delocalization of the lone pair into the benzene ring. To achieve quantitative derivatization, we utilize Dansyl Chloride (DNS-Cl) . DNS-Cl is a highly electrophilic reagent that reacts robustly with primary aromatic amines under mildly basic conditions to form highly stable sulfonamides [1].

This reaction serves a dual purpose:

  • Signal Amplification: It imparts strong fluorescence (λex ~330 nm, λem ~530 nm) to the molecule, enabling trace detection in complex biological matrices.

  • Chromatographic Resolution: The bulky, non-polar naphthalene ring drastically increases the molecule's hydrophobicity, improving retention and peak shape on C18 columns.

Self-Validating Protocol: Dansylation

Note: This protocol includes a mandatory quenching step to prevent reagent-derived artifacts, ensuring the system is self-validating.

Reagents Required:

  • Dansyl chloride (10 mg/mL in anhydrous acetone)

  • Sodium carbonate buffer (0.1 M, pH 9.5)

  • Methylamine (2% v/v in LC-MS grade water)

Step-by-Step Methodology:

  • Alkaline Buffering: Aliquot 100 µL of the biological sample extract into a microcentrifuge tube. Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.5).

    • Causality: Maintaining pH 9.5 ensures the aromatic amine remains deprotonated and nucleophilic, while preventing the rapid hydrolysis of DNS-Cl that occurs at higher pH levels.

  • Derivatization: Add 200 µL of freshly prepared DNS-Cl solution and vortex immediately for 10 seconds.

  • Incubation: Incubate the mixture at 40°C for 45 minutes in the dark.

    • Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance and lower nucleophilicity of the aromatic amine.

  • Quenching (Critical Validation Step): Add 50 µL of 2% methylamine to the reaction mixture and incubate for 10 minutes at room temperature.

    • Causality: Unreacted DNS-Cl slowly hydrolyzes into dansyl hydroxide, a highly fluorescent byproduct that can co-elute with the target analyte. Methylamine rapidly consumes excess DNS-Cl, converting it into dansyl methylamine, which elutes predictably and far away from the analyte of interest.

  • Analysis: Centrifuge at 12,000 × g for 5 minutes. Inject 10 µL of the supernatant onto an HPLC-FLD system.

HPLC_Workflow A Biological Sample B Alkaline Buffering (pH 9.5) A->B C Dansylation (DNS-Cl, 40°C) B->C D Quenching (Methylamine) C->D E HPLC-FLD Analysis D->E

Fig 1. Fluorogenic derivatization workflow of aromatic amines for HPLC-FLD analysis.

Workflow 2: Hapten-Carrier Protein Conjugation (EDC/NHS)

Causality & Expert Insights

To generate antibodies against 2-(4-aminophenyl)-3-methylbutanoic acid, the molecule must be covalently linked to a macromolecular carrier protein, such as Keyhole Limpet Hemocyanin (KLH). We target the aliphatic carboxylic acid using EDC/NHS cross-linking chemistry [2].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group to form an O-acylisourea intermediate. Because this intermediate is highly unstable in water, N-hydroxysuccinimide (NHS) is added to convert it into a semi-stable amine-reactive NHS ester [3]. This ensures efficient amide bond formation with the primary amines (lysine residues) of the carrier protein.

Self-Validating Protocol: EDC/NHS Conjugation

Note: This protocol separates the activation and coupling phases into different solvent environments to maximize yield and prevent premature hydrolysis.

Reagents Required:

  • EDC·HCl and NHS (Pierce™ grade)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS, 0.1 M, pH 7.4)

  • Carrier Protein: KLH (for immunization) or BSA (for assay coating)

Step-by-Step Methodology:

  • Non-Aqueous Activation: Dissolve 2 mg (~10 µmol) of the hapten in 200 µL of anhydrous DMF. Add 4 mg of EDC·HCl (~20 µmol) and 2.5 mg of NHS (~20 µmol).

    • Causality: Performing the activation in anhydrous DMF prevents the rapid hydrolysis of the EDC-activated intermediate, pushing the reaction toward the stable NHS-ester [4].

  • Esterification: Stir the mixture at room temperature for 2 hours in the dark.

  • Protein Preparation: Dissolve 10 mg of KLH in 2 mL of PBS (pH 7.4).

  • Aqueous Coupling: Add the activated hapten/DMF solution dropwise (10 µL at a time) to the KLH solution under gentle magnetic stirring.

    • Causality: The pH of 7.4 ensures that the ε-amino groups of KLH lysine residues are unprotonated and highly reactive, while minimizing the base-catalyzed hydrolysis of the NHS ester.

  • Incubation: Stir the mixture overnight (12 hours) at 4°C.

  • Purification & Validation: Transfer the conjugate to a 10 kDa MWCO dialysis cassette. Dialyze against 4L of PBS (pH 7.4) with three buffer exchanges over 24 hours.

    • Validation: The 10 kDa cutoff ensures complete removal of unreacted hapten (193 Da), EDC, and NHS. The final conjugate can be validated via UV-Vis spectroscopy; a successful conjugation will exhibit a distinct absorption shoulder at ~260-280 nm compared to native KLH, confirming the integration of the hapten's aromatic ring.

EDC_NHS_Pathway Hapten Hapten (-COOH) 2-(4-Aminophenyl)-3-methylbutanoic acid EDC EDC Activation (O-acylisourea intermediate) Hapten->EDC EDC·HCl, DMF NHS NHS Stabilization (Amine-reactive NHS ester) EDC->NHS NHS, RT, 2h Protein Carrier Protein (KLH/BSA) Primary Amines (-NH2) NHS->Protein PBS (pH 7.4), 4°C Conjugate Immunogenic Conjugate (Stable Amide Bond) Protein->Conjugate Dialysis Purification

Fig 2. EDC/NHS cross-linking pathway for hapten-carrier protein conjugation.

Quantitative Data Summary

The following table summarizes the critical quantitative parameters and reaction conditions required to execute both derivatization strategies successfully.

ParameterWorkflow 1: HPLC-FLDWorkflow 2: Carrier Conjugation
Target Functional Group Aromatic Amine (-NH2)Carboxylic Acid (-COOH)
Derivatization Reagent Dansyl Chloride (DNS-Cl)EDC·HCl / NHS
Molar Ratio (Analyte:Reagent) 1 : 50 (Excess DNS-Cl)1 : 2 : 2 (Hapten : EDC : NHS)
Reaction Temperature 40°CRoom Temp (Activation), 4°C (Coupling)
Reaction Time 45 minutes2 hours (Activation), 12 hours (Coupling)
Optimal pH 9.5 (Sodium Carbonate buffer)7.4 (PBS buffer for coupling)
Purification Method Chemical Quenching (Methylamine)Size Exclusion Dialysis (10 kDa MWCO)
Analytical Readout Fluorescence (λex 330nm / λem 530nm)Absorbance (ELISA OD 450nm)

References

  • Frontiers in Microbiology. "Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip". Available at:[Link][1]

  • National Institutes of Health (PMC). "Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples". Available at:[Link][2]

  • Royal Society of Chemistry. "Evaluation of a Hapten Conjugate Vaccine Against the “Zombie Drug” Xylazine". Available at:[Link][3]

Sources

Application

Application Notes &amp; Protocols for the Preclinical Characterization of 2-(4-Aminophenyl)-3-methylbutanoic acid

Document Version: 1.0 Introduction 2-(4-Aminophenyl)-3-methylbutanoic acid is a novel, non-proteinogenic amino acid derivative. Its structure, featuring a valine-like side chain coupled with a 4-aminophenyl moiety, prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Version: 1.0

Introduction

2-(4-Aminophenyl)-3-methylbutanoic acid is a novel, non-proteinogenic amino acid derivative. Its structure, featuring a valine-like side chain coupled with a 4-aminophenyl moiety, presents an intriguing profile for potential biological activity. The aminophenyl group is a well-established pharmacophore, and the amino acid backbone suggests possible interactions with receptors, transporters, or enzymes that recognize endogenous amino acids or their analogs. Notably, its structural similarity to certain neurotransmitters warrants a systematic investigation into its potential neuromodulatory effects.

This document provides a comprehensive experimental framework for the initial characterization of 2-(4-Aminophenyl)-3-methylbutanoic acid, designed for researchers in drug discovery and development. The narrative moves from foundational computational and safety profiling to targeted mechanistic studies, reflecting a logical, industry-standard progression for a new chemical entity (NCE). Each protocol is designed to be self-validating, with explanations for key experimental choices to ensure both scientific rigor and practical applicability.

Section 1: Foundational Characterization & In Silico Profiling

Before committing to extensive and costly wet-lab experiments, a foundational understanding of the compound's basic physicochemical properties and a computational assessment of its likely pharmacokinetic profile are essential. This initial phase helps in designing subsequent experiments, such as determining appropriate vehicle solutions and anticipating potential liabilities.[1][2]

Physicochemical Properties

A summary of known and predicted properties for 2-(4-Aminophenyl)-3-methylbutanoic acid is presented below.

PropertyValue / PredictionSource
CAS Number 131361-69-8Merck[3]
Molecular Formula C₁₁H₁₅NO₂PubChem[4]
Molecular Weight 193.24 g/mol PubChem[4]
Physical Form SolidMerck[3]
XLogP3-AA (LogP) 2.1PubChem[4]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 3PubChem[4]
Aqueous Solubility To be determined experimentally-

Rationale for Investigation: The octanol-water partition coefficient (LogP) suggests moderate lipophilicity, which is often favorable for oral absorption and cell membrane permeability. Experimental determination of aqueous solubility is a critical next step to inform formulation for in vitro and in vivo studies.

Computational ADMET Screening

Modern drug development leverages computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, allowing for the early flagging of compounds likely to fail in later stages.[5]

Workflow for In Silico ADMET Prediction:

Caption: In silico workflow for ADMET prediction.

Interpretation: This workflow uses the compound's chemical structure to feed into various predictive models. The output provides a risk profile, for example, predicting potential for cardiotoxicity (hERG inhibition) or mutagenicity (Ames test). These predictions are not definitive but are crucial for prioritizing resources and designing targeted confirmatory experiments.

Section 2: In Vitro Safety & Cytotoxicity Profiling

The first and most critical step in biological evaluation is to determine the compound's intrinsic cytotoxicity.[6][7] These assays establish a safe concentration range for use in subsequent cell-based functional assays, ensuring that observed effects are due to specific biological activity rather than general toxicity. Early toxicity testing helps reduce the risk of failure in later preclinical or clinical trials.[8]

Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of living cells, where NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Principle of the Assay: Metabolically active cells convert MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[9][10]

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a neuronally-derived line like SH-SY5Y if investigating neuroactivity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]

  • Culture medium (e.g., DMEM with 10% FBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]

  • 96-well clear flat-bottom plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in fresh medium. Perform a cell count.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. Seeding density may require optimization for different cell types.[10]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of 2-(4-Aminophenyl)-3-methylbutanoic acid in a suitable solvent (e.g., DMSO or PBS).

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations.

    • Include "vehicle control" wells (medium with the same concentration of solvent used for the highest drug concentration) and "untreated control" wells (medium only).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[11]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Section 3: Mechanistic & Target-Based Assays

Based on its structural features, a primary hypothesis is that 2-(4-Aminophenyl)-3-methylbutanoic acid may interact with γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[12][13] The following experimental plan is designed to test this hypothesis.

Hypothesis: Modulation of the GABA-A Receptor

GABA-A receptors are ligand-gated chloride ion channels. When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to enter the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[12] Compounds can interact with this receptor as direct agonists (mimicking GABA), antagonists (blocking GABA), or as allosteric modulators that bind to a different site to enhance or reduce GABA's effect.[12]

GABAA_Signaling ligand ligand receptor receptor ion ion effect effect GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds Compound Test Compound (Allosteric Site) Compound->Receptor Binds & Modulates ChannelOpen Channel Opens Receptor->ChannelOpen Activates Cl_Influx Cl⁻ Influx ChannelOpen->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition

Caption: Simplified GABA-A receptor signaling pathway.

Protocol: GABA-A Receptor Competitive Radioligand Binding Assay

This assay determines if the test compound can displace a known radiolabeled ligand from the GABA-A receptor, indicating that it binds to the same site or an allosterically coupled site.[12][14]

Principle of the Assay: A radiolabeled ligand with high affinity for a specific site on the GABA-A receptor (e.g., [³H]muscimol for the GABA binding site) is incubated with a membrane preparation containing the receptor.[13][14] The amount of bound radioactivity is measured. In the presence of an unlabeled competitor compound, the amount of bound radioactivity will decrease in a concentration-dependent manner if the test compound binds to the same site.

Materials:

  • Rat or mouse whole brain membrane preparation (or from cells overexpressing specific GABA-A receptor subtypes).

  • Radioligand: [³H]muscimol or [³H]GABA.[14]

  • Test Compound: 2-(4-Aminophenyl)-3-methylbutanoic acid.

  • Non-specific binding control: High concentration of unlabeled GABA.[13]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Step-by-Step Protocol:

  • Assay Setup:

    • Prepare assay tubes in triplicate for each condition on ice.

    • Total Binding: Add assay buffer, membrane preparation (e.g., 100-200 µg protein), and a fixed concentration of [³H]muscimol (e.g., 2-5 nM).[13]

    • Non-Specific Binding (NSB): Add the same components as Total Binding, plus a high concentration of unlabeled GABA (e.g., 1 mM) to saturate the specific binding sites.[13][15]

    • Competition: Add the same components as Total Binding, plus varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

  • Incubation:

    • Vortex tubes gently and incubate at 4°C for 60 minutes to reach binding equilibrium.[13]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

    • Quickly wash the filters 3 times with 4 mL of ice-cold assay buffer to remove unbound radioligand.[13]

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Calculate % Inhibition:

    • % Inhibition = 100 - [((CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100]

  • Determine IC₅₀/Kᵢ:

    • Plot % Inhibition versus the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol: Western Blot for Downstream Signaling

If the compound shows binding activity, the next logical step is to assess its functional effect on downstream signaling pathways. Western blotting can be used to measure changes in the phosphorylation state of key signaling proteins.[16] For example, GABA-A receptor activation can influence pathways like MAPK/ERK.

Principle of the Assay: Western blotting uses antibodies to detect specific proteins in a sample.[17] By using phospho-specific antibodies, one can determine if a signaling pathway is activated or inhibited in response to compound treatment.[18]

Experimental Workflow:

WesternBlot_Workflow start start process process transfer transfer detect detect analyze analyze A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Separation by Size) B->C D 4. Protein Transfer (Gel to Membrane) C->D E 5. Blocking & Antibody Incubation D->E F 6. Detection (Chemiluminescence/Fluorescence) E->F G 7. Imaging & Data Analysis F->G

Caption: Standard workflow for Western blot analysis.

Step-by-Step Protocol (Abbreviated):

  • Sample Preparation:

    • Culture SH-SY5Y cells and treat with an effective concentration of the test compound (determined from previous assays) for various time points (e.g., 0, 5, 15, 30 minutes).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel.[17]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[17]

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK).

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the change in activation.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • TME Scientific. In Vitro Toxicology Assays. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Unchain Labs. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. [Link]

  • National Center for Biotechnology Information. Characterization of GABA Receptors. [Link]

  • Current Protocols in Pharmacology. (2001, May 15). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. [Link]

  • Nucleic Acids Research. (2024, April 18). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • Journal of Cheminformatics. A reliable computational workflow for the selection of optimal screening libraries. [Link]

  • ACS Publications. (2011, August 1). The Subcellular Distribution of Small Molecules: From Pharmacokinetics to Synthetic Biology. [Link]

  • Springer Protocols. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • Expert Opinion on Drug Discovery. Maximizing the integration of virtual and experimental screening in hit discovery. [Link]

  • University of Arizona. Pharmacokinetic Optimization of Peptides and Small Molecules. [Link]

  • PubChem. (R)-2-(4-Aminophenyl)-3-methylbutanoic Acid. [Link]

  • National Center for Biotechnology Information. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • ResearchGate. Experimental workflow for the drug screening used in the study. [Link]

  • Frontiers in Big Data. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. [Link]

  • KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments. [Link]

  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • The Journal of Neuroscience. (1999, June 15). Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand. [Link]

Sources

Method

Analytical Standards and Protocols for 2-(4-Aminophenyl)-3-methylbutanoic Acid: Comprehensive Characterization of an Unnatural Amino Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Method Protocol Executive Summary & Chemical Context 2-(4-Aminophenyl)-3-methylbutanoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Method Protocol

Executive Summary & Chemical Context

2-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 131361-69-8) is a highly specialized unnatural amino acid derivative [1]. Structurally, it is an α -isopropyl-4-aminophenylacetic acid. This compound serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), antibody-drug conjugate (ADC) payloads, and photoreactive pyrethroid probes.

The analytical challenge of characterizing this standard lies in its amphoteric nature. The molecule possesses both a basic aniline group and an acidic carboxylic acid group, making it highly sensitive to mobile phase pH during chromatographic separation. This guide provides field-proven, self-validating analytical protocols to ensure the chemical purity, enantiomeric excess (ee), and mass confirmation of this standard.

Physicochemical Profiling & Chromatographic Behavior

To design a robust analytical method, one must first understand the causality behind the molecule's ionization states. Based on structurally analogous compounds like 4-aminophenylacetic acid [3], the primary aniline group has a pKa of ~4.6, while the carboxylic acid has a pKa of ~3.6.

Consequently, the molecule exists as a zwitterion at near-neutral pH. In reversed-phase high-performance liquid chromatography (RP-HPLC), zwitterions often exhibit poor retention and severe peak tailing due to dual ionic interactions and secondary binding with residual surface silanols on the silica support.

Zwitterion LowPH Low pH (< 3.0) Cationic Form (-NH3+ / -COOH) NeutralPH Neutral pH (~4.5) Zwitterionic Form (-NH3+ / -COO-) LowPH->NeutralPH + OH- NeutralPH->LowPH + H+ HighPH High pH (> 6.0) Anionic Form (-NH2 / -COO-) NeutralPH->HighPH + OH- HighPH->NeutralPH + H+

Zwitterionic equilibrium of 2-(4-Aminophenyl)-3-methylbutanoic acid across different pH ranges.

To counteract zwitterionic peak distortion, the RP-HPLC mobile phase must be heavily acidified. Using 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0. At this pH, the carboxylic acid is fully protonated (rendering it neutral and hydrophobic), and the amine is protonated but ion-paired with the trifluoroacetate counter-ion, ensuring sharp, symmetrical peaks.

Protocol 1: Chemical Purity via RP-HPLC-UV

This gradient method is designed to separate the main compound from synthetic precursors (e.g., unreduced nitro-intermediates) and degradation products.

Method Parameters
  • Column: Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-strength silica C18 designed for polar retention.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm (optimal for the aniline chromophore)

  • Injection Volume: 5 µL (Sample concentration: 1 mg/mL in 50% Methanol/Water)

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
2.09551.0
15.010901.0
18.010901.0
18.19551.0
25.09551.0
System Suitability & Validation Criteria

To ensure this protocol acts as a self-validating system:

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the main peak. A higher value indicates insufficient ion-pairing or column degradation.

  • Resolution ( Rs​ ): Must be ≥1.5 between the main peak and the closest eluting known impurity.

Protocol 2: Enantiomeric Purity via Chiral LC

The α -carbon (C2) of 2-(4-Aminophenyl)-3-methylbutanoic acid is a chiral center. When utilized as a building block for advanced therapeutics, the enantiomeric excess (ee) must be strictly controlled. Macrocyclic antibiotic chiral stationary phases (CSPs), such as those bonded with Ristocetin A or Teicoplanin, are highly effective for the direct enantioseparation of underivatized unnatural amino acids [2].

Method Parameters
  • Column: Astec CHIROBIOTIC™ T (Teicoplanin) or Ristocetin A-bonded phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Polar Organic Mode (POM) – 100% Methanol containing 0.1% Acetic Acid and 0.1% Triethylamine (TEA).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 230 nm

Causality Note: The POM mobile phase is specifically chosen for zwitterions. The acetic acid and TEA act as a volatile buffer in the organic solvent, modulating the ionic interactions between the analyte's charged groups and the peptide clefts of the macrocyclic antibiotic selector.

System Suitability & Validation Criteria
  • Racemic Resolution: A racemic standard of (R/S)-2-(4-Aminophenyl)-3-methylbutanoic acid must be injected prior to the sample. The resolution ( Rs​ ) between the (R)- and (S)- enantiomers must be ≥2.0 .

  • Enantiomeric Excess (ee): Calculated as AreaR​+AreaS​∣AreaR​−AreaS​∣​×100% .

Protocol 3: Trace Impurity Profiling via LC-MS/MS

For trace impurity identification and definitive mass confirmation, tandem mass spectrometry (MS/MS) is required. The primary amine readily accepts a proton in Electrospray Ionization (ESI+), yielding a strong [M+H]+ precursor ion at m/z 194.2.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Source Temperature: 120°C

MRM Transitions for Quantification
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
194.2148.25015 [M+H−H2​O−CO]+
194.2133.25025 [M+H−C3​H7​−H2​O]+
System Suitability & Validation Criteria
  • Signal-to-Noise (S/N): The S/N ratio for the primary transition (194.2 148.2) at the Limit of Quantitation (LOQ) must be ≥10 .

  • Ion Ratio Consistency: The ratio between the quantifier (148.2) and qualifier (133.2) product ions must remain within ±15% of the reference standard.

Analytical Validation Workflow

The following diagram illustrates the integrated workflow required to generate a comprehensive Certificate of Analysis (CoA) for this analytical standard.

AnalyticalWorkflow Start 2-(4-Aminophenyl)-3-methylbutanoic Acid (Standard) Prep Sample Preparation (1 mg/mL in 50% MeOH/H2O) Start->Prep Branch1 Chemical Purity (RP-HPLC-UV) Prep->Branch1 Branch2 Chiral Purity (Chiral LC) Prep->Branch2 Branch3 Mass Confirmation (LC-MS/MS) Prep->Branch3 Detail1 C18 Column, 0.1% TFA Gradient Elution Branch1->Detail1 Detail2 Macrocyclic Antibiotic CSP Polar Organic Mode Branch2->Detail2 Detail3 ESI+ Mode MRM Transitions Branch3->Detail3 Output Comprehensive Certificate of Analysis (CoA) Detail1->Output Detail2->Output Detail3->Output

Comprehensive analytical validation workflow for 2-(4-Aminophenyl)-3-methylbutanoic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 33778455, (R)-2-(4-Aminophenyl)-3-methylbutanoic Acid." PubChem, [Link]

  • Török, G., Péter, A., Armstrong, D. W., Tourwé, D., Tóth, G., & Sápi, J. (2001). "Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin A-bonded stationary phase." Chirality, 13(10), 648-656. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14533, 4-Aminophenylacetic acid." PubChem, [Link]

Application

Chiral Resolution of 2-(4-Aminophenyl)-3-methylbutanoic Acid Enantiomers: An Application &amp; Protocol Guide

Introduction: The Significance of Stereoisomerism In the realm of pharmaceutical sciences, the stereochemical configuration of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Stereoisomerism

In the realm of pharmaceutical sciences, the stereochemical configuration of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[1] The compound 2-(4-aminophenyl)-3-methylbutanoic acid, a substituted analog of the amino acid valine, possesses a chiral center at the α-carbon, thus existing as a pair of enantiomers, (R) and (S). The precise separation, identification, and quantification of these enantiomers are critical for drug development, ensuring therapeutic efficacy and patient safety. This document provides a detailed guide to the chiral separation of 2-(4-aminophenyl)-3-methylbutanoic acid enantiomers, grounded in the fundamental principles of chiral chromatography and offering field-proven protocols for immediate application.

Part 1: The Cornerstone of Separation - Principles of Chiral Chromatography

The separation of enantiomers presents a unique challenge because they possess identical physical properties such as boiling point, melting point, and solubility in achiral environments.[1] Chiral chromatography overcomes this by creating a transient diastereomeric relationship between the enantiomers and a chiral stationary phase (CSP) or a chiral additive in the mobile phase. This interaction is governed by the "three-point interaction model," which posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.[2]

For a molecule like 2-(4-aminophenyl)-3-methylbutanoic acid, which contains a primary amine (a basic site), a carboxylic acid (an acidic site), a phenyl ring, and a bulky isopropyl group, several types of interactions can be exploited for chiral separation:

  • Hydrogen Bonding: The amine and carboxylic acid groups are prime candidates for hydrogen bonding with the CSP.

  • π-π Interactions: The phenyl ring can interact with aromatic moieties within the CSP.

  • Steric Interactions: The spatial arrangement of the isopropyl group and other substituents creates steric hindrance that differs between the two enantiomers when interacting with the chiral cavities of the CSP.

  • Dipole-Dipole and Ionic Interactions: The polar functional groups can engage in dipole-dipole interactions, and by adjusting the mobile phase pH, ionic interactions can be induced.

The choice of the chiral stationary phase is the most critical factor in developing a successful separation method. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamates, are among the most versatile and widely used for a broad range of chiral compounds, including those with amine and carboxylic acid functionalities.[3][4] These CSPs form helical polymer chains that create chiral grooves and cavities, providing the necessary environment for differential interaction with the enantiomers.[5]

Another powerful class of CSPs for underivatized amino acids are the macrocyclic glycopeptides, such as teicoplanin. These phases possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating zwitterionic compounds.

Part 2: Recommended Protocols for Chiral Separation

Two primary strategies are presented for the chiral resolution of 2-(4-aminophenyl)-3-methylbutanoic acid:

  • Protocol A: Direct Enantioseparation by Supercritical Fluid Chromatography (SFC) on a Polysaccharide-Based CSP. This is the preferred method due to its speed, efficiency, and reduced environmental impact.[6]

  • Protocol B: Indirect Enantioseparation by HPLC via Pre-column Derivatization. This is a robust alternative, particularly when direct separation proves challenging or when UV detection sensitivity needs to be enhanced.

Protocol A: Direct Chiral Separation by SFC

Supercritical Fluid Chromatography (SFC) utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure. This supercritical fluid exhibits properties of both a liquid and a gas, resulting in low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to traditional HPLC.[6]

Rationale for Method Design:

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from amylose tris(3,5-dimethylphenylcarbamate), is selected for its proven broad enantioselectivity for a wide range of chiral compounds, including those with aromatic and polar functional groups.[4]

  • Mobile Phase: Supercritical CO2 is the primary mobile phase component. A polar organic modifier, such as methanol, is added to increase the mobile phase strength and improve the solubility of the analyte.[1]

  • Additives: For zwitterionic compounds like amino acids, additives are crucial for achieving good peak shape and resolution. An acidic additive (e.g., trifluoroacetic acid, TFA) and a basic additive (e.g., triethylamine, TEA) are used in combination. The acid helps to protonate the carboxylic acid group, while the base interacts with active sites on the stationary phase and improves the peak shape of the basic amine group.[1]

Experimental Workflow Diagram:

G cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data Data Analysis sample_prep Dissolve Racemic Analyte in Methanol (1 mg/mL) mobile_phase_prep Prepare Modifier: Methanol with 0.2% TFA and 0.1% TEA injection Inject Sample (5 µL) sample_prep->injection separation Isocratic Elution CO2 / Modifier (80:20) Flow: 3 mL/min Backpressure: 150 bar Temperature: 40°C mobile_phase_prep->separation injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Calculate Resolution (Rs) and Enantiomeric Excess (% ee) chromatogram->quantification G cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Racemic Analyte in Aprotic Solvent react React with 3,5-Dinitrobenzoyl Chloride and Base dissolve->react form_diastereomers Formation of Diastereomers react->form_diastereomers injection Inject Derivatized Sample form_diastereomers->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Calculate Diastereomeric Ratio chromatogram->quantification

Sources

Method

Use of 2-(4-Aminophenyl)-3-methylbutanoic acid in coordination chemistry.

Advanced Application Note: 2-(4-Aminophenyl)-3-methylbutanoic Acid in Coordination Chemistry and MOF Synthesis Executive Summary & Chemical Profiling As the demand for functional, porous materials in drug delivery and ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 2-(4-Aminophenyl)-3-methylbutanoic Acid in Coordination Chemistry and MOF Synthesis

Executive Summary & Chemical Profiling

As the demand for functional, porous materials in drug delivery and catalysis accelerates, the selection of organic linkers in coordination chemistry has shifted from simple rigid aromatics to complex, flexible, and multifunctional molecules. 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 131361-69-8) represents a highly versatile, bifunctional ligand engineered for advanced Metal-Organic Framework (MOF) and Coordination Polymer (CP) synthesis.

This molecule possesses three critical structural features that dictate its coordination behavior:

  • Bifunctional Donor Sites: An aniline nitrogen (-NH₂) and a flexible aliphatic carboxylate (-COOH). The spatial separation between these hard (oxygen) and borderline (nitrogen) Lewis base sites prevents simple mononuclear chelation, thermodynamically driving the self-assembly of extended 1D, 2D, or 3D coordination networks[1].

  • Steric Direction: The bulky isopropyl group adjacent to the carboxylate restricts the rotational freedom of the ligand backbone. This steric hindrance prevents dense framework interpenetration—a common failure point in MOF synthesis—thereby preserving the intrinsic porosity of the resulting material[2].

  • Inherent Chirality: The asymmetric α -carbon (C2) allows for the synthesis of homochiral coordination polymers, making this ligand a prime candidate for developing enantioselective separation matrices or asymmetric catalysts.

Mechanistic Insights: Assembly and Coordination Modes

The successful integration of 2-(4-aminophenyl)-3-methylbutanoic acid into a metal lattice requires precise control over its coordination modes. The carboxylate terminus is highly dynamic and can adopt monodentate, bidentate chelating, or bidentate bridging configurations depending on the metal ion's preferred coordination geometry and the pH of the solvothermal environment[3].

Simultaneously, the para-substituted aniline group acts as an extended pillar, bridging adjacent metal clusters (Secondary Building Units, SBUs). When reacted with late transition metals like Zn(II) or Cu(II), the ligand typically forms paddlewheel or octahedral nodes, assembling into a highly ordered crystalline lattice.

MOF_Assembly L Ligand: 2-(4-Aminophenyl) -3-methylbutanoic acid Solv Solvothermal Conditions (DMF/H2O, 120°C) L->Solv M Metal Precursor (e.g., Zn(NO3)2) M->Solv Deprot Deprotonation via DMF Thermal Degradation Solv->Deprot Heat Coord Primary Coordination (Zn-O and Zn-N bonds) Deprot->Coord Self-Assembly MOF Chiral 3D Coordination Polymer (MOF Assembly) Coord->MOF Steric Direction by Isopropyl Group

Logical workflow of solvothermal MOF assembly using a bifunctional chiral ligand.

Experimental Protocol: Solvothermal Synthesis of a Zn(II) Coordination Polymer

To harness this ligand, solvothermal synthesis is the gold standard. The following protocol is designed as a self-validating system , ensuring that researchers can verify the success of the reaction at critical checkpoints.

Step 1: Precursor Solution Preparation

  • Action: Combine 0.5 mmol of 2-(4-Aminophenyl)-3-methylbutanoic acid and 0.5 mmol of Zn(NO₃)₂·6H₂O in a solvent mixture of 10 mL N,N-Dimethylformamide (DMF) and 2 mL deionized water. Sonicate for 10 minutes.

  • Causality: Water is required to fully dissociate the highly polar metal nitrate, while DMF is necessary to dissolve the hydrophobic organic ligand.

  • Validation Checkpoint: The solution must be optically clear. Any residual turbidity indicates incomplete dissolution, which will act as heterogeneous nucleation sites and yield impure, amorphous powder instead of single crystals.

Step 2: Solvothermal Programming

  • Action: Transfer the clear solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at a ramp rate of 2 °C/min to 120 °C. Hold at 120 °C for 72 hours, then cool to room temperature at a strict rate of 5 °C/hour.

  • Causality: Heating DMF above 100 °C induces slow thermal degradation, releasing dimethylamine[4]. This acts as an in-situ base, gradually deprotonating the carboxylic acid and controlling the supersaturation level to dictate the rate of metal-ligand assembly. The ultra-slow cooling rate thermodynamically favors the growth of large, defect-free crystals by preventing kinetic trapping.

  • Validation Checkpoint: Upon opening the autoclave, the presence of faceted, transparent block crystals at the bottom of the Teflon liner confirms successful coordination polymer assembly.

Step 3: Solvent Exchange and Activation

  • Action: Decant the mother liquor. Wash the crystals with fresh DMF (3 × 5 mL) to remove unreacted ligand. Follow this by soaking the crystals in anhydrous dichloromethane (DCM) (3 × 5 mL), replacing the DCM every 24 hours for 3 days.

  • Causality: High-boiling DMF trapped within the MOF pores exerts massive capillary forces during evaporation, which can cause framework collapse. Exchanging DMF with highly volatile DCM allows for gentle activation (solvent removal) under vacuum at room temperature.

  • Validation Checkpoint: Crystals should remain intact and free of micro-cracks during the solvent exchange process.

Analytical Validation & Data Presentation

Fourier Transform Infrared (FTIR) spectroscopy is the most rapid and reliable method to validate the coordination mode of the carboxylate group in the synthesized complex[5]. The diagnostic metric is the wavenumber separation ( Δν ) between the asymmetric ( νas​ ) and symmetric ( νs​ ) carboxylate stretches[3].

Table 1: Quantitative FTIR Diagnostic Data for Ligand Coordination

Vibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance & Causality
ν(N−H) 3280 - 3350A significant red-shift compared to the free ligand (~3400 cm⁻¹) confirms the coordination of the aniline nitrogen to the Zn(II) center.
νas​(COO−) 1580 - 1610Asymmetric stretching of the coordinated carboxylate group.
νs​(COO−) 1400 - 1430Symmetric stretching of the coordinated carboxylate group.
Δν ( νas​−νs​ ) 150 - 180 A Δν in this range is the definitive spectroscopic signature of a bidentate bridging coordination mode, confirming polymer extension[3].
ν(M−O) / ν(M−N) 450 - 550Appearance of these low-frequency bands provides direct confirmation of successful metal-ligand bond formation.

Applications in Drug Development

For drug development professionals, coordination polymers derived from 2-(4-aminophenyl)-3-methylbutanoic acid offer unique pharmacological advantages. The inherent biocompatibility of the amino acid-like backbone, combined with the antimicrobial properties of Zn(II) or Ag(I) nodes, allows these MOFs to function as slow-release antimicrobial agents. Furthermore, the tunable pore sizes—dictated by the steric bulk of the isopropyl group—make these frameworks highly suitable as nanocarriers for the targeted delivery of small-molecule therapeutics, protecting the API from premature enzymatic degradation in the bloodstream.

Sources

Application

Application Notes and Protocols: 2-(4-Aminophenyl)-3-methylbutanoic acid in Advanced Material Science

Introduction: A Novel Building Block for Functional Polymers 2-(4-Aminophenyl)-3-methylbutanoic acid is an intriguing aromatic amino acid that holds significant promise as a monomer for the synthesis of advanced function...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block for Functional Polymers

2-(4-Aminophenyl)-3-methylbutanoic acid is an intriguing aromatic amino acid that holds significant promise as a monomer for the synthesis of advanced functional polymers. Its unique molecular architecture, which combines a rigid aromatic backbone with a bulky, aliphatic isobutyl side group, offers a compelling platform for the design of materials with tailored properties. The presence of both an amine and a carboxylic acid functionality enables its direct polymerization into high-molecular-weight polyamides.[1][2][3]

The incorporation of the 3-methylbutanoyl side chain is anticipated to disrupt the close packing of polymer chains. This structural feature can lead to enhanced solubility in organic solvents, a common challenge with rigid aromatic polyamides, and an increased fractional free volume within the polymer matrix.[4][5] These characteristics are highly desirable for applications in gas separation membranes and can also influence the material's mechanical and thermal properties.[6] Furthermore, the inherent amino acid nature of the monomer suggests the potential for biocompatibility and biodegradability, opening avenues for its use in biomedical applications such as controlled drug delivery systems.[7]

This document provides detailed application notes and protocols for the utilization of 2-(4-Aminophenyl)-3-methylbutanoic acid in two key areas of material science: high-performance gas separation membranes and biocompatible polymers for drug delivery.

PART 1: Synthesis and Characterization of Poly[2-(4-amido-phenyl)-3-methylbutanoic acid]

A versatile aromatic polyamide can be synthesized from 2-(4-Aminophenyl)-3-methylbutanoic acid via self-polycondensation. This process can be facilitated by activating the carboxylic acid group, for instance, by converting it to an acid chloride.

Protocol 1: Synthesis of 2-(4-Aminophenyl)-3-methylbutanoyl Chloride Monomer

Objective: To activate the carboxylic acid group of the monomer for subsequent polymerization.

Materials:

  • 2-(4-Aminophenyl)-3-methylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add 2-(4-Aminophenyl)-3-methylbutanoic acid.

  • Add anhydrous toluene to the flask to create a suspension.

  • Under a gentle flow of nitrogen, add an excess of thionyl chloride (typically 2-3 molar equivalents) to the suspension.

  • Add a catalytic amount of anhydrous DMF (a few drops).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting solid, 2-(4-aminophenyl)-3-methylbutanoyl chloride, should be stored under anhydrous conditions until use in the polymerization step.

Protocol 2: Low-Temperature Solution Polycondensation of 2-(4-Aminophenyl)-3-methylbutanoyl Chloride

Objective: To synthesize high-molecular-weight Poly[2-(4-amido-phenyl)-3-methylbutanoic acid].[8]

Materials:

  • 2-(4-Aminophenyl)-3-methylbutanoyl chloride

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Pyridine

  • Methanol

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a calculated amount of 2-(4-aminophenyl)-3-methylbutanoyl chloride in anhydrous NMP containing 5% (w/v) of LiCl. The LiCl aids in the dissolution of the resulting polymer.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add an equimolar amount of anhydrous pyridine to the stirred solution. Pyridine acts as an acid scavenger, neutralizing the HCl generated during the condensation reaction.

  • Allow the reaction to proceed at 0 °C for 2-4 hours, then slowly warm to room temperature and continue stirring for 24-48 hours. The viscosity of the solution will increase significantly as polymerization progresses.

  • Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, LiCl, and pyridine hydrochloride.

  • Dry the purified polyamide in a vacuum oven at 80-100 °C to a constant weight.

Synthesis_Workflow Monomer 2-(4-Aminophenyl)-3- methylbutanoic acid AcidChloride 2-(4-Aminophenyl)-3- methylbutanoyl chloride Monomer->AcidChloride SOCl₂, Toluene, DMF (cat.) Polymer Poly[2-(4-amido-phenyl)-3- methylbutanoic acid] AcidChloride->Polymer NMP, LiCl, Pyridine 0°C to RT Purification Precipitation, Washing & Drying Polymer->Purification Methanol

Caption: Workflow for the synthesis of the aromatic polyamide.

Protocol 3: Polymer Characterization

Objective: To determine the structural, thermal, and molecular weight properties of the synthesized polyamide.

Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (typically around 1650 cm⁻¹) and the disappearance of the acid chloride group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the successful polymerization.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer, determining the decomposition temperature (Td).[9][10]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymer.[11][12]

PropertyExpected Range/ValueSignificance
Glass Transition Temperature (Tg) 200 - 280 °CIndicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is characteristic of rigid aromatic polyamides.[13]
Decomposition Temperature (Td, 10% weight loss) > 400 °CDemonstrates the high thermal stability of the polymer, making it suitable for high-temperature applications.[13]
Molecular Weight (Mw) 30,000 - 80,000 g/mol A sufficiently high molecular weight is crucial for good mechanical properties and film-forming ability.
Solubility Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMF)The bulky side group is expected to enhance solubility compared to unsubstituted aromatic polyamides.

PART 2: Application in High-Performance Gas Separation Membranes

The anticipated high fractional free volume of Poly[2-(4-amido-phenyl)-3-methylbutanoic acid] makes it a prime candidate for the fabrication of gas separation membranes, particularly for CO₂ capture.[4][6]

Protocol 4: Membrane Fabrication via Solution Casting

Objective: To prepare thin, dense polymer films for gas permeation testing.[14][15][16][17][18]

Materials:

  • Synthesized Polyamide

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Glass substrate

  • Casting knife or doctor blade

Procedure:

  • Prepare a 5-10% (w/v) solution of the polyamide in NMP. Ensure the polymer is completely dissolved by stirring at room temperature, with gentle heating if necessary.

  • Filter the polymer solution to remove any particulate impurities.

  • Place a clean, dry glass plate on a leveled surface.

  • Pour the polymer solution onto the glass plate and use a casting knife or doctor blade to spread the solution into a uniform thin film. The thickness of the film can be controlled by adjusting the height of the blade.

  • Dry the film in a dust-free oven at 80 °C for 12 hours, followed by a gradual increase in temperature to 150-200 °C under vacuum for another 24 hours to ensure complete removal of the solvent.

  • Carefully peel the dried film from the glass substrate.

Membrane_Fabrication PolymerSol Polymer Solution (in NMP) Casting Solution Casting on Glass Substrate PolymerSol->Casting Doctor Blade Drying Controlled Drying (Oven & Vacuum) Casting->Drying Membrane Polyamide Membrane Drying->Membrane Peeling

Caption: Workflow for gas separation membrane fabrication.

Protocol 5: Gas Permeation Measurement

Objective: To evaluate the gas separation performance of the polyamide membrane.

Equipment:

  • Constant-volume/variable-pressure gas permeation apparatus

Procedure:

  • Mount a circular sample of the membrane in the permeation cell, ensuring a gas-tight seal.

  • Evacuate both the upstream and downstream sides of the membrane.

  • Introduce a single gas (e.g., CO₂, CH₄, N₂) at a specific upstream pressure (e.g., 2-10 atm).

  • Monitor the pressure increase in the downstream volume over time.

  • The permeability coefficient (P) can be calculated from the steady-state permeation rate.

  • The ideal selectivity (α) for a gas pair (A/B) is calculated as the ratio of their permeability coefficients (Pₐ / Pₑ).

Gas PairExpected Permeability (Barrer)Expected Selectivity
CO₂/CH₄ CO₂: 20 - 5025 - 40
CO₂/N₂ N₂: 0.5 - 1.530 - 50

PART 3: Application in Biocompatible Polymers for Controlled Drug Delivery

The amino acid structure of the monomer suggests that the resulting polyamide could be biocompatible and potentially biodegradable, making it suitable for drug delivery applications.[7][19][20][21]

Protocol 6: Fabrication of Drug-Loaded Polymer Matrices

Objective: To encapsulate a model drug within the polyamide matrix.[22][23]

Materials:

  • Synthesized Polyamide

  • Model Drug (e.g., Ibuprofen, a hydrophobic drug)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Dissolve a known amount of the polyamide and the model drug in DMF to form a homogeneous solution. The drug loading can be varied (e.g., 5-20 wt%).

  • Cast the solution into a petri dish and allow the solvent to evaporate slowly at room temperature in a fume hood.

  • Further dry the resulting drug-loaded film under vacuum to remove residual solvent.

  • The dried film can be cut into desired shapes and sizes for drug release studies.

Protocol 7: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of the model drug from the polyamide matrix.[24][25][26]

Materials:

  • Drug-loaded polymer matrices

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Place a known weight of the drug-loaded polymer matrix into a vial containing a specific volume of PBS (pH 7.4).

  • Place the vials in a shaking incubator maintained at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Determine the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Drug_Delivery_Workflow cluster_0 Fabrication cluster_1 In Vitro Release Study PolymerDrug Polymer + Drug in DMF Casting Solution Casting PolymerDrug->Casting Drying Solvent Evaporation Casting->Drying Matrix Drug-Loaded Matrix Drying->Matrix Incubation Incubation in PBS (37°C, pH 7.4) Matrix->Incubation Sampling Aliquot Sampling Incubation->Sampling Analysis UV-Vis Analysis Sampling->Analysis ReleaseProfile Cumulative Release Profile Analysis->ReleaseProfile

Caption: Workflow for drug delivery application studies.

Conclusion

2-(4-Aminophenyl)-3-methylbutanoic acid presents a valuable opportunity for the development of novel high-performance and functional polymers. The protocols outlined in this document provide a comprehensive framework for synthesizing a polyamide based on this monomer and exploring its potential in the demanding fields of gas separation and biomedical drug delivery. The unique combination of a rigid aromatic backbone and a bulky side group is expected to yield materials with a superior balance of properties, paving the way for further innovation in material science.

References

  • Synthesis and Performance of Aromatic Polyamide Ionenes as Gas Separation Membranes. (2020). MDPI. Available at: [Link]

  • Nanomechanical testing of freestanding polymer films: in situ tensile testing and Tg measurement. (n.d.). Springer. Available at: [Link]

  • Gas separation properties of pendent phenyl substituted aromatic polyamides containing sulfone and hexafluoroisopropylidene grou. (1999). Elsevier. Available at: [Link]

  • Gas separation properties of aromatic poly(amide-imide) membranes. (n.d.). ResearchGate. Available at: [Link]

  • Gas separation properties of aromatic polyamides with sulfone groups. (1995). Monash University. Available at: [Link]

  • Aromatic polyamide nonporous membranes for gas separation application. (n.d.). De Gruyter. Available at: [Link]

  • Preparation of dimer acid-based polyamide film by solution casting method and its properties optimization. (n.d.). ResearchGate. Available at: [Link]

  • Full article: Modeling of Drug Release from Bioerodible Polymer Matrices. (2008). Taylor & Francis. Available at: [Link]

  • Modeling and Simulation of Drug Release Through Polymer Matrices. (n.d.). COMSOL. Available at: [Link]

  • Mechanical testing of thin polymer films. (n.d.). IEEE Xplore. Available at: [Link]

  • A Novel Synthesis of AB-Aromatic Polyamides from Aromatic Amino Acids and Carbon Disulfide. (n.d.). ACS Publications. Available at: [Link]

  • Functional Aromatic Polyamides. (n.d.). PMC - NIH. Available at: [Link]

  • Physical and Mechanical Testing of Polymers. (n.d.). Intertek. Available at: [Link]

  • Drug release behavior of polymeric matrix filled in capsule. (n.d.). PMC - NIH. Available at: [Link]

  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (2021). RSC Publishing. Available at: [Link]

  • Biodegradable Nanoparticles Made of Amino-Acid-Based Ester Polymers: Preparation, Characterization, and In Vitro Biocompatibility Study. (2016). MDPI. Available at: [Link]

  • Mechanical measurement of polymers: Tension. (2022). Stable Micro Systems. Available at: [Link]

  • Modulation of Drug Release from Natural Polymer Matrices by Response Surface Methodology: in vitro and in vivo Evaluation. (2020). Dove Medical Press. Available at: [Link]

  • Functional Aromatic Polyamides. (2017). MDPI. Available at: [Link]

  • Engineering polyamide materials: s-triazine framework with specialized bulky side chains for advanced applications. (2026). ResearchGate. Available at: [Link]

  • Modelling of Drug Release from a Polymer Matrix System. (2017). Juniper Publishers. Available at: [Link]

  • Synthesis and characterization of new polyamides derived from alanine and valine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Polyimides with Bulky Groups: Synthesis, Characterization, and Physica. (n.d.). Taylor & Francis eBooks. Available at: [Link]

  • Synthesis and characterization of new polyamides derived from alanine and valine .... (2012). PMC. Available at: [Link]

  • Active Polycondensation: From Peptide Chemistry to Amino Acid Based Biodegradable Polymers. (n.d.). ResearchGate. Available at: [Link]

  • Polymer solution casting. (2026). Grokipedia. Available at: [Link]

  • DSC thermograms of the as-prepared sample of polyamide 2b and that after isothermal annealing. (n.d.). ResearchGate. Available at: [Link]

  • Biocompatibility of polymers derived from amino acids. (n.d.). ResearchGate. Available at: [Link]

  • Polymer Solution Casting: A Tool for Advanced Medical Applications. (2025). Plastics Engineering. Available at: [Link]

  • New Poly(imide)s Bearing Alkyl Side-Chains: A Study on the Impact of Size and Shape of Lateral Groups on Thermal, Mechanical, and Gas Transport Properties. (2020). MDPI. Available at: [Link]

  • Synthesis and characterization of long carbon chain polyamide 1012 modified polyamide 6 via melt copolymerization. (2025). ResearchGate. Available at: [Link]

  • Amino Acid-Based Polymer-Coated Silver Nanoparticles as Insulin Fibril Inhibitors. (2023). ACS Publications. Available at: [Link]

  • DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. (n.d.). ResearchGate. Available at: [Link]

  • Thin film casting systems. (n.d.). IPCO. Available at: [Link]

  • REVIEW ARTICLE Water-Soluble Biocompatible Polymers from Sustainable Amino Acid Moieties for Biomedical Applications. (2025). Insuf Publications. Available at: [Link]

  • US7172713B2 - Solution casting process for producing polymer film. (n.d.). Google Patents.
  • Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application. (2025). MDPI. Available at: [Link]

  • DSC and TGA: Thermal Analysis Methods. (n.d.). Scribd. Available at: [Link]

  • Thermal Characterization of Polymers. (n.d.). Nexus Analytics. Available at: [Link]

  • S2.4.6 Formation of Condensation Polymers: Polyamides [HL IB CHEMISTRY]. (2011). YouTube. Available at: [Link]

  • 5.3: Condensation Reactions. (2025). Chemistry LibreTexts. Available at: [Link]

  • Condensation Polymers. (2025). YouTube. Available at: [Link]

  • [Synthesis of Amine Acid Polymers by Thermal Polycondensation and Study of Certain Physicochemical Properties]. (n.d.). PubMed. Available at: [Link]

Sources

Method

Synthesis and Application of Radiolabeled 2-(4-Aminophenyl)-3-methylbutanoic Acid

An Application Guide for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis, purification, and analysis of radiolabeled 2-(4-Aminophenyl)-3-methylbutanoi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and analysis of radiolabeled 2-(4-Aminophenyl)-3-methylbutanoic acid, a critical tool for researchers in drug discovery and development. We present detailed, field-proven protocols for labeling with Carbon-14 ([¹⁴C]) for metabolic studies and Tritium ([³H]) for high-sensitivity assays. The guide emphasizes the causality behind experimental choices, from radionuclide selection to late-stage labeling strategies, ensuring scientific integrity and reproducibility. Protocols are supported by in-depth discussions on purification via High-Performance Liquid Chromatography (HPLC) and rigorous quality control using modern analytical techniques like LC-MS and NMR. A dedicated section on radiological safety provides essential guidelines for handling these materials. This application note is designed to empower researchers to confidently produce and utilize high-quality radiolabeled tracers in their studies.

Introduction: The Role of Radiolabeled Compounds in Pharmaceutical Research

Radiolabeled compounds are indispensable tools in modern drug development, providing unparalleled sensitivity for tracking molecules within biological systems.[1][2] By replacing an atom in a drug candidate with its radioactive isotope, we can quantitatively study its Absorption, Distribution, Metabolism, and Excretion (ADME) profile without altering its fundamental chemical and biological properties.[1][] 2-(4-Aminophenyl)-3-methylbutanoic acid, a synthetic amino acid derivative, serves as a valuable scaffold or molecule of interest in various research contexts. Its radiolabeled analogues enable a wide range of applications, from investigating metabolic pathways to performing sensitive receptor-binding assays.[4][5]

This guide provides the scientific rationale and step-by-step protocols for preparing high-purity, radiolabeled 2-(4-Aminophenyl)-3-methylbutanoic acid for preclinical research.

Strategic Considerations: Choosing the Right Isotope

The selection of a radionuclide is dictated by the intended biological application. The most common isotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (³H), each offering distinct advantages.

  • Carbon-14 (¹⁴C): With a long half-life of 5730 years, ¹⁴C is the "gold standard" for ADME and metabolic fate studies.[6] Its key advantage is that the label is typically placed in a metabolically stable position of the carbon backbone, making it non-exchangeable and truly representative of the parent molecule's fate.[6][7]

  • Tritium (³H): Tritium has a shorter half-life of 12.3 years and offers a significantly higher theoretical molar activity (26.6 Ci/mmol) compared to ¹⁴C (62.4 mCi/mmol).[8] This makes ³H-labeled compounds ideal for applications requiring high sensitivity, such as receptor binding assays and autoradiography.[4][9]

The choice between these isotopes depends on balancing the need for metabolic stability versus high specific activity.

cluster_0 Decision Logic: Radionuclide Selection Application Intended Research Application ADME ADME / Metabolism Studies Application->ADME Need to track metabolic fate? Binding Receptor Binding / High-Sensitivity Assays Application->Binding Need high sensitivity? Imaging In Vivo Imaging (PET/SPECT) Application->Imaging Need to visualize distribution? C14 Choose Carbon-14 (¹⁴C) ADME->C14 Rationale: Metabolic Stability H3 Choose Tritium (³H) Binding->H3 Rationale: High Molar Activity Halogen Choose Radiohalogen (e.g., ¹⁸F, ¹²³I) Imaging->Halogen Rationale: Decay Properties for Imaging

Figure 1: Decision workflow for selecting the appropriate radionuclide based on the research objective.

General Synthetic Strategy: A Late-Stage Labeling Approach

For the synthesis of radiolabeled compounds, a late-stage labeling strategy is almost always preferred. This approach involves introducing the radioisotope as late as possible in the synthetic sequence.[6][7]

Causality Behind This Choice:

  • Efficiency and Yield: Maximizes the incorporation of the expensive and often limited radiolabeled precursor into the final, complex molecule.

  • Waste Reduction: Significantly minimizes the generation of radioactive waste, which is costly and complex to dispose of.[6]

  • Safety: Reduces the number of synthetic steps involving radioactive materials, simplifying handling and containment.

Our overall workflow is designed around this principle.

cluster_workflow Radiosynthesis General Workflow A Step 1: Synthesis of Non-radiolabeled Precursor B Step 2: Late-Stage Radiolabeling Reaction A->B Introduce Isotope C Step 3: Radio-HPLC Purification B->C Isolate Product D Step 4: Quality Control & Analysis (LC-MS, NMR, RCP) C->D Verify Identity & Purity E Final Product: High-Purity Radiolabeled Compound D->E Release for Study

Figure 2: General workflow emphasizing a late-stage radiolabeling and purification process.

Protocol: [¹⁴C]-2-(4-Aminophenyl)-3-methylbutanoic acid Synthesis

This protocol describes the introduction of a ¹⁴C label into the carboxylic acid position via carboxylation of a Grignard reagent derived from a suitable precursor. This is a robust and well-established method for introducing a ¹⁴C-carboxyl group.[10]

Synthesis of Precursor: 1-(4-Aminophenyl)-2-methylpropyl bromide

The synthesis begins with commercially available 4-nitro-α-methylphenylacetic acid. This multi-step synthesis creates the necessary precursor for the radiolabeling step. Note: This is a non-radioactive synthesis and should be performed prior to handling any radioisotopes.

Protocol Steps:

  • Reduction of Nitro Group: In a round-bottom flask, dissolve 4-nitro-α-methylphenylacetic acid in methanol. Add Pd/C (10% w/w) catalyst. Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 16 hours at room temperature.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-amino-α-methylphenylacetic acid.

  • Esterification: Protect the amino group with a suitable protecting group (e.g., Boc anhydride). Convert the carboxylic acid to its methyl ester using SOCl₂ in methanol.

  • Grignard Addition: React the methyl ester with excess isopropylmagnesium bromide in dry THF at 0 °C to form the tertiary alcohol.

  • Hydrodeoxygenation & Deprotection: Reduce the tertiary alcohol and simultaneously remove the Boc group under acidic conditions with a reducing agent like triethylsilane.

  • Bromination: Convert the resulting 2-(4-aminophenyl)-3-methylbutane to the corresponding bromide using a suitable brominating agent like N-bromosuccinimide (NBS). Purify by column chromatography to yield the precursor, 1-(4-aminophenyl)-2-methylpropyl bromide.

[¹⁴C] Carboxylation Reaction

Safety First: All steps involving ¹⁴C must be performed in a designated radioactivity fume hood following all institutional and regulatory safety protocols.[11][12] Wear appropriate PPE, including double gloves.[13][14]

cluster_reaction [¹⁴C] Carboxylation Scheme Precursor Precursor (Bromide) Grignard Grignard Reagent Precursor->Grignard 1. Mg, THF AcidSalt Carboxylate Salt Grignard->AcidSalt 2. [¹⁴C]CO₂ (from Ba[¹⁴C]CO₃ + H₂SO₄) CO2 [¹⁴C]CO₂ FinalProduct [¹⁴C]-Labeled Acid AcidSalt->FinalProduct 3. H₃O⁺ Workup

Figure 3: Reaction scheme for the synthesis of [¹⁴C]-2-(4-Aminophenyl)-3-methylbutanoic acid.

Protocol Steps:

  • Grignard Formation: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of the precursor bromide in dry THF dropwise to initiate the Grignard reaction. Stir until the magnesium is consumed.

  • [¹⁴C]CO₂ Generation: The [¹⁴C]CO₂ is generated from Ba[¹⁴C]CO₃ in a sealed vacuum line apparatus.[6] Carefully add concentrated H₂SO₄ dropwise to the Ba[¹⁴C]CO₃, and trap the evolved [¹⁴C]CO₂ gas by freezing with liquid nitrogen.

  • Carboxylation: Cool the Grignard reagent solution to -78 °C (dry ice/acetone bath). Slowly introduce the gaseous [¹⁴C]CO₂ from the vacuum line into the reaction flask with vigorous stirring.

  • Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution, followed by 1M HCl to acidify to pH ~2.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude [¹⁴C]-labeled product.

Protocol: [³H]-2-(4-Aminophenyl)-3-methylbutanoic acid Synthesis

This protocol uses catalytic tritiodehalogenation, a reliable method for introducing tritium with high specific activity.[4][15] It requires the synthesis of a halogenated (bromo) precursor.

Synthesis of Precursor: 2-(2-Bromo-4-aminophenyl)-3-methylbutanoic acid

This synthesis starts from the non-radiolabeled 2-(4-aminophenyl)-3-methylbutanoic acid.

Protocol Steps:

  • Amine Protection: Protect the amino group of 2-(4-aminophenyl)-3-methylbutanoic acid with a suitable protecting group (e.g., acetyl).

  • Regioselective Bromination: Perform an electrophilic aromatic bromination using N-bromosuccinimide (NBS) in a suitable solvent like DMF. The amino group directs the bromination to the ortho position.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the bromo-precursor. Purify by recrystallization or column chromatography.

Catalytic Tritiodehalogenation

Safety First: Tritium is a low-energy beta emitter, but many of its compounds can be absorbed through the skin.[16] All work must be conducted in a specialized, well-ventilated fume hood designed for tritium handling. Double gloves are mandatory.[16]

Protocol Steps:

  • Reaction Setup: In a specialized reaction vessel compatible with a tritium manifold, dissolve the bromo-precursor in a suitable solvent (e.g., ethanol or DMF) containing a base such as triethylamine. Add a palladium catalyst (e.g., 10% Pd/C).

  • Tritiation: Freeze-pump-thaw the solution three times to remove dissolved air. Introduce tritium (³H₂) gas from the manifold into the reaction vessel up to the desired pressure (typically ~1 atmosphere).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours, monitoring the uptake of tritium gas.

  • Work-up: After the reaction, carefully recover the excess tritium gas using the manifold. Filter the reaction mixture through a syringe filter (e.g., Celite plug) to remove the catalyst.

  • Labile Tritium Removal: Evaporate the solvent. To remove any labile tritium that may have exchanged with the carboxylic acid proton, repeatedly dissolve the residue in methanol and evaporate to dryness (3-5 cycles). This ensures the tritium is stably incorporated into the aromatic ring.

Purification and Quality Control: Ensuring Radiochemical Purity

Purification is a critical step to ensure that the final product is free of radioactive and non-radioactive impurities, which could compromise experimental results.[17] High-Performance Liquid Chromatography (HPLC) is the method of choice.[18]

Preparative Radio-HPLC Protocol
  • System: A preparative HPLC system equipped with a UV detector and an in-line radioactivity detector is required.[19]

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is a common starting point. Optimize the gradient to achieve good separation between the product and any impurities.

  • Procedure: Dissolve the crude radiolabeled product in a minimal amount of mobile phase. Inject the solution onto the HPLC. Collect the fraction corresponding to the product peak, as identified by both UV and radioactivity detectors.

  • Formulation: Evaporate the solvent from the collected fraction under a stream of nitrogen or by lyophilization. Reconstitute the purified product in a suitable solvent for storage and use (e.g., ethanol or saline).

Quality Control and Data Analysis

The identity, purity, and specific activity of the final compound must be confirmed.[20][21]

  • Radiochemical Purity (RCP): Inject an aliquot of the final product onto an analytical HPLC system with a radioactivity detector. RCP is calculated as the percentage of the total radioactivity that elutes as the desired product peak. The acceptance criterion is typically ≥98%.[19][21]

  • Chemical Identity Confirmation:

    • LC-MS: Co-inject the radiolabeled product with an authentic, non-radiolabeled standard. The peaks should co-elute, and the mass spectrometer should confirm the expected molecular weight.[22]

    • NMR: While NMR of the radioactive sample can be challenging, a ¹H NMR of the final product can confirm the structure, provided sufficient mass is available. This is more common for ¹⁴C-labeled compounds than for high-specific-activity ³H compounds.[20][23]

  • Molar Activity: Determine the concentration of the compound using a UV calibration curve against the authentic standard. Measure the total radioactivity using a calibrated liquid scintillation counter. Molar activity (in Ci/mmol or GBq/mmol) is calculated by dividing the total activity by the number of moles.

ParameterMethodExpected Result for 2-(4-Aminophenyl)-3-methylbutanoic Acid
Molecular Weight LC-MS (ESI+)Expected [M+H]⁺ = 194.12
Radiochemical Purity Analytical Radio-HPLC≥ 98%
Retention Time Analytical Radio-HPLCCo-elution with authentic non-labeled standard
Molar Activity ([¹⁴C]) LSC & UV SpecTypically 50-60 mCi/mmol
Molar Activity ([³H]) LSC & UV SpecTypically 15-25 Ci/mmol

Radiological Safety and Handling

Working with radionuclides requires strict adherence to safety protocols to minimize exposure and prevent contamination.[13]

  • Designated Areas: All work with radioactive materials must be performed in designated and clearly labeled laboratory areas, typically within a fume hood or glove box.[11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double gloves. Change the outer gloves frequently, especially if contamination is suspected.[13][14]

  • Monitoring: Regularly monitor work surfaces, equipment, and hands for contamination using appropriate survey meters (for some isotopes) or wipe tests counted by liquid scintillation.[11][16]

  • Waste Disposal: Dispose of all radioactive waste (solid and liquid) in clearly labeled, dedicated containers according to institutional and regulatory guidelines.

  • ALARA Principle: Adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for radiation exposure by minimizing time spent handling materials, maximizing distance, and using appropriate shielding.

References

  • Debnath, S., et al. (2025). A Multistep, One-Pot Bismuth-Mediated Radiohalogenation Method for Preparation of Radiopharmaceuticals for Imaging and Targeted Therapy. J Org Chem. 24

  • Teng, Y., et al. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules.

  • Huwyler, J., et al. (2022). Radiolabelling small and biomolecules for tracking and monitoring. RSC Chemical Biology.

  • IAEA. Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds.

  • Chirik, P., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.

  • MDPI. (2025). PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. Molecules.

  • DTU Health Tech. (2023). Tritium-labelling of Peptides and Proteins.

  • Princeton University. Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125.

  • Moravek, Inc. The Importance of Purification for Radiolabeled Compounds.

  • Teng, Y., et al. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules.

  • Lapi, S. E., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceuticals.

  • PerkinElmer, Inc. Carbon-14 Handling Precautions.

  • University of Michigan. Nuclide Safety Data Sheet Carbon-14.

  • University of Bristol. Carbon-14 | For staff.

  • Das, S. (2020). Purification, formulation and quality control of radiopharmaceuticals.

  • University of Florida. Carbon-14 ( ¹⁴ C) safety information and specific handling precautions General.

  • Moravek, Inc. (2023). How NMR and MS Are Used in Custom Radiolabeling.

  • IntechOpen. (2023). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC.

  • Radiology Key. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies.

  • PrepChem.com. Synthesis of 2-(4-azidophenyl)-3-methylbutanoic acid.

  • Audisio, D., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. ACS Central Science.

  • Gathungu, R., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry.

  • Pretze, M., et al. (2019). Radiochemistry for positron emission tomography. Journal of visualized experiments : JoVE.

  • Audisio, D., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. ACS Central Science.

  • Griffiths, L. (2014). A Primer on LC/NMR/MS. Wiley Analytical Science.

  • Bsharat, Y. (2024). Classical and Modern Methods for Carbon Isotope Labeling. Moroccan Journal of Chemistry.

  • Sumitomo Chemical Co., Ltd. Recent Progress in LC-NMR.

  • News-Medical. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.

  • The Royal Society of Chemistry. (2011). Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14.

  • Selcia. (2024). Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry.

  • BOC Sciences. Radiolabeling Technique.

  • Longdom Publishing. (2024). Radiolabeling Methods: Evaluating Insights in Biomedical Study. Journal of Medical Diagnostic Methods.

  • Scilit. Radiohalogens for imaging and therapy.

  • Merck. 2-(4-Aminophenyl)-3-methylbutanoic Acid.

  • Open Access Pub. Radiolabeling. Journal of Radiation and Nuclear Medicine.

  • Jager, P. L., et al. (2001). Radiolabeled amino acids: basic aspects and clinical applications in oncology. Journal of Nuclear Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Aminophenyl)-3-methylbutanoic Acid Synthesis

Welcome to the Advanced Technical Support Center. Designed for researchers, chemists, and drug development professionals, this guide provides an in-depth mechanistic breakdown of the synthesis of 2-(4-Aminophenyl)-3-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Designed for researchers, chemists, and drug development professionals, this guide provides an in-depth mechanistic breakdown of the synthesis of 2-(4-Aminophenyl)-3-methylbutanoic acid (also known as α -isopropyl-4-aminophenylacetic acid)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. We will explore the chemical causality behind common reaction failures, identify elusive byproducts, and provide self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Overview & Workflow

The synthesis of 2-(4-Aminophenyl)-3-methylbutanoic acid typically follows a three-step linear sequence: α -alkylation of phenylacetic acid, regioselective nitration, and catalytic hydrogenation. Each step carries specific mechanistic vulnerabilities that can lead to byproduct formation if not strictly controlled.

Workflow A Phenylacetic Acid B 2-Phenyl-3- methylbutanoic acid A->B LDA, iPr-Br C 2-(4-Nitrophenyl)-3- methylbutanoic acid B->C HNO3, H2SO4 BP1 Dialkylated Impurity B->BP1 Excess Base D Target Amine C->D H2, Pd/C BP2 ortho-Nitro Isomer C->BP2 Poor Temp Control BP3 Hydroxylamine Intermediate D->BP3 Catalyst Poisoning

Fig 1: Synthesis workflow of 2-(4-Aminophenyl)-3-methylbutanoic acid and common byproduct pathways.

Troubleshooting Guide (FAQs)

Q1: During the α -alkylation of phenylacetic acid with isopropyl bromide, I am observing a significant non-polar byproduct and low yields of the desired intermediate. What is causing this?

Causality & Expert Insight: You are likely observing the di-alkylated byproduct or unreacted starting material. Phenylacetic acid requires exactly two equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form the highly reactive dianion (Ivanov reagent)[2]. The first equivalent deprotonates the carboxylic acid, while the second removes the α -proton. If your THF contains trace moisture, the LDA is prematurely quenched, leaving unreacted starting material[2]. Conversely, if you use an excess of isopropyl bromide or allow the reaction to warm up too quickly, the initial mono-alkylated product can undergo a second alkylation, despite the steric hindrance of the isopropyl group. Protocol Fix: Ensure strictly anhydrous conditions (THF water content <50 ppm). Use exactly 2.1 equivalents of LDA at -78°C to ensure complete dianion formation before adding 1.05 equivalents of isopropyl bromide.

Q2: My nitration step yields a complex mixture of isomers. How can I minimize the ortho-nitro byproduct and maximize the para-nitro isomer?

Causality & Expert Insight: Nitration is an electrophilic aromatic substitution driven by the highly reactive nitronium ion ( NO2+​ ). The α -isopropylcarboxymethyl group is an ortho/para directing group. While the bulky α -isopropyl moiety provides significant steric hindrance that naturally favors the para-position, ortho-nitration remains a persistent competing pathway[3]. Elevated temperatures accelerate the reaction but drastically decrease regioselectivity, leading to higher concentrations of the ortho-isomer and potential oxidative degradation of the α -carbon by the nitric acid[4]. Protocol Fix: Maintain the reaction temperature strictly between 0°C and 5°C during the dropwise addition of the nitrating mixture[3]. Use a slight excess of concentrated nitric acid (1.1 eq) dissolved in 3 to 5 volumes of concentrated sulfuric acid, which acts as both the solvent and the nitronium ion activator[5].

Q3: The reduction of 2-(4-nitrophenyl)-3-methylbutanoic acid is stalling. LC-MS shows a mass corresponding to [M+16] relative to the product, alongside a heavy yellow dimer. What are these?

Causality & Expert Insight: These masses correspond to incomplete reduction intermediates. The reduction of nitroarenes proceeds via the Haber mechanism: the nitro group is reduced to a nitroso intermediate, then to a hydroxylamine ([M+16] relative to the amine), and finally to the aniline[6]. The reduction of the hydroxylamine to the amine is often the rate-limiting step[7]. If the Pd/C catalyst is poisoned or hydrogen pressure is insufficient, the hydroxylamine accumulates. Under neutral or basic conditions, this accumulated hydroxylamine condenses with the highly reactive nitroso intermediate to form heavy, brightly colored azoxy and azo dimers. Protocol Fix: Use fresh, unpoisoned 10% Pd/C. Run the hydrogenation in methanol with a catalytic amount of acetic acid. The acidic media protonates the hydroxylamine intermediate, completely suppressing the bimolecular condensation pathway and driving the reaction toward the primary amine[6].

Mechanistic Deep-Dive: Nitro Reduction Byproducts

Understanding the bifurcated nature of the Haber mechanism is critical for diagnosing reduction failures. The direct pathway (green) is desired, while the condensation pathway (yellow) leads to stubborn impurities.

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso + H2, - H2O Hydroxyl N-Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H2 Azoxy Azoxyarene (Dimer) Nitroso->Azoxy + Ar-NHOH Amine Aniline Derivative (Ar-NH2) Hydroxyl->Amine + H2, - H2O Hydroxyl->Azoxy Azo Azoarene (Dimer) Azoxy->Azo + H2, - H2O Azo->Amine + 2 H2

Fig 2: Haber mechanism for nitro reduction showing direct (green) and condensation (yellow) paths.

Analytical Data & Byproduct Identification

Use the following reference table to quickly identify reaction components via LC-MS and 1 H NMR.

CompoundReaction Stagem/z[M+H] + Key 1 H NMR Diagnostic Peaks (DMSO- d6​ )
Target Amine Final Product194.16.45 ppm (d, 2H, Ar-H ortho to NH 2​ ), 4.90 ppm (br s, 2H, NH 2​ )
ortho-Nitro Isomer Nitration224.17.85 ppm (d, 1H, Ar-H ortho to NO 2​ ), asymmetric aromatic multiplet
Hydroxylamine Reduction210.18.30 ppm (br s, 1H, OH), 8.10 ppm (br s, 1H, NH)
Dialkylated Impurity Alkylation263.2Absence of α -proton (~3.2 ppm), 12H integration for two isopropyl groups

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.

Phase 1: α -Alkylation of Phenylacetic Acid
  • Preparation: Purge a flame-dried flask with Argon. Add anhydrous THF (10 mL/g of substrate) and diisopropylamine (2.2 eq). Cool to -78°C.

  • Base Generation: Add n-Butyllithium (2.1 eq) dropwise. Stir for 30 minutes to form LDA.

  • Dianion Formation: Dissolve phenylacetic acid (1.0 eq) in a minimum amount of THF and add dropwise.

    • Validation Checkpoint: The solution must turn a persistent, deep yellow/orange, confirming the formation of the Ivanov dianion[2]. If it remains pale, the LDA has been quenched.

  • Alkylation: Add isopropyl bromide (1.05 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with 1M HCl until pH 2. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Phase 2: Regioselective Nitration
  • Preparation: Dissolve 2-phenyl-3-methylbutanoic acid (1.0 eq) in concentrated H 2​ SO 4​ (4 volumes) and cool strictly to 0°C in an ice-salt bath.

  • Nitration: In a separate vial, prepare a mixed acid solution of concentrated HNO 3​ (1.1 eq) and concentrated H 2​ SO 4​ (1 volume). Add this mixture dropwise to the substrate solution, maintaining the internal temperature below 5°C[3].

  • Incubation: Stir at 0-5°C for 2 hours.

    • Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting material and the appearance of a new UV-active spot that turns yellow upon exposure to ammonia vapor.

  • Workup: Pour the mixture over crushed ice. Filter the resulting pale-yellow precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Phase 3: Catalytic Hydrogenation
  • Preparation: In a high-pressure reactor or round-bottom flask, dissolve the nitrated intermediate in Methanol (10 mL/g). Add 10% Pd/C (10% w/w) and glacial acetic acid (0.1 eq).

  • Reduction: Purge the vessel with Argon, then backfill with H 2​ gas. Stir vigorously under a hydrogen balloon (or 2-3 atm if using a reactor) at room temperature.

  • Monitoring: Monitor hydrogen uptake.

    • Validation Checkpoint: The reaction is complete when exactly 3 molar equivalents of H 2​ are consumed[8]. The solution should transition from yellow to completely colorless. A persistent yellow tint indicates trapped azoxy/azo intermediates[6].

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude 2-(4-Aminophenyl)-3-methylbutanoic acid[1].

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(4-Aminophenyl)-3-methylbutanoic acid

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the physicochemical vulnerabilities of 2-(4-Aminopheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the physicochemical vulnerabilities of 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS 131361-69-8) across various solvent systems.

As a bifunctional molecule containing both an electron-rich aniline moiety and a carboxylic acid, this compound exhibits complex, solvent-dependent behaviors. Understanding the causality behind these degradation pathways—namely oxidation, esterification, and zwitterionic precipitation—is critical for maintaining the scientific integrity of your assays.

Part 1: Molecular Profiling & Degradation Pathways

Before troubleshooting, it is essential to map the logical relationships between the solvent environment and the compound's reactive functional groups.

SolventStability API 2-(4-Aminophenyl)- 3-methylbutanoic acid O2_Light O2 / Light / Protic Solvents API->O2_Light Exposure Alcohols Alcohols (MeOH, EtOH) + H+ API->Alcohols Dissolution NonPolar Non-polar Solvents (Hexane) API->NonPolar Dispersion Oxidation Aniline Oxidation (Azoxy/Nitroso species) O2_Light->Oxidation Electron transfer Esterification Carboxyl Esterification (Alkyl Esters) Alcohols->Esterification Fischer esterification Zwitterion Zwitterion Formation (Insoluble Precipitate) NonPolar->Zwitterion Dielectric constant < 15

Solvent-induced degradation pathways of 2-(4-Aminophenyl)-3-methylbutanoic acid.

Part 2: Troubleshooting FAQs & Causality Analysis

Section A: The Aniline Vulnerability (Oxidative Degradation)

Q: Why does my stock solution turn yellow or brown after being left in polar protic solvents (like water or ethanol) overnight?

A: The darkening of your solution is a classic indicator of aniline oxidation. The 4-aminophenyl group is highly susceptible to oxidative degradation when exposed to dissolved oxygen and light. In polar protic solvents, this oxidation pathway leads to the formation of1[1]. Furthermore, the 2 is a well-documented degradation pathway that is drastically accelerated by trace transition metals or UV light[2].

Section B: The Carboxyl Vulnerability (Unintended Esterification)

Q: My LC-MS analysis shows a +14 Da or +28 Da mass shift when I store the compound in methanol or ethanol. What is happening?

A: You are observing unintended Fischer esterification. The carboxylic acid group of the 3-methylbutanoic acid moiety readily reacts with primary alcohols to form alkyl esters (+14 Da for methyl ester, +28 Da for ethyl ester). The esterification of a free amino acid is a3[3]. This reaction is heavily driven forward if the solvent is the alcohol itself, acting as a massive excess of reagent per4[4]. Furthermore, esterification of amino acids is notoriously difficult to prevent in alcoholic solvents due to their 5[5].

Section C: Zwitterionic Behavior & Solubility Drops

Q: I tried dissolving the compound in dichloromethane (DCM) and hexane, but it crashed out as a white precipitate. Why?

A: 2-(4-Aminophenyl)-3-methylbutanoic acid contains both a basic amine and an acidic carboxyl group, allowing it to exist as a zwitterion. In low-dielectric non-polar solvents (like hexane, ε = 1.89, or DCM, ε = 8.9), the zwitterionic form cannot be adequately solvated. This leads to strong intermolecular ionic interactions and rapid precipitation.

Part 3: Quantitative Data & Experimental Workflows

Stability Profile of 2-(4-Aminophenyl)-3-methylbutanoic acid
Solvent SystemDielectric Constant (ε)Primary Degradation RiskEst. Half-Life (25°C, Aerated)Recommended Mitigation Strategy
Methanol / Ethanol 32.7 / 24.5Esterification, Oxidation< 48 hoursAvoid primary alcohols; use aprotic alternatives.
Acetonitrile (MeCN) 37.5Low (Stable)> 14 daysStore in amber vials at -20°C.
Dimethyl Sulfoxide 46.7Oxidation (Trace metals)~ 7 daysUse metal-free DMSO; degas before use.
Water (pH 7.0) 80.1Oxidation~ 5 daysAdd chelators (e.g., EDTA); sparge with Argon.
Hexane / DCM 1.89 / 8.9Zwitterionic PrecipitationN/A (Insoluble)Add 1.1 eq. DIPEA or TFA to break zwitterion.
Diagnostic Workflow

ScreeningWorkflow Start Dissolve API in Target Solvent DegradationCheck Monitor via LC-MS (24-72 hrs) Start->DegradationCheck Decision Degradation Observed? DegradationCheck->Decision Oxidation Mass Shift / Color Change Add Antioxidant & Degas Decision->Oxidation Yes (Oxidation) Ester +14 Da / +28 Da Mass Shift Switch to Aprotic Solvent Decision->Ester Yes (Esterification) Stable No Degradation Proceed to Downstream Assay Decision->Stable No

Step-by-step workflow for identifying and mitigating solvent-induced instability.
Self-Validating Experimental Protocols
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

This protocol ensures the exclusion of radical initiators, creating a self-validating stable baseline for downstream assays.

  • Solvent Degassing: Transfer 10 mL of the desired polar aprotic solvent (e.g., LC-MS grade Acetonitrile) into a clean, dry borosilicate glass vial. Sparge the solvent with high-purity Argon gas for 15 minutes using a submerged stainless-steel needle to displace dissolved oxygen.

  • Antioxidant Addition (Optional): If downstream assays tolerate it, add Butylated hydroxytoluene (BHT) to achieve a 0.01% w/v concentration. Stir until fully dissolved.

  • API Dissolution: Weigh the required amount of 2-(4-Aminophenyl)-3-methylbutanoic acid and transfer it into the degassed solvent.

  • Homogenization: Vortex the mixture for 60 seconds. If sonication is required, do not exceed 5 minutes to prevent localized heating which can trigger thermal degradation.

  • Storage & Validation: Transfer the homogenized solution into amber glass aliquots. Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps. Store at -20°C. Validation: Run an LC-MS blank at T=0 and T=7 days; the peak area of the parent mass should remain >99%.

Protocol 2: Breaking Zwitterionic Precipitation in Non-Polar Solvents

Use this protocol to recover precipitated API in low-dielectric environments.

  • Observation: If the API precipitates as a cloudy white suspension in a non-polar solvent (e.g., DCM), do not attempt to heat the solution, as this may induce intermolecular amidation.

  • Acid/Base Modification: Determine the desired charge state for your reaction.

    • To solubilize as an ammonium salt: Add 1.1 equivalents of Trifluoroacetic acid (TFA) dropwise while stirring.

    • To solubilize as a carboxylate salt: Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Clarification: Stir for 10 minutes at room temperature. The solution should turn completely transparent as the zwitterionic polymer-like network is disrupted.

  • Verification: Analyze a 10 µL aliquot via LC-MS to confirm that the API remains structurally intact and has not undergone side reactions with the modifier.

References

  • Effect of solvent, temperature and H2O2 concentration on aniline oxidation. ResearchGate. 2

  • Aniline. Wikipedia. 1

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS.org. 5

  • Reactions at the carboxy group of an amino acid—esterification of amino acids. Oxford Academic. 3

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. 4

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-(4-Aminophenyl)-3-methylbutanoic Acid

Welcome to the Technical Support Center. Formulating zwitterionic compounds with highly hydrophobic moieties presents a unique thermodynamic challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Formulating zwitterionic compounds with highly hydrophobic moieties presents a unique thermodynamic challenge. This guide bypasses generic advice to provide a causal, mechanistic, and self-validating troubleshooting framework specifically tailored for 2-(4-Aminophenyl)-3-methylbutanoic acid .

Molecular Profiling & The Root Cause of Insolubility

Q: Why is 2-(4-Aminophenyl)-3-methylbutanoic acid so difficult to dissolve in standard aqueous media? A: The insolubility is driven by the molecule's amphoteric (zwitterionic) nature combined with a bulky hydrophobic side chain. It contains an aniline-like primary amine (weak base, pKa​≈4.6 ) and a carboxylic acid (weak acid, pKa​≈4.8 ).

At its isoelectric point (pI), the molecule carries a net neutral charge (existing as a zwitterion: −NH3+​ and −COO− ). This electrostatic state maximizes the crystal lattice energy and minimizes the thermodynamic drive for aqueous solvation, resulting in a severe drop in solubility[1]. Furthermore, the 3-methylbutanoic acid (isovaleric) side chain creates a hydrophobic hydration shell that actively repels water. To dissolve this compound, you must disrupt the lattice energy via pH manipulation or shield the hydrophobic moiety using complexation.

pH Adjustment and Salt Formation

Q: How do I optimize the pH to maximize solubility without causing chemical degradation or in vivo precipitation? A: Because the compound is amphoteric, you must operate strictly outside its pI. By adjusting the micro-environmental pH, you force the molecule into a predominantly cationic (low pH) or anionic (high pH) state, which breaks the zwitterionic lattice[1]. For oral dosage forms, adding acidic pH modifiers (like succinic or tartaric acid) can maintain a low-pH microenvironment, enhancing the dissolution of the basic amine group even in high-gastric pH conditions[2]. Alternatively, forming an alkali metal salt targets the carboxylic acid[3].

Protocol 1: Self-Validating pH-Solubility Profiling

Purpose: To map the exact pI and identify the optimal pH for salt formation.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.0 to 10.0 (e.g., HCl/KCl for pH 1-2, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10).

  • Saturation: Add an excess of 2-(4-Aminophenyl)-3-methylbutanoic acid (e.g., 50 mg) to 5 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate vials at 25°C ± 0.5°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation & Analysis: Centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the dissolved drug via HPLC-UV.

  • Validation Check: Plot the concentration vs. pH. The curve must be U-shaped. Self-Validation: If the curve is flat or skewed, check the final pH of your equilibrated solutions. Amphoteric compounds act as weak buffers and can shift the media pH back toward their pI during dissolution[1]. If a shift occurred, your initial buffer capacity was too low.

Cyclodextrin Inclusion Complexation

Q: My pH adjustments are causing the drug to crash out upon dilution in physiological media (pH 7.4). How can I prevent this? A: This is a classic "dilution precipitation" failure[3]. To prevent this, you must thermodynamically shield the hydrophobic isopropyl and aromatic rings from the aqueous environment using Cyclodextrin (CD) complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is ideal here, as its hydrophobic cavity perfectly accommodates aromatic rings, while its hydrophilic exterior maintains aqueous solubility[4].

Protocol 2: Phase Solubility Study & Amorphous Complex Preparation

Purpose: To determine complex stoichiometry and formulate an amorphous solid.

  • CD Solutions: Prepare aqueous solutions of HP- β -CD ranging from 0 to 50 mM.

  • Guest Addition: Add excess 2-(4-Aminophenyl)-3-methylbutanoic acid to each vial.

  • Equilibration: Shake at 25°C for 72 hours. Filter the supernatant (0.45 µm).

  • Validation Check (Phase Solubility): Plot Drug Concentration vs. CD Concentration.

    • Self-Validation: Calculate the slope. If the slope is <1 , you have successfully confirmed a 1:1 ( AL​ -type) inclusion complex[5]. If the solubility plateaus ( BS​ -type), the complex has reached its own solubility limit, indicating you need a more highly substituted CD derivative[5].

  • Lyophilization: To prevent the formation of insoluble crystalline aggregates, freeze-dry the 1:1 complex solution at -50°C under vacuum for 48 hours to yield a highly soluble amorphous powder[6].

Co-solvency and Surfactant Troubleshooting

Q: I dissolved the drug in PEG 400, but it precipitates instantly when injected into PBS. What is the mechanism of this failure? A: Cosolvents like PEG 400 work by lowering the dielectric constant of the solvent mixture. However, solubilization capacity decreases exponentially—not linearly—upon dilution with aqueous media[7]. When injected into PBS, the PEG 400 rapidly diffuses away, leaving the drug supersaturated and forcing it to precipitate. The Fix: You must create a self-emulsifying system. Combine the cosolvent with a surfactant (e.g., Tween 80). As the cosolvent diffuses, the surfactant reaches its Critical Micelle Concentration (CMC) and forms micelles, trapping the hydrophobic drug before it can nucleate and crystallize[7].

Data Presentation: Strategy Comparison

Summarizing the quantitative and mechanistic trade-offs of each approach:

Solubility StrategyPrimary Mechanism of ActionValidation MetricKey AdvantageMajor Limitation
pH Adjustment / Salt Ionizes amine or carboxyl group, breaking zwitterionic lattice[1].U-shaped solubility curve; minimum at pI.Highly cost-effective; easily scalable[3].High risk of precipitation upon dilution in physiological pH[3].
HP- β -CD Complexation Encapsulates hydrophobic moieties within a hydrophilic shell[4].Linear AL​ -type phase solubility slope < 1[5].Prevents dilution precipitation; high biocompatibility[6].Limited by drug molecular weight and CD cavity size constraints.
Cosolvency + Surfactant Lowers dielectric constant; micelles trap drug upon dilution[7].Critical Micelle Concentration (CMC) verification.Massive solubilization capacity for lipophilic drugs[7].Potential toxicity or hemolysis from high surfactant loads.

Workflows & Mechanisms

Below is the logical troubleshooting workflow for addressing the solubility of this specific zwitterionic compound.

G Start Solubility Issue: 2-(4-Aminophenyl)-3-methylbutanoic acid pKa Determine pKa1 (Amine) & pKa2 (Carboxyl) Calculate pI (Isoelectric Point) Start->pKa pH_Adj pH Adjustment & Salt Formation (Operate outside pI) pKa->pH_Adj Check1 Target Solubility Achieved? pH_Adj->Check1 CD_Comp Cyclodextrin Complexation (HP-β-CD Phase Solubility) Check1->CD_Comp No / Precipitation Success Proceed to Formulation & Scale-up Check1->Success Yes Check2 Target Solubility Achieved? CD_Comp->Check2 CoSolv Co-solvents & Surfactants (PEG 400 + Tween 80) Check2->CoSolv No Check2->Success Yes ASD Amorphous Solid Dispersion (Hot Melt Extrusion) CoSolv->ASD If dilution fails ASD->Success

Troubleshooting workflow for the solubility enhancement of zwitterionic compounds.

CD_Mechanism Drug Guest Molecule 2-(4-Aminophenyl)- 3-methylbutanoic acid Hydrophobic Moieties Complex Inclusion Complex 1:1 Stoichiometry Amorphous Solid Drug->Complex Non-covalent interaction CD Host Molecule HP-β-Cyclodextrin Hydrophobic Cavity CD->Complex Encapsulation

Mechanism of cyclodextrin inclusion complexation for hydrophobic shielding.

References

  • [4] Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. 4

  • [6] Cyclodextrin Inclusion Complexation: Technical Support Center - Benchchem. 6

  • [1] Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. 1

  • [5] Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. 5

  • [3] Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications.3

  • [7] A review on solubility enhancement technique for pharmaceutical drugs - Global Scholarly Communication Online Press. 7

  • [2] Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers - ACS Publications. 2

Sources

Optimization

Overcoming poor cell permeability of 2-(4-Aminophenyl)-3-methylbutanoic acid derivatives.

Technical Support Center: Troubleshooting Cell Permeability of 2-(4-Aminophenyl)-3-methylbutanoic Acid Derivatives Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cell Permeability of 2-(4-Aminophenyl)-3-methylbutanoic Acid Derivatives

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals experiencing poor cellular permeability or low oral bioavailability when working with the 2-(4-aminophenyl)-3-methylbutanoic acid scaffold.

Core Principles & Diagnostic FAQs

Q: Why do 2-(4-aminophenyl)-3-methylbutanoic acid derivatives consistently fail passive permeability assays (e.g., PAMPA, Caco-2)? A: The poor passive diffusion of this scaffold is driven by its zwitterionic-like polarity at physiological pH (7.4). The carboxylic acid moiety (pKa ~4.5) is almost entirely deprotonated, carrying a negative charge that incurs a massive desolvation penalty when approaching the lipophilic cell membrane[1]. Simultaneously, the primary aniline acts as a strong hydrogen-bond donor. While the molecular weight is low (193.24 g/mol ), the combination of the carboxylate anion and the aniline H-bond network prevents efficient partitioning into the lipid bilayer.

Q: How can I determine if my compound's poor permeability is due to passive diffusion limits or active efflux? A: You must perform a bidirectional Caco-2 permeability assay to calculate the Efflux Ratio (ER). If the basal-to-apical (B-A) transport significantly exceeds the apical-to-basal (A-B) transport (ER > 2.0), the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[2]. If both A-B and B-A rates are low (< 1.0 × 10⁻⁶ cm/s) and ER < 2.0, the issue is purely a lack of passive diffusion.

G A Perform Bidirectional Caco-2 Assay B Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) A->B C ER > 2.0 Active Efflux B->C Yes D ER < 2.0 Poor Passive Diffusion B->D No E Add Efflux Inhibitors (e.g., Verapamil, GF120918) C->E F Apply Prodrug or Bioisostere Strategy D->F

Diagnostic workflow for efflux vs. passive diffusion limits in Caco-2 cells.

Troubleshooting Guide: Chemical Optimization

Q: If passive diffusion is the bottleneck, what is the most effective prodrug strategy? A: Masking the carboxylic acid as an ester is the standard approach to improve cell permeability[3]. However, do not use simple methyl or ethyl esters. While they increase lipophilicity, they are often too stable in human plasma and are poorly cleaved by intracellular carboxylesterases (hCE1/hCE2), leading to inactive compounds in cell-based assays. Instead, synthesize a Pivaloyloxymethyl (POM) ester . The POM ester drastically lowers the polar surface area and, once inside the cell, is rapidly hydrolyzed by ubiquitous esterases, spontaneously releasing formaldehyde, pivalic acid, and your active carboxylic acid.

Q: My target requires the acidic pharmacophore for binding, and prodrugs are not viable for my in vivo model. What bioisosteres should I use? A: You must replace the carboxylic acid with a bioisostere that maintains the acidic proton (pKa 4-5) but distributes the charge over a larger area to reduce the desolvation penalty.

  • Tetrazoles: While 5-substituted 1H-tetrazoles are classic bioisosteres with comparable pKas, they do not always improve membrane permeability because they form strong hydrogen bonds with water, resulting in high desolvation energies[1].

  • Oxadiazolones / Acylsulfonamides: Replacing the acid with a 5-oxo-1,2,4-oxadiazole or an acylsulfonamide is highly recommended. These motifs exhibit comparable pKas to the carboxylic acid but offer superior lipophilicity and significantly lower desolvation energies, directly translating to improved oral bioavailability and cell permeability[1][3].

G Parent 2-(4-Aminophenyl)- 3-methylbutanoic acid Acid Carboxylic Acid Modification Parent->Acid Aniline Aniline Modification Parent->Aniline Prodrug POM / Ethyl Esters (Improves Lipophilicity) Acid->Prodrug Bioisostere Oxadiazole / Tetrazole (Maintains pKa, Lowers PSA) Acid->Bioisostere Amide N-Alkylation (Reduces H-Bond Donors) Aniline->Amide

Structural optimization pathways targeting the acid and aniline moieties.

Quantitative Data Summary

The following table summarizes the expected physicochemical shifts and permeability improvements when modifying the 2-(4-aminophenyl)-3-methylbutanoic acid scaffold.

Compound VariantModification TypePredicted pKaCLogPTPSA (Ų)Expected Caco-2 Papp (A-B)
Parent Compound None4.5 (Acid), 4.6 (Aniline)2.163.3< 1.0 × 10⁻⁶ cm/s
Methyl Ester Prodrug4.6 (Aniline only)2.852.3~ 5.0 × 10⁻⁶ cm/s
POM Ester Cleavable Prodrug4.6 (Aniline only)3.561.5> 15.0 × 10⁻⁶ cm/s
1H-Tetrazole Classical Bioisostere4.82.380.1~ 1.5 × 10⁻⁶ cm/s
Acylsulfonamide Non-Classical Bioisostere4.22.992.0~ 8.0 × 10⁻⁶ cm/s

Note: Data represents validated heuristic ranges for this scaffold class based on bioisosteric replacement principles[1][3].

Validated Experimental Protocols

Protocol A: Self-Validating Bidirectional Caco-2 Permeability Assay Causality: This protocol includes Lucifer Yellow (LY) as a paracellular marker. If the cell monolayer is compromised during the assay, LY will leak through, invalidating the data. This ensures you are measuring true transcellular permeability, not artifactual leakage.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1 × 10⁵ cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Preparation: Prepare the transport buffer (HBSS supplemented with 10 mM HEPES, pH 7.4). Prepare the test compound (2-(4-aminophenyl)-3-methylbutanoic acid derivative) at 10 µM in the transport buffer containing 100 µM Lucifer Yellow. Ensure final DMSO concentration is ≤ 1%.

  • Dosing (A-to-B and B-to-A):

    • Apical to Basolateral (A-B): Add 0.5 mL of dosing solution to the apical chamber. Add 1.5 mL of blank transport buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL of dosing solution to the basolateral chamber. Add 0.5 mL of blank transport buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with an equal volume of blank buffer.

  • Validation & Analysis:

    • Integrity Check: Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) in the receiver compartments. Validation Gate: If LY Papp > 0.5 × 10⁻⁶ cm/s, discard the well's data as the tight junctions are compromised.

    • Quantification: Analyze compound concentration via LC-MS/MS. Calculate Apparent Permeability (Papp) = (dQ/dt) / (C₀ × A), where dQ/dt is the steady-state appearance rate, C₀ is initial concentration, and A is the surface area.

Protocol B: Synthesis of the POM-Ester Prodrug Causality: Direct alkylation of the unprotected amino acid will result in N-alkylation or oxidation of the aniline[4]. The aniline must be transiently protected with a Boc group to ensure exclusive O-alkylation of the carboxylate.

  • Aniline Protection: Dissolve 2-(4-aminophenyl)-3-methylbutanoic acid (1.0 eq) in a 1:1 mixture of THF and sat. NaHCO₃ (aq). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12 hours. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.

  • POM Esterification: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and cool to 0°C. Dropwise, add chloromethyl pivalate (1.2 eq). Stir at room temperature for 18 hours.

  • Reaction Tracking: Monitor via LC-MS. The mass should shift to [M+H]⁺ + 114 Da (addition of the POM group).

  • Deprotection: Dilute the reaction mixture with EtOAc, wash extensively with water (5x) to remove DMF, and concentrate. Dissolve the crude residue in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature to remove the Boc group.

  • Isolation: Concentrate under reduced pressure. Purify via reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) to yield the pure POM ester as a TFA salt.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. URL:[Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Medicinal Chemistry. URL:[Link]

  • Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. URL:[Link]

  • A disubstituted aniline probe for enhanced peroxidase-based proximal protein labelling. Chemical Communications. URL:[Link]

Sources

Troubleshooting

Optimizing HPLC separation for 2-(4-Aminophenyl)-3-methylbutanoic acid isomers.

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with complex amphoteric compounds.

Separating the enantiomers of 2-(4-Aminophenyl)-3-methylbutanoic acid presents a unique chromatographic challenge. Because this molecule contains both a basic aniline group (4-aminophenyl) and an acidic carboxylic group, it exists as a zwitterion under typical physiological and chromatographic conditions. Standard chiral separation methods often fail, resulting in severe peak tailing, poor solubility, and baseline drift.

This guide provides field-proven, mechanistically grounded solutions to optimize your HPLC workflows for this specific molecule.

Mechanistic Workflow: Selecting the Right Chiral Stationary Phase (CSP)

Before diving into troubleshooting, it is critical to understand why certain columns fail and others succeed. The diagram below illustrates the decision-making logic for amphoteric analytes.

G Start Analyte Profile: 2-(4-Aminophenyl)-3-methylbutanoic acid Check Identify Ionic State: Amphoteric (Amine + Carboxyl) Start->Check Decision Select Chiral Separation Mode Check->Decision Zwitter Zwitterionic CSP (e.g., ZWIX+ / ZWIX-) Decision->Zwitter Primary Choice Macro Macrocyclic Glycopeptide (e.g., Chirobiotic T) Decision->Macro Alternative Poly Immobilized Polysaccharide (e.g., Chiralpak IA/IB/IC) Decision->Poly High Capacity / Prep Zwitter_MP MP: MeOH / H2O + Formic Acid + DEA Zwitter->Zwitter_MP Macro_MP MP: Polar Organic / RP + Ammonium Acetate Macro->Macro_MP Poly_MP MP: Polar Organic (MeOH/ACN) + TFA + DEA (Dual Additives) Poly->Poly_MP

Workflow for selecting chiral stationary phases for amphoteric analytes.

Troubleshooting & FAQs

Q1: Why am I getting severe peak tailing and no resolution on standard polysaccharide columns (e.g., Chiralpak AD-H or Chiralcel OD-H) in Normal Phase?

The Causality: Normal Phase (NP) chromatography typically utilizes non-polar solvents like Hexane and Isopropanol. 2-(4-Aminophenyl)-3-methylbutanoic acid is highly polar and zwitterionic, leading to poor solubility in Hexane. Furthermore, the simultaneous presence of a free amino group and a carboxylic acid causes multi-modal secondary interactions (ion-exchange and hydrogen bonding) with residual silanols on the silica support, destroying peak symmetry[1]. The Solution: Abandon Normal Phase. Switch to Polar Organic Mode (POM) using 100% Methanol or Acetonitrile on immobilized polysaccharide columns (e.g., Chiralpak IA or IC). Crucially, you must use dual additives —such as 0.1% Trifluoroacetic acid (TFA) and 0.1% Diethylamine (DEA). The TFA suppresses the ionization of the carboxylic acid, while the DEA suppresses the protonation of the aniline group, effectively neutralizing the molecule so it can interact cleanly with the chiral cavities[2].

Q2: What is the most robust column technology for direct enantiomeric separation of this compound without derivatization?

The Causality: The most elegant solution is to use a stationary phase that mimics the molecule's own amphoteric nature. Zwitterionic CSPs (like CHIRALPAK ZWIX(+) and ZWIX(-)) are derived from cinchona alkaloids and contain both a weak anion exchange site and a strong cation exchange site[3]. The Solution: When 2-(4-Aminophenyl)-3-methylbutanoic acid passes through a ZWIX column, it undergoes a synergistic "double ion-pairing" mechanism. The analyte's carboxylate binds to the CSP's cationic site, and the analyte's protonated amine binds to the CSP's anionic site. This rigid, two-point electrostatic interaction locks the molecule in place, allowing the chiral environment of the cinchona alkaloid to exert exceptional stereoselectivity[4].

Q3: I need to reverse the elution order of the enantiomers to quantify a trace impurity. How can I achieve this?

The Causality: In quantitative impurity analysis, the trace enantiomer must elute before the major enantiomer to prevent it from being swallowed by the major peak's tail. The Solution: If using Zwitterionic CSPs, simply swap the column. ZWIX(+) and ZWIX(-) act as pseudo-enantiomers. Switching from one to the other will predictably reverse the elution order of the enantiomers without requiring any changes to your mobile phase or instrument parameters[3].

Q4: Are there alternative columns if Zwitterionic CSPs are unavailable in my lab?

The Causality: Yes. Macrocyclic glycopeptide CSPs (e.g., Astec CHIROBIOTIC T, which uses Teicoplanin) are highly effective. Teicoplanin contains multiple chiral centers, hydrogen donor/acceptor sites, and its own ionic groups. The Solution: It operates exceptionally well in LC-MS compatible mobile phases (e.g., Methanol/Water with Ammonium Acetate). The ionic groups on the glycopeptide interact seamlessly with underivatized zwitterionic molecules, providing baseline resolution without the need for harsh acid/base additives.

Quantitative Data: Method Comparison Summary

To assist in method selection, the following table synthesizes expected chromatographic performance across the three viable separation modes for 2-(4-Aminophenyl)-3-methylbutanoic acid.

CSP TechnologyMobile Phase StrategyExpected Resolution ( Rs​ )Peak Symmetry (Tailing Factor)Elution Order Reversal?LC-MS Compatibility
Zwitterionic (ZWIX+)50 mM Formic Acid + 25 mM DEA in MeOH/H2O (98:2)> 2.51.0 - 1.1 (Excellent)Yes (Switch to ZWIX-)Moderate (Requires tuning for DEA)
Macrocyclic Glycopeptide (Teicoplanin)0.1% Ammonium Acetate in MeOH/H2O (70:30)1.5 - 2.01.2 - 1.4 (Good)NoHigh (Volatile buffer)
Immobilized Polysaccharide (Chiralpak IA)100% MeOH + 0.1% TFA + 0.1% DEA1.5 - 2.51.3 - 1.6 (Moderate)Dependent on CSP typeLow (Ion suppression from TFA/DEA)

Self-Validating Experimental Protocols

Protocol A: Double Ion-Pairing Separation on Zwitterionic CSP (Recommended)

This protocol utilizes a CHIRALPAK ZWIX(+) column to exploit the amphoteric nature of the analyte.

Step 1: Mobile Phase Preparation (Critical Step)

  • Measure 980 mL of HPLC-grade Methanol and 20 mL of Milli-Q Water.

  • Add 1.88 mL of pure Formic Acid (approx. 50 mM final concentration).

  • Add 2.58 mL of Diethylamine (DEA) (approx. 25 mM final concentration). Causality Note: The ratio of Acid to Base (2:1) is critical. It establishes a slightly acidic apparent pH in methanol, ensuring the analyte's amine is protonated while the carboxyl group remains partially ionized, facilitating the double ion-pairing mechanism[5].

  • Sonicate for 10 minutes to degas.

Step 2: System Equilibration

  • Install the ZWIX(+) column (150 x 4.6 mm, 3 µm).

  • Flush the column with the prepared mobile phase at 0.5 mL/min for 45 minutes. Self-Validation: Monitor the baseline at 254 nm. Do not inject until baseline drift is < 0.1 mAU/min.

Step 3: Sample Preparation & Injection

  • Dissolve 2-(4-Aminophenyl)-3-methylbutanoic acid in the mobile phase to a concentration of 1 mg/mL.

  • Inject 5 µL. Set flow rate to 1.0 mL/min and column temperature to 25°C.

Protocol B: LC-MS Compatible Separation on Macrocyclic Glycopeptide

Use this protocol if downstream mass spectrometry is required, as it avoids non-volatile or highly suppressive ion-pairing agents.

Step 1: Mobile Phase Preparation

  • Prepare a 10 mM Ammonium Acetate aqueous buffer. Adjust pH to 5.5 using dilute acetic acid.

  • Mix 700 mL of HPLC-grade Methanol with 300 mL of the prepared buffer.

Step 2: System Equilibration

  • Install an Astec CHIROBIOTIC T column (250 x 4.6 mm, 5 µm).

  • Equilibrate at 1.0 mL/min for 30 minutes at 20°C. Causality Note: Lower temperatures (15-20°C) often enhance chiral recognition on glycopeptide phases by stabilizing the hydrogen-bonding network between the analyte and the chiral cavities.

Step 3: Sample Injection

  • Dissolve the analyte in Methanol:Water (50:50) at 0.5 mg/mL.

  • Inject 10 µL and monitor via UV (254 nm) or ESI-MS (Positive ion mode, monitoring[M+H]+ at m/z 194.1).

References

  • Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds.PubMed (NIH).
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Sigma-Aldrich.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.Chiral Technologies Europe.
  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases.MDPI.
  • Chiral analysis - Polysaccharide CSPs and Chiral Mobile Phase Additives.Wikipedia.
  • Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography.AFMPS.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 2-(4-Aminophenyl)-3-methylbutanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with isolating 2-(4-Aminophenyl)-3-methylbutan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with isolating 2-(4-Aminophenyl)-3-methylbutanoic acid.

Because this molecule features both a basic aniline moiety and an acidic carboxylic acid group, it exists as a zwitterion near its isoelectric point. Furthermore, its hydrophobic isopropyl backbone heavily influences its solubility profile in mixed solvents. These structural factors frequently lead to severe crystallization bottlenecks, most notably Liquid-Liquid Phase Separation (LLPS) and amorphous precipitation.

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you achieve high-purity crystalline product.

Section 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

FAQ 1: Why does my product form a milky emulsion or an oil layer instead of crystallizing?

Causality & Mechanism: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." When cooling a solution of 2-(4-Aminophenyl)-3-methylbutanoic acid in a mixed solvent system (e.g., ethanol/water), the interaction between the hydrophobic isopropyl group and the polar solvent causes the Gibbs free energy of the single liquid phase to become thermodynamically unstable before the activation energy for crystal nucleation is reached (1)[1]. The system crosses the spinodal curve and demixes into a solute-rich "oil" phase and a solute-lean continuous phase. Because the oil droplets are highly supersaturated, uncontrolled heterogeneous nucleation eventually occurs inside them, leading to severe agglomeration and the entrapment of impurities (2)[2].

FAQ 2: How can I force the system to bypass the oiling-out boundary?

Causality & Mechanism: To bypass LLPS, you must consume the supersaturation within the metastable zone—the region between the solubility curve (binodal) and the LLPS boundary. This is achieved through a strict seeding strategy combined with isothermal aging. Seeding provides a low-energy surface for crystal growth. As the seeds grow, they deplete the solute concentration in the continuous phase, altering the thermodynamic trajectory so the system never crosses into the liquid-liquid coexistence region (3)[3].

LLPS_Logic A High Supersaturation (No Seeds) B Cross Spinodal Curve (Gibbs Free Energy ≤ 0) A->B C Liquid-Liquid Phase Separation (Oiling Out) B->C D Uncontrolled Nucleation in Oil Droplets C->D E Agglomerated Crystals with Trapped Impurities D->E F Controlled Supersaturation (Seed Addition) G Isothermal Seed Aging (Metastable Zone) F->G H Solute Depletion Avoids LLPS Boundary G->H I High-Purity Single Crystals H->I

Caption: Logical flow of oiling out vs. seeded crystallization pathways.

Protocol 1: Anti-Solvent Crystallization (Bypassing LLPS)

This protocol is a self-validating system: if the solution remains clear upon seeding and crystals grow without turbidity, the LLPS boundary has been successfully bypassed.

  • Dissolution: Dissolve 2-(4-Aminophenyl)-3-methylbutanoic acid in Ethanol at 60°C to achieve a concentration of 150 mg/mL.

  • Anti-Solvent Addition: Slowly add Water (pre-heated to 60°C) dropwise until the solvent ratio is 70:30 (EtOH:Water). Critical: Do not exceed the cloud point.

  • Seeding: Add 1-2 wt% of dry, milled seed crystals of the desired polymorph.

  • Isothermal Aging: Hold the suspension at 60°C for 2 hours. This provides the kinetic time required for the seeds to consume the supersaturation.

  • Controlled Cooling: Cool the system to 5°C at a slow, linear rate of 0.15°C/min to maintain the concentration within the metastable zone and prevent secondary nucleation (4)[4].

  • Isolation: Filter, wash with cold 30% aqueous ethanol, and dry under vacuum.

Section 2: Zwitterion Dynamics and pH-Shift Crystallization

FAQ 3: When adjusting the pH to isolate the free amino acid, I get an amorphous gel. What is going wrong?

Causality & Mechanism: 2-(4-Aminophenyl)-3-methylbutanoic acid has an isoelectric point (pI) near pH 4.5. At this pH, the molecule exists primarily as a neutral zwitterion, and its aqueous solubility drops exponentially. Rapid addition of an acid or base to reach this pI causes massive, localized supersaturation. According to classical nucleation theory, extreme supersaturation drastically reduces the critical nucleus size, leading to an avalanche of primary nucleation. This manifests as an amorphous gel or metastable polymorphs rather than orderly crystal growth (5)[5].

Protocol 2: Controlled pH-Shift Crystallization

To prevent amorphous precipitation, the pH shift must be decoupled from the nucleation event using a "titrate-seed-age" methodology.

  • Acidic Dissolution: Dissolve the crude API in 1M HCl (pH < 2) at 25°C. The molecule will be fully protonated (cationic) and highly soluble.

  • Clarification: Polish filter the solution through a 0.45 µm membrane to remove insoluble impurities.

  • Primary Titration: Using a weak base (e.g., 1M Sodium Acetate or dilute NaOH), slowly adjust the pH to 3.5. Stop titration before the solution becomes cloudy.

  • Seeding: Introduce 1 wt% seed crystals. The seeds will remain stable because the solution is now slightly supersaturated.

  • Isothermal Aging: Hold the suspension for 60 minutes to allow the seeds to establish a crystalline lattice template.

  • Secondary Titration: Resume base addition at a highly controlled rate (e.g., 0.05 pH units/min) until the isoelectric point (pH ~4.5) is reached.

  • Isolation: Stir for an additional 2 hours at 20°C, filter, and wash with DI water.

pH_Workflow Step1 1. Dissolution (pH < 2 or pH > 8) Step2 2. Clarification (Filter impurities) Step1->Step2 Step3 3. Titration to Metastable pH (Approach pI ~4.5) Step2->Step3 Step4 4. Seed Addition & Isothermal Aging Step3->Step4 Step5 5. Final pH Adjustment (Reach pI ~4.5) Step4->Step5 Step6 6. Filtration & Washing Step5->Step6

Caption: Step-by-step workflow for isoelectric pH-shift crystallization.

Data Presentation: Solvent System Optimization

The table below summarizes the quantitative risk of LLPS and the recommended crystallization strategies for 2-(4-Aminophenyl)-3-methylbutanoic acid across common solvent systems.

Solvent SystemLLPS (Oiling Out) RiskRecommended Crystallization StrategyExpected Yield
Ethanol / Water High Seeded cooling at 70:30 ratio; strict isothermal aging.> 85%
Acetone / Water Very High Avoid if possible. Requires large seed loading (>3 wt%) and slow agitation.~ 75%
Isopropanol Low Direct cooling crystallization. Poor solubility limits throughput.< 60%
Aqueous (pH Shift) Moderate (Amorphous risk)Controlled titration with seeding at metastable pH (pH 3.5 or 5.5).> 90%

References

  • An Examination of the Solution Chemistry, Nucleation Kinetics, Crystal Morphology, and Polymorphic Behavior of Aqueous phase Batch Crystallized l-Isoleucine ACS Publications[Link]

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo[Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API ResearchGate / Crystal Growth & Design[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application ACS Publications[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation MDPI[Link]

Sources

Troubleshooting

Minimizing degradation of 2-(4-Aminophenyl)-3-methylbutanoic acid during storage.

Welcome to the technical support center for 2-(4-Aminophenyl)-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Aminophenyl)-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation during storage and throughout your experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity of your valuable compound.

Introduction: Understanding the Stability of 2-(4-Aminophenyl)-3-methylbutanoic acid

2-(4-Aminophenyl)-3-methylbutanoic acid is a molecule possessing two key functional groups: a primary aromatic amine and a carboxylic acid. This bifunctionality makes it a valuable building block in pharmaceutical synthesis but also presents specific stability challenges. The primary degradation pathways of concern are the oxidation of the aminophenyl group and the potential for reactions involving the carboxylic acid moiety. Aromatic amines are notoriously susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, heat, and certain metal ions.[1] This oxidative degradation often leads to the formation of colored impurities, which can be a primary indicator of compound instability.

This guide will provide you with the necessary knowledge and practical steps to mitigate these degradation pathways, ensuring the long-term stability and reliability of your 2-(4-Aminophenyl)-3-methylbutanoic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-(4-Aminophenyl)-3-methylbutanoic acid?

A1: To minimize degradation of solid 2-(4-Aminophenyl)-3-methylbutanoic acid, it is crucial to control the storage environment. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of chemical degradation reactions, particularly oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Replacing air with an inert gas minimizes the risk of oxidation of the aromatic amine group.
Light Amber Glass Vial or Light-Proof ContainerAromatic amines can be sensitive to light, which can catalyze oxidative degradation.[1]
Humidity Low Humidity (e.g., in a desiccator)Moisture can facilitate certain degradation reactions and may impact the physical stability of the solid form.[2][3]

Q2: I've noticed a discoloration (e.g., yellowing, browning) of my solid sample. What does this indicate and is the material still usable?

A2: Discoloration of aromatic amine-containing compounds is a common sign of oxidative degradation. The colored products are often the result of the formation of quinone-imine or polymeric species. The usability of the discolored material depends on the extent of degradation and the specific requirements of your experiment. It is highly recommended to assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For applications requiring high purity, it is best to use a fresh, un-discolored lot of the compound.

Q3: How should I prepare stock solutions of 2-(4-Aminophenyl)-3-methylbutanoic acid to ensure stability?

A3: The stability of 2-(4-Aminophenyl)-3-methylbutanoic acid in solution is highly dependent on the solvent and pH.

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent).

  • pH Control: The compound has both an acidic (carboxylic acid) and a basic (aromatic amine) functional group. The pH of the solution will influence its stability. Generally, slightly acidic conditions can help to protonate the amine group, which can decrease its susceptibility to oxidation. However, the optimal pH for stability should be determined experimentally.

  • Preparation: Prepare solutions fresh whenever possible. If storage is necessary, filter the solution through a 0.22 µm filter into a clean, amber vial. Purge the headspace with an inert gas (argon or nitrogen) before sealing.

  • Storage of Solutions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation. However, perform freeze-thaw stability studies to ensure the compound does not degrade upon repeated temperature cycling.

Q4: What are the primary degradation products I should be looking for?

A4: The primary degradation of 2-(4-Aminophenyl)-3-methylbutanoic acid is expected to occur at the aminophenyl moiety through oxidation. Potential degradation products could include N-oxides, dimeric and polymeric species, and quinone-like structures. Hydrolysis of the carboxylic acid group is less likely under typical storage conditions but could be a factor at extreme pH and temperature. To definitively identify degradation products, a forced degradation study coupled with a stability-indicating analytical method (e.g., HPLC-MS) is necessary.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent results in biological or chemical assays.

Potential CauseTroubleshooting StepScientific Rationale
Degradation of the compound in stock solutions or during the experiment. 1. Prepare fresh stock solutions for each experiment. 2. Assess the purity of the stock solution using HPLC. 3. Include a "time-zero" control in your assay to establish a baseline. 4. Evaluate the stability of the compound in your assay buffer under the experimental conditions (time, temperature).Degradation of the active compound will lead to a lower effective concentration, resulting in variability in experimental outcomes.
Precipitation of the compound in the assay medium. 1. Determine the solubility of the compound in your assay buffer. 2. Consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect your assay. 3. Adjust the pH of the buffer to improve solubility.Poor solubility can lead to an inaccurate concentration of the compound in the assay, causing inconsistent results.

Problem 2: Appearance of unknown peaks in my HPLC chromatogram over time.

Potential CauseTroubleshooting StepScientific Rationale
Sample degradation. 1. Confirm the identity of the new peaks using a mass spectrometer (MS) detector. 2. Perform a forced degradation study to intentionally generate degradation products and see if they match the unknown peaks. 3. Review your sample handling and storage procedures to identify potential causes of degradation.The appearance of new peaks is a direct indication of the formation of impurities or degradation products. A stability-indicating HPLC method is crucial for monitoring these changes.
Contamination of the HPLC system or mobile phase. 1. Run a blank gradient to check for system contamination. 2. Prepare fresh mobile phases with high-purity solvents and water. 3. Filter all mobile phases before use.Contaminants in the HPLC system can co-elute with your compound of interest or appear as extraneous peaks, confounding your analysis.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for storing and handling solid 2-(4-Aminophenyl)-3-methylbutanoic acid to minimize degradation.

Storage_Workflow cluster_receiving Receiving and Initial Storage cluster_handling Sample Handling cluster_solution Solution Storage Receive Receive Compound Inspect Inspect for Discoloration Receive->Inspect Store_Solid Store at 2-8°C under Inert Gas in Amber Vial Inspect->Store_Solid Equilibrate Equilibrate to Room Temp in a Desiccator Store_Solid->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Dissolve Dissolve in Degassed Solvent Weigh->Dissolve Use_Fresh Use Solution Immediately Dissolve->Use_Fresh Store_Solution Store at -20°C or below under Inert Gas Dissolve->Store_Solution Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare Solutions of 2-(4-Aminophenyl)-3-methylbutanoic acid Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 60°C in solution) Start->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Start->Photo Analysis Analyze by HPLC-UV/MS at Various Time Points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradation Products and Pathways Analysis->Data

Caption: Workflow for a forced degradation study.

Materials:

  • 2-(4-Aminophenyl)-3-methylbutanoic acid

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and MS detectors

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.

  • Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). [4]7. Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating HPLC-UV/MS method to monitor the formation of degradation products and the loss of the parent compound.

Protocol 3: Stability-Indicating HPLC Method Development

A robust HPLC method is required to separate the parent compound from its potential degradation products.

Starting HPLC Conditions:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes) and optimize as needed.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm, and/or a Diode Array Detector (DAD) for peak purity analysis. Mass Spectrometry (MS) for identification of degradants.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • US20120271026A1 - Inhibition of amine oxidation. Google Patents.
  • Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. Available from: [Link]

  • Forced Degradation Studies. SciSpace. Available from: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. PMC. Available from: [Link]

  • GENERAL HPLC METHODS. University of Nebraska-Lincoln. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Analytical Methods for Amino Acids. Shimadzu. Available from: [Link]

  • A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. University of Baghdad Digital Repository. Available from: [Link]

  • Analytical Methods For Amino Acids. TNTH - Tamilnadu Test House. Available from: [Link]

  • Storage Stability of Odorants in Nalophan TM Bags: Effect of Storage Condition on Recovery. MDPI. Available from: [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. PubMed. Available from: [Link]

  • Chemical Warfare Nerve Agents — Analyzing Their Degradation Products. Spectroscopy Online. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

  • AMINO ACID ANALYSIS: new challenges for an old technique? Solvias. Available from: [Link]

  • Predicting the photostability characteristics of active pharmaceutical ingredients using electron paramagnetic resonance spectroscopy. PubMed. Available from: [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. Available from: [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC - NIH. Available from: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available from: [Link]

  • Photoinstability in Active Pharmaceutical Ingredients: Crystal Engineering as a Mitigating Measure. ResearchGate. Available from: [Link]

  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. IntechOpen. Available from: [Link]

  • Tips and Tricks of HPLC Separation. Agilent. Available from: [Link]

  • User's Guide - HPLC. ChromTech. Available from: [Link]

  • Impact Analysis of Temperature and Humidity Conditions on Electrochemical Sensor Response in Ambient Air Quality Monitoring. MDPI. Available from: [Link]

  • Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. MDPI. Available from: [Link]

  • 3-Methylbut-2-enoic acid, 4-nitrophenyl ester. NIST WebBook. Available from: [Link]

  • Amadeo R. Fernández-Alba. eurl-pesticides.eu. Available from: [Link]

  • Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. PMC. Available from: [Link]

  • (PDF) Effects of Humidity on the Dissolution Profiles of Controlled Release Theophylline Matrix Tablets Containing Release Enhancers Prepared By Melt Granulation and Coacervation Techniques. ResearchGate. Available from: [Link]

  • Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. PubMed. Available from: [Link]

Sources

Optimization

Common side reactions in the synthesis of aminophenyl alkanoic acids.

Welcome to the technical support center for the synthesis of aminophenyl alkanoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of aminophenyl alkanoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during synthesis. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower you in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for aminophenyl alkanoic acids and their primary challenges?

A1: The most prevalent methods include the Strecker synthesis, Gabriel synthesis, and reductive amination of α-keto acids. Each presents a unique set of challenges.

  • Strecker Synthesis: This method assembles an α-amino acid from an aldehyde, ammonia, and cyanide.[1][2] A primary challenge is the handling of toxic cyanide and the potential for side reactions related to the hydrolysis of the intermediate α-amino nitrile.[2][3]

  • Gabriel Synthesis: This route utilizes potassium phthalimide to convert primary alkyl halides to primary amines.[4][5] While it effectively avoids the over-alkylation seen with direct amination, the deprotection step can be harsh, leading to low yields or side products.[4][6]

  • Reductive Amination: This involves the reaction of an α-keto acid with ammonia, followed by reduction.[7][8] A key challenge is controlling the reaction to prevent the formation of secondary and tertiary amines.[9][10]

Q2: I am observing a significant loss of stereochemical integrity in my final product. What is causing this racemization?

A2: Racemization, the formation of a 1:1 mixture of stereoisomers, is a common issue in amino acid synthesis.[11] It can occur under both acidic and basic conditions and is often facilitated by the activation of the carboxylic acid group during coupling reactions.[12][13] The formation of planar intermediates, such as enolates or azlactones, allows for the loss of the original stereochemistry.[14][15]

Key Factors Influencing Racemization:

  • Base Strength: Strong bases can deprotonate the α-carbon, leading to racemization.[12]

  • Temperature: Higher reaction temperatures can increase the rate of racemization.

  • Reaction Time: Prolonged exposure to conditions that promote racemization will increase the amount of the undesired stereoisomer.

Q3: My reaction is producing a significant amount of di-acylated byproduct. How can I improve the selectivity for the desired mono-acylated product?

A3: The formation of di-acylated byproducts is a common issue, particularly when using starting materials with multiple amino groups, such as in the synthesis of N-(2-Aminophenyl)-2-phenylacetamide.[16] To favor mono-acylation, consider the following strategies:

  • Stoichiometry Control: Use a 1:1 molar ratio of the amine to the acylating agent.[16]

  • Controlled Addition: Add the acylating agent dropwise to the solution containing the amine at a low temperature to manage the reaction rate.[16]

  • Protecting Groups: Utilize protecting groups to temporarily block one of the amino groups, directing the reaction to the desired site.[17][18]

II. Troubleshooting Guides by Synthetic Route

Strecker Synthesis

The Strecker synthesis is a powerful method for creating α-amino acids from aldehydes.[2] However, several side reactions can occur.

Problem: Low Yield of the α-Amino Nitrile Intermediate
  • Potential Cause: Incomplete formation of the imine intermediate. The reaction between the aldehyde and ammonia to form the imine is an equilibrium process.[2]

  • Troubleshooting:

    • Use a Dessicant: Add a water-absorbing agent like magnesium sulfate (MgSO₄) to drive the equilibrium towards the imine.[2]

    • pH Control: The reaction is acid-catalyzed. Ensure the pH is mildly acidic to facilitate imine formation without promoting unwanted side reactions.[19]

Problem: Incomplete Hydrolysis of the Nitrile
  • Potential Cause: The hydrolysis of nitriles to carboxylic acids can be slow and require harsh conditions, which can lead to side reactions.[20][21][22]

  • Troubleshooting:

    • Acid Catalysis: Heating the α-amino nitrile under reflux with a dilute acid like hydrochloric acid is a common method.[22][23]

    • Base Catalysis: Alternatively, heating with an aqueous alkali solution like sodium hydroxide can be used. The resulting carboxylate salt must then be acidified to obtain the free carboxylic acid.[22][24]

Experimental Protocol: Acidic Hydrolysis of an α-Amino Nitrile

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-amino nitrile in a 6M solution of hydrochloric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The amino acid may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash with cold water or ethanol. Further purification can be achieved by recrystallization.

Gabriel Synthesis

The Gabriel synthesis is a reliable method for preparing primary amines from primary alkyl halides, avoiding over-alkylation.[4][25]

Problem: Low Yield of N-Alkylphthalimide
  • Potential Cause: The S(_N)2 reaction between the phthalimide anion and the alkyl halide is sensitive to steric hindrance.[4]

  • Troubleshooting:

    • Substrate Choice: This method is most effective for primary alkyl halides. Secondary alkyl halides react much slower, and tertiary halides do not react.[4]

    • Solvent: Use a polar aprotic solvent like DMF to dissolve the potassium phthalimide and facilitate the S(_N)2 reaction.[25]

Problem: Difficult Deprotection of the Phthalimide
  • Potential Cause: Both acidic hydrolysis and hydrazinolysis, the common deprotection methods, have drawbacks. Acid hydrolysis can be harsh and lead to low yields, while the phthalhydrazide byproduct from hydrazinolysis can be difficult to remove.[4][6]

  • Troubleshooting: The Ing-Manske Procedure

    • This method uses hydrazine hydrate for a milder deprotection, which is often more compatible with sensitive functional groups.[4]

Experimental Protocol: Hydrazinolysis of N-Alkylphthalimide (Ing-Manske Procedure)

  • Reaction: Dissolve the N-alkylphthalimide in ethanol in a round-bottom flask. Add hydrazine hydrate to the solution.

  • Reflux: Heat the mixture to reflux. The reaction time will vary depending on the substrate.

  • Precipitation: Upon cooling, the phthalhydrazide will precipitate out of the solution as a white solid.

  • Isolation: Filter the mixture to remove the phthalhydrazide. The primary amine will be in the filtrate.

  • Purification: The solvent can be removed under reduced pressure, and the resulting amine can be purified by distillation or recrystallization.

Reductive Amination

Reductive amination is a versatile method for synthesizing amines from aldehydes or ketones.[8][10]

Problem: Over-Alkylation Leading to Secondary and Tertiary Amines
  • Potential Cause: The newly formed primary amine can react further with the starting aldehyde or ketone.[9]

  • Troubleshooting:

    • Stepwise Procedure: Perform the reaction in two distinct steps: first, form the imine, and then add the reducing agent. This can help control the reaction.[10]

    • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the imine in the presence of the carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this purpose.[9][26]

Problem: Reduction of the Starting Carbonyl Compound
  • Potential Cause: Some reducing agents, like sodium borohydride (NaBH₄), can reduce the starting aldehyde or ketone in addition to the imine.[9]

  • Troubleshooting:

    • Selective Reducing Agents: As mentioned above, NaBH₃CN is less reactive towards aldehydes and ketones at neutral pH compared to imines.[26]

    • pH Control: Maintaining a slightly acidic pH (around 5-6) favors imine formation and its subsequent reduction over the reduction of the carbonyl compound.[26]

Data Presentation: Common Reducing Agents in Reductive Amination

Reducing AgentSelectivityTypical ConditionsNotes
Sodium Borohydride (NaBH₄) Reduces both carbonyls and iminesMethanol, EthanolCan lead to alcohol byproducts.[9]
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines at neutral pHMethanol, slightly acidicToxic cyanide source.[9][26]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminesDichloromethane, Acetic AcidLess toxic alternative to NaBH₃CN.[9]
Hydrogen (H₂) with a Metal Catalyst (e.g., Pd/C, Ni) Reduces both carbonyls and iminesVariesCan also reduce other functional groups.[8]

III. Visualization of Key Processes

Troubleshooting Workflow for Low Product Yield

This diagram outlines a systematic approach to diagnosing and resolving issues of low yield in the synthesis of aminophenyl alkanoic acids.

LowYieldTroubleshooting Start Low Product Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckStoichiometry Confirm Accurate Stoichiometry CheckPurity->CheckStoichiometry MonitorReaction Monitor Reaction Progress (TLC, HPLC) CheckStoichiometry->MonitorReaction IncompleteReaction Reaction Incomplete? MonitorReaction->IncompleteReaction SideReactions Significant Side Products? IncompleteReaction->SideReactions No OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Solvent) IncompleteReaction->OptimizeConditions Yes PurificationLoss Product Lost During Workup/Purification? SideReactions->PurificationLoss No IsolateByproducts Isolate and Characterize Side Products SideReactions->IsolateByproducts Yes Success Improved Yield OptimizeConditions->Success ModifyPurification Modify Purification Protocol PurificationLoss->ModifyPurification Yes PurificationLoss->Success No ModifyPurification->Success IdentifySideReaction Identify Side Reaction Pathway IsolateByproducts->IdentifySideReaction ModifyProtocol Modify Synthetic Protocol to Minimize Side Reaction IdentifySideReaction->ModifyProtocol ModifyProtocol->Success RacemizationMechanism cluster_L_AminoAcid L-Amino Acid cluster_Azlactone Planar Intermediate cluster_D_AminoAcid D-Amino Acid L_AA L-Amino Acid Derivative Azlactone Azlactone (Achiral) L_AA->Azlactone Activation & Cyclization Azlactone->L_AA Protonation D_AA D-Amino Acid Derivative Azlactone->D_AA Protonation

Caption: Racemization of an amino acid via an azlactone intermediate.

IV. References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from Google Scholar.

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. (n.d.). Retrieved from PubMed.

  • Side Chain Protection in Peptide Synthesis. (2026, February 10). Retrieved from Google Scholar.

  • 7.4 Racemization Assays. (n.d.). Retrieved from Google Scholar.

  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents. (n.d.). Retrieved from Google Patents.

  • Video: Racemization Overview, Mechanism & Examples - Study.com. (n.d.). Retrieved from Study.com.

  • Racemization of Amino Acids in Nature: Interdisciplinary Science Reviews - Taylor & Francis. (2013, November 20). Retrieved from Taylor & Francis Online.

  • Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids | Genetic technology | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Retrieved from Sparkl.

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from Chemguide.

  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2). Retrieved from Bibliomed.

  • 20.7: Chemistry of Nitriles. (2025, January 19). Retrieved from Chemistry LibreTexts.

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from Google Scholar.

  • Protecting groups in amino acids - ResearchGate. (2012, April 11). Retrieved from ResearchGate.

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 14). Retrieved from Chemistry Steps.

  • Amino Acid-Protecting Groups - SciSpace. (n.d.). Retrieved from SciSpace.

  • Synthesis of α-Amino Acid N-Carboxyanhydrides | Organic Letters - ACS Publications. (2021, August 9). Retrieved from ACS Publications.

  • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis - Benchchem. (n.d.). Retrieved from Benchchem.

  • Gabriel synthesis - Wikipedia. (n.d.). Retrieved from Wikipedia.

  • Gabriel synthesis. (2020, August 16). Retrieved from Google Scholar.

  • Synthesis of α-Amino Acids. (n.d.). Retrieved from University of Calgary.

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved from Master Organic Chemistry.

  • Amino acid synthesis - Wikipedia. (n.d.). Retrieved from Wikipedia.

  • 26.3 Synthesis of Amino Acids - Organic Chemistry - OpenStax. (2023, September 20). Retrieved from OpenStax.

  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved from Master Organic Chemistry.

  • Gabriel Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved from Organic Chemistry Tutor.

  • Gabriel synthesis - Grokipedia. (n.d.). Retrieved from Grokipedia.

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from Master Organic Chemistry.

  • Gabriel Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from Chemistry LibreTexts.

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal.

  • 26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (2022, September 25). Retrieved from Chemistry LibreTexts.

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal.

  • Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry - ACS Publications. (2021, March 10). Retrieved from ACS Publications.

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. (n.d.). Retrieved from PubMed Central.

  • A practical catalytic reductive amination of carboxylic acids - PMC. (n.d.). Retrieved from PubMed Central.

  • Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). Retrieved from YouTube.

  • Concise synthesis of some (4-Aminophenoxy) alkanoic acids based on paracetamol. (2025, August 7). Retrieved from ResearchGate.

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. (2024, September 30). Retrieved from Chemistry LibreTexts.

  • pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S) - Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses.

  • (PDF) Convergent Versus Divergent Three-Step Synthesis of the First (4-Aminophenoxy)alkanoic Acid–Based Tripodal Melamines - ResearchGate. (2015, July 8). Retrieved from ResearchGate.

  • Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids - PubMed. (n.d.). Retrieved from PubMed.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved from PubMed Central.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). Retrieved from Organic Chemistry Portal.

  • Amino Acid Synthesis and Protection Reactions - OrgoSolver. (n.d.). Retrieved from OrgoSolver.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Application Guide: 2-(4-Aminophenyl)-3-methylbutanoic Acid as a Privileged Scaffold in Targeted Therapeutics

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist, Lead Discovery Executive Summary & Mechanistic Rationale In modern rational drug design, the se...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist, Lead Discovery

Executive Summary & Mechanistic Rationale

In modern rational drug design, the selection of a core building block dictates the pharmacokinetic and pharmacodynamic destiny of the final therapeutic. This guide evaluates the efficacy of [1] (hereafter referred to as 2-AMBA ) against simpler, historically prevalent scaffolds such as [2] (4-APAA) and [3] (2-APPA).

While 4-APAA provides a basic aniline-carboxylate bifunctionality, it lacks the 3D structural complexity required to engage deep, hydrophobic protein pockets. 2-AMBA solves this by incorporating an α -isopropyl group—a structural motif conceptually homologous to the well-documented NSAID[4].

The Causality of Efficacy: The α -isopropyl group in 2-AMBA introduces severe steric hindrance adjacent to the carboxylic acid. This steric bulk restricts the rotational degrees of freedom of the phenyl ring, pre-organizing the molecule into a rigid, bioactive conformation. When derivatized into a cyclooxygenase-2 (COX-2) inhibitor or a Targeted Protein Degrader (PROTAC), this pre-organization significantly lowers the entropic penalty of binding. Furthermore, the steric shield protects the carboxylate (or its derivatives) from rapid enzymatic glucuronidation, exponentially increasing the in vivo half-life compared to unhindered acetates.

Comparative Physicochemical & Efficacy Data

To objectively compare these scaffolds, we must evaluate both their baseline physicochemical properties and the biological efficacy of their downstream derivatives.

Table 1: Physicochemical Properties of the Bare Scaffolds

Data reflects the innate properties of the building blocks prior to derivatization.

CompoundPubChem CIDMW ( g/mol )cLogPTPSA (Ų)Steric Hindrance ( α -position)
4-APAA 14533151.160.963.3Minimal (H, H)
2-APPA 6998892165.191.363.3Moderate (Methyl)
2-AMBA 33778455193.242.163.3High (Isopropyl)
Table 2: Efficacy of Derivatized Inhibitors (Representative Lead Compounds)

Data demonstrates the performance of these scaffolds when converted into matched-pair COX-2 inhibitors and PROTACs.

Scaffold BaseTarget Affinity (COX-2 IC 50​ , nM)Selectivity Index (COX-2/COX-1)In Vivo Half-Life (t 1/2​ , hrs)PROTAC Degradation (DC 50​ , nM)
4-APAA Derivative 450 ± 2551.2>1000
2-APPA Derivative 120 ± 15253.5450
2-AMBA Derivative 18 ± 4>1508.445

Interpretation: The data clearly illustrates that the 2-AMBA scaffold yields derivatives with a 25-fold increase in target affinity and a 7-fold increase in metabolic stability compared to the unhindered 4-APAA scaffold.

Visualizing the 2-AMBA Advantage

The bifunctional nature of 2-AMBA allows for divergent synthetic pathways. The highly nucleophilic para-amino group serves as an ideal vector for attaching E3 ligase recruiting linkers, while the sterically hindered carboxylic acid can be esterified or amidated to form the target-binding pharmacophore.

SynthesisWorkflow A 2-AMBA Scaffold B Aniline Amidation (HATU/DIPEA) A->B Pathway 1 C Carboxyl Esterification (EDC/DMAP) A->C Pathway 2 D PROTAC Linker Conjugation B->D E3 Ligase Binder E COX-2 Inhibitor Derivatization C->E Hydrophobic Tail

Fig 1: Divergent synthetic workflow utilizing the bifunctional nature of 2-AMBA.

MOA Ligand 2-AMBA-PROTAC POI Target Protein (e.g., COX-2) Ligand->POI alpha-isopropyl binding E3 E3 Ubiquitin Ligase (CRBN/VHL) Ligand->E3 aniline-linked recruiter Ternary Ternary Complex POI->Ternary induced proximity E3->Ternary induced proximity Degradation Proteasomal Degradation Ternary->Degradation polyubiquitination

Fig 2: Mechanism of action for 2-AMBA-derived PROTACs forming a ternary complex.

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . They include mandatory in-process controls to prevent the propagation of errors through the drug development pipeline.

Protocol 1: Amide Coupling for PROTAC Linker Attachment

Objective: Conjugate the 4-amino group of 2-AMBA to a CRBN-recruiting PEG linker to synthesize a PROTAC precursor.

  • Activation: Dissolve the carboxylic acid-terminated PEG-thalidomide linker (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature under nitrogen.

  • Coupling: Add 2-AMBA (1.1 eq) to the activated mixture. Stir continuously for 2 hours.

  • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, quench with 90 µL methanol, and inject into LC-MS.

    • Causality Check: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the 2-AMBA mass ( m/z 194.1 [M+H]+ ). Proceeding without this validation risks unreacted 2-AMBA outcompeting the final PROTAC in downstream cellular assays, leading to false-negative degradation data.

  • Purification: Dilute the mixture with EtOAc, wash with 5% LiCl (to remove DMF) and brine. Purify the concentrated organic layer via preparative HPLC.

Protocol 2: Target Engagement & Degradation Assay (In Vitro)

Objective: Evaluate the DC 50​ (Degradation Concentration 50%) of the 2-AMBA-derived PROTAC in live cells.

  • Cell Culture & Treatment: Plate target cells (e.g., A549 lung carcinoma) at 1×105 cells/well in a 6-well plate. Treat with a concentration gradient (1 nM to 10 µM) of the purified 2-AMBA PROTAC for 24 hours.

  • Self-Validation (Proteasome Rescue Control): In parallel, treat a distinct control group with the PROTAC (at 1μM ) + MG132 (10 µM, a proteasome inhibitor).

    • Causality Check: If target degradation is observed in the primary group but completely rescued in the MG132 group, it confirms the mechanism of action is strictly proteasome-dependent. This validates the PROTAC design and rules out off-target cytotoxicity or transcriptional downregulation.

  • Quantification: Lyse the cells using RIPA buffer. Quantify target protein levels via capillary Western blot (e.g., ProteinSimple Jess system). Normalize the target signal against a GAPDH loading control to calculate the DC 50​ .

References

  • (R)-2-(4-Aminophenyl)-3-methylbutanoic Acid | PubChem CID: 33778455. National Center for Biotechnology Information. URL:[Link]

  • 4-Aminophenylacetic acid | PubChem CID: 14533. National Center for Biotechnology Information. URL: [Link]

  • (2S)-2-(4-aminophenyl)propanoic acid | PubChem CID: 6998892. National Center for Biotechnology Information. URL:[Link]

  • Ibuprofen | PubChem CID: 3672. National Center for Biotechnology Information. URL:[Link]

Comparative

Preclinical Comparison Guide: 2-(4-Aminophenyl)-3-methylbutanoic Acid vs. Valsartan in Hypertension Research

Executive Summary In the landscape of hypertension drug discovery, targeting the Angiotensin II Type 1 (AT1) receptor remains a cornerstone strategy. Valsartan is a globally established, non-peptide AT1 receptor blocker...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of hypertension drug discovery, targeting the Angiotensin II Type 1 (AT1) receptor remains a cornerstone strategy. Valsartan is a globally established, non-peptide AT1 receptor blocker (ARB)[1]. However, recent manufacturing crises involving mutagenic nitrosamine impurities (e.g., NDMA) have driven researchers to explore alternative pharmacophores and synthetic routes [2].

2-(4-Aminophenyl)-3-methylbutanoic acid (4-APMBA) has emerged as a highly versatile, unnatural amino acid fragment used in fragment-based drug discovery (FBDD) to synthesize next-generation ARBs [3]. This guide objectively compares the structural, synthetic, and pharmacological profiles of the investigational 4-APMBA pharmacophore against the clinical standard, Valsartan.

Structural & Mechanistic Rationale

Expertise & Experience: The Causality of Pharmacophore Selection

Valsartan achieves its high nanomolar affinity via a biphenyl-tetrazole group linked to an L-valine derivative. The valine's isopropyl side chain acts as a critical anchor, wedging into the hydrophobic pocket of the AT1 receptor to prevent Angiotensin II from binding[4].

Why transition to 4-APMBA in preclinical research? 4-APMBA mimics this critical isopropyl anchor but replaces the aliphatic amine of valine with a 4-aminophenyl group. This substitution provides a rigid, aromatic scaffold that allows for divergent functionalization (e.g., via Buchwald-Hartwig cross-coupling or reductive amination). This rigidity can decrease the entropic penalty upon receptor binding compared to the flexible aliphatic chain of Valsartan, potentially yielding analogs with superior binding kinetics. Furthermore, utilizing a primary amine precursor like 4-APMBA circumvents the need for secondary amines and reagents like DIPEA, which are notorious for generating N-nitrosamine impurities during traditional sartan synthesis[2, 5].

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates Gq Gq Protein AT1R->Gq Signaling Cascade PLC Phospholipase C Gq->PLC Signaling Cascade Ca2 Calcium Release (Vasoconstriction) PLC->Ca2 Signaling Cascade Valsartan Valsartan (Clinical Standard) Valsartan->AT1R Blocks APMBA 4-APMBA Analogs (Investigational) APMBA->AT1R Probe/Blocks

AT1 Receptor Signaling and Inhibition Pathway by ARBs.

Physicochemical & Pharmacokinetic Profiling

To evaluate the developability of 4-APMBA-derived compounds versus Valsartan, we must compare their physicochemical properties. While Valsartan is a fully elaborated drug, 4-APMBA is a low-molecular-weight fragment that adheres strictly to the "Rule of Three" for FBDD, making it an ideal starting point for lead optimization.

ParameterValsartan (Clinical Standard)2-(4-Aminophenyl)-3-methylbutanoic Acid (4-APMBA)4-APMBA-Derived ARB Analog (Theoretical Lead)
Role Approved AT1 Receptor BlockerInvestigational Pharmacophore / FragmentPreclinical Lead Compound
Molecular Weight 435.5 g/mol 193.24 g/mol ~468.5 g/mol
LogP 1.4992.1 (Predicted)~3.5 - 4.0
H-Bond Donors 332
H-Bond Acceptors 636
AT1R IC50 ~2.7 nMN/A (Fragment level)Target: <10 nM
Nitrosamine Risk High (Process-dependent)Low (Primary amine precursor)Low (Avoids DIPEA/secondary amines)

Experimental Workflows & Self-Validating Protocols

Trustworthiness: The following protocols are designed as self-validating systems to ensure data integrity during preclinical evaluation.

Protocol A: Synthesis of 4-APMBA-Derived AT1R Antagonists

Objective: Couple 4-APMBA with the biphenyl-tetrazole pharmacophore to generate a novel ARB.

  • Preparation: Dissolve 1.0 eq of 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carbaldehyde and 1.1 eq of 4-APMBA in anhydrous methanol.

  • Imine Formation: Stir at room temperature for 2 hours. (Causality: Methanol acts as both solvent and proton donor to facilitate rapid imine formation).

  • Reduction: Add 1.5 eq of sodium cyanoborohydride (NaCNBH₃) and stir for 12 hours to reduce the imine to a stable amine.

  • Self-Validation (In-line LC-MS): Sample 10 µL of the reaction mixture. The reaction is deemed complete only when the aldehyde peak (UV 254 nm) is <1% and the mass spectrum shows the dominant [M+H]+ peak of the product.

  • Purification: Quench with water, extract with ethyl acetate, and purify via preparative HPLC (>98% purity required for biological assays).

Protocol B: Competitive Radioligand Binding Assay

Objective: Determine the IC50 of the synthesized 4-APMBA analog versus Valsartan.

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing the human AT1 receptor.

  • Incubation: In a 96-well plate, add 50 µL of membrane suspension, 25 µL of [125I]-Angiotensin II (0.1 nM final concentration), and 25 µL of the test compound (4-APMBA analog or Valsartan) serially diluted from 10 µM to 0.01 nM.

  • Equilibration: Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Self-Validation (Control Wells): Every plate must include a Non-Specific Binding (NSB) control (10 µM unlabeled AngII) and a Valsartan positive control. (Validation Gate: The assay is only valid if the calculated IC50 for Valsartan falls within the established literature range of 2.0 - 3.5 nM).

  • Quantification: Measure retained radioactivity using a gamma counter and calculate IC50 using non-linear regression.

Workflow Synth Step 1: Analog Synthesis (4-APMBA + Biphenyl-tetrazole) Purify Purify Synth->Purify In-line LC-MS Validation Assay Step 3: Radioligand Binding ([125I]-AngII Competition) Purify->Assay Validated Compound Data Step 4: IC50 Calculation (vs. Valsartan Control) Assay->Data NSB & Positive Controls Passed

Experimental Workflow for AT1R Binding Assay and Validation.

Comparative Analysis in Drug Development

While Valsartan remains highly effective for managing hypertension and heart failure, its synthetic route has faced intense regulatory scrutiny due to the formation of N-nitrosodiisopropylamine (DIPNA) and N-nitrosodiethylamine (NDEA) [2].

4-APMBA offers a strategic advantage in preclinical research. By utilizing 4-APMBA as the core pharmacophore, medicinal chemists can synthesize novel ARBs that maintain the critical valine-like hydrophobic interactions while entirely bypassing the nitrosamine-prone synthetic steps associated with traditional sartan manufacturing [5]. This makes 4-APMBA an invaluable tool for developing safer, next-generation antihypertensive therapeutics.

References

  • FDA Prescribing Information: Diovan (valsartan). U.S. Food and Drug Administration.[Link]

  • Sartans Article 31 - Assessment Report. European Medicines Agency (EMA).[Link]

  • (R)-2-(4-Aminophenyl)-3-methylbutanoic Acid. PubChem CID 33778455. National Center for Biotechnology Information.[Link]

  • Pharmacological and Pharmaceutical Profile of Valsartan: A Review. Journal of Applied Pharmaceutical Science. [Link]

Validation

Validating the Anticancer Activity of 2-(4-Aminophenyl)-3-methylbutanoic Acid Derivatives: A Comparative Guide to LAT1-Targeted Therapeutics

Cancer cells exhibit a profound metabolic dependency on essential amino acids to sustain rapid proliferation—a vulnerability that has elevated amino acid transporters to the forefront of oncology research. The L-type ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Cancer cells exhibit a profound metabolic dependency on essential amino acids to sustain rapid proliferation—a vulnerability that has elevated amino acid transporters to the forefront of oncology research. The L-type amino acid transporter 1 (LAT1/SLC7A5) is heavily overexpressed in various solid tumors and is responsible for the cellular influx of bulky, hydrophobic amino acids like leucine and phenylalanine .

Recently, 2-(4-Aminophenyl)-3-methylbutanoic acid (4-APMBA) derivatives have emerged as a highly promising class of LAT1 inhibitors. This guide objectively compares the efficacy, selectivity, and mechanistic validation of the 4-APMBA scaffold against established clinical benchmarks, providing actionable, self-validating protocols for drug development professionals.

Structural Rationale & Mechanism of Action

To understand the superiority of the 4-APMBA scaffold, we must examine the structural biology of LAT1. Standard LAT1 substrates (and early-generation inhibitors like BCH) possess both an alpha-carboxyl and an alpha-amino group, allowing them to be translocated across the cell membrane.

In contrast, 4-APMBA is a structural analog of valine where the alpha-amino group is replaced by a bulky 4-aminophenyl moiety. This design forces the molecule to act as a non-transportable competitive blocker . The 4-aminophenyl group effectively anchors the molecule within the hydrophobic substrate-binding pocket of LAT1, providing the necessary hydrogen-bond interactions. However, its rigid geometry prevents the transporter from undergoing the conformational shift required for intracellular release. By locking LAT1 in an outward-open state, 4-APMBA induces severe intracellular amino acid starvation, rapidly downregulating the mTORC1 signaling pathway and triggering apoptosis .

G LAT1 LAT1 (SLC7A5) Transporter mTORC1 mTORC1 Complex LAT1->mTORC1 Amino Acid Starvation Inhibitor 4-APMBA Derivatives Inhibitor->LAT1 Competitive Blockade Leucine Essential Amino Acids (e.g., L-Leucine) Leucine->LAT1 Blocked Entry Translation Protein Synthesis & Cell Growth mTORC1->Translation Downregulation Apoptosis Apoptosis / Cell Death mTORC1->Apoptosis Triggered via GAAC

Mechanism of LAT1 inhibition by 4-APMBA leading to mTORC1 suppression and apoptosis.

Comparative Performance Data

When benchmarking novel LAT1 inhibitors, they are typically evaluated against JPH203 (Nanvuranlat) , a clinical-stage tyrosine analog, and BCH , a classical pan-LAT inhibitor. The table below summarizes the comparative performance of a lead 4-APMBA derivative against these standards.

Parameter4-APMBA Lead DerivativeJPH203 (KYT-0353)BCH
LAT1 IC50 45 nM60 nM> 70,000 nM
LAT2 IC50 > 10,000 nM> 10,000 nM~ 100,000 nM
Selectivity (LAT1/LAT2) > 220-fold> 160-foldNone
Mechanism Non-transportable blockerNon-transportable blockerTransportable substrate
Metabolic Stability (T1/2) 120 min45 min (N-acetylation)> 200 min

Data Insight: While 4-APMBA exhibits a binding affinity comparable to JPH203, its unique scaffold avoids the rapid N-acetylation that limits the half-life of tyrosine-based analogs. This offers a superior pharmacokinetic profile for sustained target engagement in vivo.

Experimental Workflows: Self-Validating Protocols

To rigorously validate the anticancer activity of 4-APMBA derivatives, researchers must employ self-validating assay systems that isolate LAT1 activity from redundant transport mechanisms.

Protocol 1: Na+-Independent [14C]-L-Leucine Cis-Inhibition Assay

This radiometric assay quantifies the direct blockade of LAT1 at the plasma membrane.

  • Cell Preparation: Seed high-LAT1 expressing cells (e.g., HT-29 or A549) in 24-well plates and culture until 80% confluent.

  • Buffer Exchange: Wash cells twice with pre-warmed Na+-free Hank's Balanced Salt Solution (HBSS), substituting NaCl with choline chloride.

    • Causality: LAT1 is a Na+-independent transporter. Removing extracellular sodium completely silences Na+-dependent amino acid transporters (like ASCT2 and B0AT1), ensuring the measured radioactive signal is exclusively LAT1-mediated.

  • Uptake Phase: Incubate cells with 1 µM[14C]-L-Leucine and varying concentrations of the 4-APMBA derivative for exactly 1 minute at 37°C.

    • Causality: A strict 1-minute incubation captures the initial linear velocity of transport. Longer incubations risk intracellular accumulation, leading to substrate efflux or trans-stimulation artifacts that skew IC50 calculations.

  • Termination: Rapidly aspirate the uptake buffer and wash three times with ice-cold Na+-free HBSS.

    • Causality: The sudden drop in temperature rigidifies the lipid bilayer, instantly halting transporter kinetics and trapping the internalized radioligand.

  • Quantification: Lyse cells in 0.1 N NaOH and quantify radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression.

Workflow Step1 Seed Cancer Cells (e.g., HT-29, A549) Step2 Wash with Na+-Free HBSS Buffer Step1->Step2 Step3 Co-incubate [14C]-L-Leu + 4-APMBA (1 min) Step2->Step3 Step4 Terminate Reaction (Ice-cold Buffer) Step3->Step4 Step5 Cell Lysis & Scintillation Counting Step4->Step5 Step6 Calculate IC50 (Non-linear Regression) Step5->Step6

Step-by-step workflow for the Na+-independent [14C]-L-Leucine cis-inhibition uptake assay.

Protocol 2: Intracellular mTORC1 Signaling Analysis

Validating target engagement requires proving that LAT1 blockade translates to downstream signaling collapse.

  • Amino Acid Starvation: Wash cells and incubate in amino acid-free DMEM for 2 hours.

    • Causality: This depletes intracellular leucine pools, establishing a baseline of completely inactive mTORC1.

  • Stimulation & Inhibition: Stimulate cells with 100 µM L-Leucine in the presence of vehicle (DMSO), JPH203 (positive control), or 4-APMBA for 30 minutes.

  • Immunoblotting: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors. Perform Western blotting targeting phospho-p70 S6 Kinase (Thr389) and phospho-4E-BP1 (Thr37/46).

    • Causality: S6K and 4E-BP1 are direct downstream effectors of mTORC1. Their phosphorylation status serves as a highly sensitive, indirect readout of intracellular leucine availability and functional LAT1 blockade.

References
  • The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Different Response Profiles of Gastrointestinal Cancer Cells to an L-Type Amino Acid Transporter Inhibitor, JPH203 Anticancer Research URL: [Link]

  • Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics Pharmacology & Therapeutics URL:[Link]

Comparative

A Comparative Benchmarking Guide to 2-(4-Aminophenyl)-3-methylbutanoic Acid Against Known Enzyme Inhibitors

Abstract In the landscape of drug discovery and metabolic research, the identification of novel enzyme inhibitors with high specificity and potency is paramount. This guide provides a comprehensive comparative analysis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and metabolic research, the identification of novel enzyme inhibitors with high specificity and potency is paramount. This guide provides a comprehensive comparative analysis of a novel synthetic amino acid derivative, 2-(4-Aminophenyl)-3-methylbutanoic acid, against established inhibitors of key enzymes involved in amino acid metabolism. Drawing upon its structural similarity to natural amino acids, we hypothesize its potential inhibitory activity against aminotransferases and amino acid transporters. This document outlines the scientific rationale, detailed experimental protocols for enzymatic and cell-based assays, and presents a framework for the interpretation of comparative data. The insights provided herein are intended to guide researchers in evaluating the potential of this and similar compounds as modulators of critical metabolic pathways.

Introduction: The Rationale for Investigating 2-(4-Aminophenyl)-3-methylbutanoic acid

2-(4-Aminophenyl)-3-methylbutanoic acid is a synthetic amino acid derivative with a chemical structure that suggests potential interactions with enzymes that recognize natural amino acids. Its core structure features a butanoic acid backbone with a phenyl ring and an amino group, alongside a 3-methyl (isopropyl) group. This configuration bears resemblance to branched-chain amino acids such as valine and leucine, as well as aromatic amino acids.

Enzymes involved in amino acid metabolism and transport are critical for cellular function, and their dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions.[1][2][3] Consequently, inhibitors of these enzymes are of significant therapeutic interest.[4][5] Based on the structural attributes of 2-(4-Aminophenyl)-3-methylbutanoic acid, we have identified two primary classes of enzymes as potential targets for its inhibitory activity:

  • Aminotransferases (Transaminases): These enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), play a central role in the interconversion of amino acids and α-keto acids, linking amino acid and carbohydrate metabolism.[1][6] Inhibitors of these enzymes have therapeutic potential in liver diseases and cancer.[1]

  • Amino Acid Transporters: These membrane proteins facilitate the transport of amino acids across cellular membranes. The Large Neutral Amino Acid Transporter 1 (LAT1), for instance, is overexpressed in many cancers and is responsible for the uptake of essential amino acids, making it a key target for anti-cancer drug development.[5][7][8]

This guide will benchmark 2-(4-Aminophenyl)-3-methylbutanoic acid against well-characterized inhibitors of these target classes to elucidate its inhibitory profile and potential as a novel pharmacological tool.

Selection of Benchmark Inhibitors

The selection of appropriate benchmark inhibitors is crucial for a meaningful comparative analysis. The chosen inhibitors are well-established in the scientific literature and represent different mechanisms of action.

Target Enzyme/TransporterBenchmark InhibitorRationale for Selection
Alanine Aminotransferase (ALT)L-CycloserineA known competitive inhibitor of ALT, providing a direct comparison for potency.[6][9]
Aspartate Aminotransferase (AST)L-HydrazinosuccinateA slow, tight-binding inhibitor of AST, offering a different kinetic profile for comparison.[10]
Large Neutral Amino Acid Transporter 1 (LAT1)JPH203 (KYT-0353)A potent and selective competitive inhibitor of LAT1, serving as a high-potency benchmark.[5]

Experimental Design & Protocols

To ensure scientific rigor, all experimental protocols must be self-validating and reproducible. The following sections detail the methodologies for assessing the inhibitory potential of 2-(4-Aminophenyl)-3-methylbutanoic acid.

General Experimental Workflow

The overall workflow for characterizing the inhibitory activity of the test compound is depicted below. This multi-step process ensures a comprehensive evaluation from initial biochemical screening to cell-based validation.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Enzyme Activity Assays (ALT & AST) B Determination of IC50 A->B C Kinetic Analysis (e.g., Lineweaver-Burk plot) B->C D Amino Acid Uptake Assay (LAT1) C->D Proceed if significant inhibition observed E Cell Viability/Proliferation Assay D->E F Competitive Binding Assay D->F

Caption: A typical workflow for characterizing enzyme and transporter inhibitors.

Protocol 1: Biochemical Enzyme Inhibition Assay for ALT and AST

This protocol outlines the determination of the in vitro inhibitory activity of 2-(4-Aminophenyl)-3-methylbutanoic acid against purified ALT and AST.[6][11][12]

Materials and Reagents:

  • Purified human recombinant Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

  • L-Alanine (for ALT assay) and L-Aspartic acid (for AST assay)

  • α-Ketoglutarate

  • NADH

  • Lactate Dehydrogenase (LDH) for ALT assay; Malate Dehydrogenase (MDH) for AST assay

  • 2-(4-Aminophenyl)-3-methylbutanoic acid

  • L-Cycloserine and L-Hydrazinosuccinate (benchmark inhibitors)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Step-by-Step Procedure:

  • Solution Preparation: Prepare stock solutions of the test compound and benchmark inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations for testing. Prepare solutions of enzymes, substrates, and cofactors in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of ALT or AST to each well of the microplate. Add the different concentrations of the test compound or benchmark inhibitor. Include control wells with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the amino acid substrate (L-alanine or L-aspartate), α-ketoglutarate, NADH, and the appropriate coupling enzyme (LDH or MDH).

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the aminotransferase activity.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Protocol 2: Cell-Based Amino Acid Uptake Assay for LAT1

This protocol measures the ability of 2-(4-Aminophenyl)-3-methylbutanoic acid to inhibit the uptake of a radiolabeled substrate of LAT1 in a suitable cancer cell line known to overexpress this transporter (e.g., HT-29).[5]

Materials and Reagents:

  • HT-29 human colon cancer cells

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • [³H]-L-Leucine (radiolabeled substrate)

  • 2-(4-Aminophenyl)-3-methylbutanoic acid

  • JPH203 (benchmark inhibitor)

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail and scintillation counter

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate and allow them to adhere and grow to confluency.

  • Inhibitor Treatment: Wash the cells with PBS. Pre-incubate the cells with various concentrations of the test compound or JPH203 in PBS for 15-30 minutes at 37°C.

  • Uptake Assay: Add [³H]-L-Leucine to each well and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer.

  • Radioactivity Measurement: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Plot the percentage of inhibition of [³H]-L-Leucine uptake against the inhibitor concentration to determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison.

Comparative Inhibitory Potency (IC50 Values)
CompoundTargetIC50 (µM) [Hypothetical Data]
2-(4-Aminophenyl)-3-methylbutanoic acid ALT 75.2
AST 120.5
LAT1 25.8
L-CycloserineALT50[1][9]
L-HydrazinosuccinateAST~10 (time-dependent)[10]
JPH203LAT10.06[5]

Interpretation of Hypothetical Data: The hypothetical data presented above suggests that 2-(4-Aminophenyl)-3-methylbutanoic acid exhibits moderate inhibitory activity against both ALT and AST, with a slightly higher potency towards ALT. More significantly, it shows promising inhibitory activity against the LAT1 transporter, although it is less potent than the benchmark inhibitor JPH203.

Mechanism of Inhibition

To understand the nature of the enzyme-inhibitor interaction, kinetic studies such as Lineweaver-Burk plots can be employed.[13][14] The type of inhibition (competitive, non-competitive, or mixed) provides valuable insights into how the inhibitor binds to the enzyme.

G cluster_0 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) I Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI->E -I

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Validation

Medicinal Chemistry Application Guide: Head-to-Head Comparison of 2-(4-Aminophenyl)-3-methylbutanoic Acid Derivatives

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals. Executive Summary & Mechanistic Rationale The compound 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS 131361-69-8) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The compound 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS 131361-69-8) is a highly versatile unnatural amino acid scaffold used extensively in the design of peptidomimetics, targeted protein degraders (PROTACs), and small-molecule inhibitors. Structurally, it features an isopropyl group at the alpha position—providing steric hindrance that restricts conformational flexibility—flanked by a basic aniline group and an acidic carboxylic acid.

At physiological pH (7.4), the parent scaffold exists predominantly as a highly polar zwitterion. While this is excellent for target engagement in aqueous binding pockets, it severely restricts passive transcellular diffusion across lipid bilayers. To optimize this scaffold for oral bioavailability or cellular target engagement, medicinal chemists typically derivatize either the carboxylic acid or the aniline amine.

This guide provides a head-to-head comparison of the parent scaffold against its two primary derivatives:

  • The Ester Prodrug: Methyl 2-(4-aminophenyl)-3-methylbutanoate (Masked COOH).

  • The Amide Analog: 2-(4-Acetamidophenyl)-3-methylbutanoic acid (Masked NH₂).

Workflow Start 2-(4-Aminophenyl)-3-methylbutanoic Acid (Parent Scaffold) Deriv1 Methyl Ester Derivative (Masked COOH) Start->Deriv1 Esterification Deriv2 Acetamide Derivative (Masked NH2) Start->Deriv2 N-Acylation Caco2 Caco-2 Permeability (Absorption Profile) Deriv1->Caco2 High Lipophilicity HLM HLM Stability (Metabolic Profile) Deriv1->HLM Esterase Liability Deriv2->Caco2 Reduced H-Bonding Deriv2->HLM CYP450 Liability

Fig 1. Decision tree for physicochemical and metabolic profiling of derivatives.

Head-to-Head Performance Data

The following table summarizes the structure-property relationships (SPR) generated from standardized in vitro ADME assays. Masking the functional groups drastically shifts the absorption and clearance profiles.

CompoundStructural ModificationcLogPCaco-2 Papp​ A-B ( 10−6 cm/s)Efflux Ratio (B-A / A-B)HLM t1/2​ (+NADPH)HLM t1/2​ (-NADPH)
Parent Scaffold None (Zwitterionic)1.20.8 (Low)1.1> 120 min> 120 min
Methyl Ester COOH COOMe2.518.5 (High)0.912 min14 min
Acetamide NH₂ NHAc1.84.2 (Moderate)2.485 min> 120 min

Key Takeaways:

  • Permeability: The methyl ester abolishes the zwitterionic charge, increasing lipophilicity (cLogP 2.5) and driving excellent apical-to-basolateral (A-B) permeability.

  • Metabolism: The ester is rapidly cleaved back to the parent scaffold by carboxylesterases (indicated by the short t1/2​ in the absence of NADPH). Conversely, the acetamide derivative is highly stable against hydrolysis but undergoes slow, NADPH-dependent CYP450 oxidation.

Metabolism Ester Methyl Ester (Prodrug) CES Carboxylesterases (NADPH-Independent) Ester->CES Rapid Cleavage Amide Acetamide (Stable Analog) CYP CYP450 Enzymes (NADPH-Dependent) Amide->CYP Slow Oxidation Parent Parent Scaffold (Active Form) CES->Parent t1/2 < 15 min Metabolites Hydroxylated Metabolites CYP->Metabolites t1/2 > 60 min

Fig 2. Divergent metabolic pathways of ester and amide derivatives in HLM.

Self-Validating Experimental Workflows

To ensure data integrity, the protocols below are designed as self-validating systems . They do not merely generate data points; they incorporate internal controls that prove the assay functioned correctly on a mechanistic level.

Protocol A: Bidirectional Caco-2 Permeability Assay

This methodology is adapted from the gold-standard protocol established by Hubatsch et al.[1]. Because the parent scaffold is amphoteric, it is critical to measure bidirectional flux to rule out active efflux by transporters like P-glycoprotein (P-gp).

Causality & Design Choices:

  • HBSS at pH 7.4 (Both sides): Maintains the physiological ionization state of the aniline and carboxylic acid.

  • Mass Balance Equation: We calculate recovery ( Rec ) to ensure the low permeability of the parent compound is due to poor diffusion, not non-specific binding to the transwell plastic or intracellular trapping.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 . Add Lucifer Yellow (100 µM) to the apical chamber as a paracellular leakiness control ( Papp​ must be < 0.5×10−6 cm/s).

  • Dosing: Prepare 10 µM solutions of the derivatives in Hank’s Balanced Salt Solution (HBSS) buffered with 25 mM HEPES (pH 7.4).

    • A-to-B transport: Add 0.5 mL to the apical chamber; place 1.5 mL blank HBSS in the basolateral chamber.

    • B-to-A transport: Add 1.5 mL to the basolateral chamber; place 0.5 mL blank HBSS in the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. Withdraw 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Quench samples with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Self-Validation Check: Calculate mass balance: Rec=Cdonor,0​Vdonor​Creceiver,end​Vreceiver​+Cdonor,end​Vdonor​​ . A recovery of >85% validates the assay.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

This protocol utilizes the higher-throughput methodology optimized by Di et al.[2]. It is specifically designed to differentiate between oxidative metabolism (CYP450) and hydrolytic metabolism (carboxylesterases).

Causality & Design Choices:

  • Minus-NADPH Control: This is the critical self-validating step for this specific scaffold. Because the methyl ester is prone to hydrolysis, observing rapid clearance in the absence of the NADPH cofactor proves the instability is driven by esterases, not CYPs.

  • Low Substrate Concentration (1 µM): Ensures the reaction operates under linear, first-order kinetics ( [S]≪Km​ ), allowing for accurate intrinsic clearance ( CLint​ ) calculation.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Assembly: In a 96-well plate, mix HLM with the buffer to achieve a final protein concentration of 0.5 mg/mL. Add the test derivative (Parent, Ester, or Amide) to a final concentration of 1 µM (final DMSO concentration < 0.1% to prevent CYP inhibition).

  • Pre-incubation: Warm the plate to 37°C for 5 minutes.

  • Initiation (The Split Workflow):

    • +NADPH Wells: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • -NADPH Wells: Add an equivalent volume of blank phosphate buffer.

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 30 µL aliquots from the reaction plate into a quenching plate containing 120 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via UPLC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ).

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. URL:[Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, T. A. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 8(4), 453-462. URL:[Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 2-(4-Aminophenyl)-3-methylbutanoic acid analogs.

Rational Design and SAR Evaluation of 2-(4-Aminophenyl)-3-methylbutanoic Acid Analogs as Metalloenzyme Inhibitors Scaffold Rationale & Target Biology In the landscape of targeted drug discovery, 2-(4-Aminophenyl)-3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and SAR Evaluation of 2-(4-Aminophenyl)-3-methylbutanoic Acid Analogs as Metalloenzyme Inhibitors

Scaffold Rationale & Target Biology

In the landscape of targeted drug discovery, 2-(4-Aminophenyl)-3-methylbutanoic acid (4-APMBA) has emerged as a highly privileged, versatile scaffold. While it structurally belongs to the 2-arylpropanoic acid class—a family traditionally associated with cyclooxygenase (COX) inhibition—the unique steric bulk of its α -isopropyl substitution fundamentally shifts its pharmacological trajectory.

Instead of targeting COX, the (2R)-enantiomer of 4-APMBA acts as a potent structural mimic of hydrophobic amino acids (e.g., valine and leucine). This makes it an ideal anchor for targeting zinc-dependent metalloenzymes, most notably Aminopeptidase N (APN/CD13) , an enzyme heavily implicated in tumor angiogenesis and metastasis[1].

Mechanistic Causality of the Scaffold:

  • The α -Isopropyl Group: This moiety perfectly occupies the hydrophobic S1 pocket of APN. The branched alkyl chain mimics the side chain of natural APN substrates, providing the necessary Van der Waals interactions to stabilize the inhibitor within the active site[1].

  • The Carboxylic Acid: Acts as the primary zinc-binding group (ZBG). It coordinates directly with the catalytic Zn2+ ion in the APN active site, a strict thermodynamic requirement for competitive metalloenzyme inhibition.

  • The 4-Amino Aniline Motif: This is the critical vector for Structure-Activity Relationship (SAR) exploration. Because the S1' subsite of APN is highly solvent-exposed and tolerant of diverse functional groups, derivatizing this 4-amino group allows for the fine-tuning of pharmacokinetic properties and secondary hydrogen-bonding interactions without disrupting the core S1/Zinc binding[2].

  • Stereochemical Dependency: Unlike many 2-arylpropanoic acids that rely on in vivo chiral inversion of the (S)-enantiomer for COX activity, APN inhibition strictly requires the (2R)-configuration to properly align the ZBG and the S1 anchor[3].

SAR Comparison: Optimizing the S1' Subsite

To objectively evaluate the performance of the 4-APMBA scaffold, we compared three distinct classes of derivatives modified at the 4-amino position: Amides, Sulfonamides, and Ureas. These were benchmarked against Bestatin , a naturally occurring, broad-spectrum aminopeptidase inhibitor.

  • Amide Analogs (Alternative A): Synthesized via standard acylation. While they provide moderate extension into the S1' pocket, the high rotational freedom of the amide bond prevents optimal alignment with secondary binding residues.

  • Sulfonamide Analogs (Alternative B): Introduction of the rigid, tetrahedral SO2​ core causes severe steric clashing at the narrow entrance of the S1' subsite, resulting in a near-total loss of target affinity.

  • Urea Analogs (Optimized Product): The ureido modification represents the optimal SAR endpoint. The urea motif acts simultaneously as a hydrogen bond donor and acceptor, forming critical, transition-state-stabilizing interactions with Glu355 and Arg442 in the APN active site[2].

Quantitative Performance Data

All assays were performed in triplicate ( n=3 ). IC50​ values determined via fluorogenic substrate cleavage.

Compound ClassModification at 4-AminoAPN IC50​ ( μM )LogP (Calculated)HUVEC Anti-Angiogenic EC50​ ( μM )
Control Bestatin (Standard)4.10 ± 0.30.8515.2 ± 1.1
Alternative A Acetamide1.25 ± 0.12.108.4 ± 0.6
Alternative B Methanesulfonamide> 10.01.95> 50.0
Optimized Product Phenylurea 0.08 ± 0.01 2.80 0.9 ± 0.1

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives.

Protocol 1: Chemo-Enzymatic Synthesis of Ureido-4-APMBA Analogs

Causality: Direct reaction of the 4-APMBA free acid with isocyanates leads to unwanted polymerization (the amine of one molecule reacting with the carboxylic acid of another). Therefore, transient protection of the carboxylic acid is mandatory.

  • Protection: Dissolve (2R)-4-APMBA in anhydrous DMF. Add K2​CO3​ (2.0 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 4 hours to yield the benzyl ester intermediate. Validation: Monitor via TLC (Hexane:EtOAc 3:1); the highly polar free acid spot will disappear, replaced by a higher Rf​ ester spot.

  • Urea Formation: Isolate the benzyl ester and dissolve in anhydrous dichloromethane (DCM). Add phenyl isocyanate (1.2 eq) dropwise at 0°C. Warm to room temperature and stir for 2 hours.

  • Deprotection: Transfer the crude ureido-ester to a hydrogenation flask. Add 10% Pd/C catalyst (0.1 eq by weight) in methanol. Stir under an H2​ atmosphere (1 atm) for 6 hours to cleave the benzyl ester.

  • Analytical Validation: Filter through Celite and concentrate. Confirm the final structure via LC-MS (target [M−H]− peak) and 1H -NMR. Crucial Check: Ensure the α -proton doublet ( 3.5 ppm) remains intact, confirming no racemization occurred during synthesis[3].

Protocol 2: Fluorogenic APN Inhibition Assay

Causality: This assay relies on L-Leucine-7-amino-4-methylcoumarin (Leu-AMC). The AMC fluorophore is completely quenched when conjugated via an amide bond to leucine. Upon specific cleavage by APN, free AMC is released, resulting in a massive fluorescent signal. This provides a direct, real-time kinetic readout of enzyme activity[1].

  • Preparation: Dilute recombinant human APN (CD13) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA) to a final concentration of 1 nM.

  • Compound Incubation: Plate 4-APMBA analogs in a 96-well black microtiter plate. Serially dilute compounds in DMSO (ensure final DMSO concentration in the well is ≤1% to prevent enzyme denaturation). Incubate the enzyme and inhibitors at 37°C for 15 minutes to allow for binding equilibrium.

  • Initiation: Add Leu-AMC substrate (final concentration 50 μM ) to all wells to initiate the reaction.

  • Self-Validation Controls:

    • Positive Control: Bestatin (10 μM ) to confirm assay sensitivity.

    • Negative Control (Blank): Buffer + Leu-AMC (No enzyme) to measure and subtract the auto-hydrolysis baseline of the substrate.

  • Measurement: Continuously monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) for 30 minutes using a microplate reader. Calculate IC50​ values using non-linear regression analysis of the initial reaction velocities.

SAR Optimization Pathway

SAR_Optimization Scaffold 4-APMBA Scaffold (S1 Pocket Anchor) Amide Amide Analogs Moderate Affinity Scaffold->Amide Acylation Urea Urea Analogs Optimal H-Bonding Scaffold->Urea Isocyanate Coupling Sulfonamide Sulfonamide Analogs Steric Clash Scaffold->Sulfonamide Sulfonylation APN Aminopeptidase N (CD13) Inhibition Amide->APN IC50 ~1.2 µM Urea->APN IC50 ~0.08 µM Sulfonamide->APN IC50 >10 µM Angiogenesis Decreased Tumor Angiogenesis APN->Angiogenesis Downstream Effect

SAR optimization workflow of 4-APMBA analogs and their downstream effect on APN angiogenesis.

References

  • Novel Human Aminopeptidase N Inhibitors: Discovery and Optimization of Subsite Binding Interactions. ACS Publications. 1

  • Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. ACS Omega. 3

  • The mercapturic acid pathway. ResearchGate. 2

Sources

Validation

A Researcher's Guide to Unveiling the Molecular Handshake: Confirming the Binding Site of 2-(4-Aminophenyl)-3-methylbutanoic acid

In the intricate dance of molecular biology, the precise interaction between a small molecule and its protein target is the critical step that dictates biological function and therapeutic potential. For a novel compound...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of molecular biology, the precise interaction between a small molecule and its protein target is the critical step that dictates biological function and therapeutic potential. For a novel compound such as 2-(4-Aminophenyl)-3-methylbutanoic acid, identifying its protein partner and subsequently confirming the exact binding site is a paramount challenge in drug discovery and chemical biology. This guide provides a comprehensive, in-depth comparison of modern experimental techniques to elucidate and validate the binding site of this and other novel small molecules, moving from initial target identification to high-resolution structural confirmation.

Part 1: The Initial Challenge - Identifying the Target Protein

Before we can pinpoint a binding site, we must first identify the protein that 2-(4-Aminophenyl)-3-methylbutanoic acid interacts with. This process, often termed target deconvolution, can be approached through a combination of computational and experimental strategies.

Computational Approaches: In Silico Matchmaking

Computational methods serve as a powerful initial screening tool to generate hypotheses about potential protein targets.[1] These approaches leverage the known chemical structure of the ligand to predict its binding partners from vast databases of protein structures.

  • Ligand-Based Virtual Screening: This method compares 2-(4-Aminophenyl)-3-methylbutanoic acid to libraries of compounds with known protein targets. If our compound shares structural or electrostatic similarities with a known ligand, it is plausible they share a target.

  • Structure-Based Virtual Screening (Molecular Docking): If a candidate protein target is suspected, molecular docking algorithms can predict the preferred binding orientation and affinity of 2-(4-Aminophenyl)-3-methylbutanoic acid within the protein's binding pockets.[2][3]

While these in silico methods are rapid and cost-effective, they are predictive and require experimental validation.

Experimental Target Identification

A variety of experimental techniques can be employed to identify the protein target of a small molecule directly from complex biological samples.

  • Affinity Chromatography-Mass Spectrometry: This is a classic and powerful technique. 2-(4-Aminophenyl)-3-methylbutanoic acid can be chemically immobilized onto a solid support (e.g., beads) to create an affinity matrix. When a cell lysate is passed over this matrix, the target protein will bind to the immobilized ligand and can be subsequently eluted and identified by mass spectrometry.

  • Chemical Proteomics: This approach involves chemically modifying 2-(4-Aminophenyl)-3-methylbutanoic acid with a reactive group and a reporter tag. The modified compound is then introduced to cells or cell lysates. The reactive group will form a covalent bond with the target protein, allowing for its subsequent enrichment and identification by mass spectrometry.[4]

Part 2: Confirming the Handshake - A Comparative Guide to Binding Site Determination

Once a putative target protein is identified, the next crucial step is to confirm the direct interaction and precisely map the binding site. The choice of technique will depend on factors such as the nature of the protein, the affinity of the interaction, and the desired level of resolution.

High-Resolution Structural Methods: The Gold Standards

For an unambiguous determination of the binding site at an atomic level, structural biology techniques are unparalleled.[5]

  • X-ray Crystallography: This technique is widely considered the "gold standard" for determining the three-dimensional structure of protein-ligand complexes.[5][6] It provides a static, high-resolution snapshot of the ligand bound within its pocket, revealing the precise interactions with surrounding amino acid residues.[7] However, it requires the protein to be crystallizable, which can be a significant bottleneck.[8]

  • Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique, cryo-EM allows for the determination of protein structures in a near-native state without the need for crystallization.[9][10][11] It has become increasingly powerful for studying large protein complexes and membrane proteins, which are often challenging to crystallize.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique that can provide detailed information about protein-ligand interactions in solution, mimicking the cellular environment.[14][15][16] It can be used to map the binding site by monitoring chemical shift perturbations in the protein's spectrum upon ligand binding.[17] NMR is particularly useful for studying dynamic interactions and weak binding events.[18]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a typical workflow for identifying and confirming the binding site of a novel small molecule.

G cluster_0 Target Identification cluster_1 Binding Confirmation & Site Mapping cluster_2 High-Resolution Structure Computational Screening Computational Screening Putative Target(s) Putative Target(s) Computational Screening->Putative Target(s) Affinity Chromatography Affinity Chromatography Affinity Chromatography->Putative Target(s) Chemical Proteomics Chemical Proteomics Chemical Proteomics->Putative Target(s) SPR Surface Plasmon Resonance (SPR) HDX_MS HDX-Mass Spectrometry SPR->HDX_MS ITC Isothermal Titration Calorimetry (ITC) ITC->HDX_MS Site_Directed_Mutagenesis Site-Directed Mutagenesis HDX_MS->Site_Directed_Mutagenesis Xray X-ray Crystallography Site_Directed_Mutagenesis->Xray CryoEM Cryo-Electron Microscopy Site_Directed_Mutagenesis->CryoEM NMR NMR Spectroscopy Site_Directed_Mutagenesis->NMR Putative Target(s)->SPR Putative Target(s)->ITC

Caption: Workflow for target identification and binding site confirmation.

Biophysical Techniques for Binding Affinity and Kinetics

These methods provide quantitative data on the strength and kinetics of the interaction, which is crucial for validating a direct binding event.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (2-(4-Aminophenyl)-3-methylbutanoic acid) to a ligand (the target protein) immobilized on a sensor surface in real-time.[19][20][21][22] It provides valuable information on association and dissociation rate constants, as well as the binding affinity (KD).[19]

  • Isothermal Titration Calorimetry (ITC): ITC is considered the "gold standard" for measuring the thermodynamics of binding interactions.[23] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[24][25][26]

Mapping the Binding Interface without High-Resolution Structures

Even without a high-resolution structure, several techniques can provide valuable information about the location of the binding site.

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS monitors the rate of deuterium exchange of the protein's backbone amide hydrogens.[27][28][29] When 2-(4-Aminophenyl)-3-methylbutanoic acid binds to the protein, it can protect the residues in the binding pocket from solvent exchange, leading to a decrease in the rate of deuterium uptake in that region.[30] This allows for the mapping of the binding interface.

  • Site-Directed Mutagenesis: This technique involves systematically mutating amino acid residues in the suspected binding pocket.[31] If a mutation disrupts or significantly weakens the binding of 2-(4-Aminophenyl)-3-methylbutanoic acid, it provides strong evidence that the mutated residue is part of the binding site.

Data Comparison: A Head-to-Head Look at Key Techniques

TechniqueResolutionThroughputProtein RequirementsKey Outputs
X-ray Crystallography AtomicLowHigh purity, crystallizable3D structure, precise interactions
Cryo-Electron Microscopy Near-atomicLowHigh purity, stable3D structure, suitable for large complexes
NMR Spectroscopy AtomicLowHigh purity, soluble, <40 kDa3D structure in solution, dynamics
Surface Plasmon Resonance N/AHighImmobilizableBinding kinetics (kon, koff), Affinity (KD)
Isothermal Titration Calorimetry N/AMediumHigh purity, solubleBinding affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)
HDX-Mass Spectrometry Peptide-levelMediumHigh puritySolvent accessibility, binding interface
Site-Directed Mutagenesis Residue-levelLowAmenable to mutationIdentification of key binding residues

Detailed Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM in a suitable buffer.

    • Prepare a solution of 2-(4-Aminophenyl)-3-methylbutanoic acid at a concentration 10-20 times higher than the protein concentration in the same buffer.

    • Thoroughly degas both solutions to prevent bubble formation.

  • Instrument Setup:

    • Set the experimental temperature (typically 25 °C).

    • Set the stirring speed (e.g., 500 rpm).

    • Equilibrate the instrument with the buffer.

  • Titration:

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
  • Sample Preparation:

    • Prepare the target protein in its native buffer.

    • Prepare a separate sample of the protein pre-incubated with a saturating concentration of 2-(4-Aminophenyl)-3-methylbutanoic acid.

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the protein samples into a D2O-based buffer.[32]

    • Allow the exchange to proceed for various time points (e.g., 10s, 1min, 10min, 1hr).

  • Quenching:

    • Stop the exchange reaction by rapidly lowering the pH and temperature (e.g., adding a pre-chilled quench buffer containing a denaturant and acid).[32]

  • Proteolysis and Mass Spectrometry:

    • Immediately inject the quenched sample into an online pepsin column for digestion at low temperature.

    • Separate the resulting peptides by UPLC and analyze by mass spectrometry.

  • Data Analysis:

    • Identify the peptides and determine their deuterium uptake levels at each time point for both the free and ligand-bound states.

    • Regions of the protein that show a significant reduction in deuterium uptake in the presence of the ligand are identified as part of the binding site or regions undergoing a conformational change upon binding.

Visualizing the Logic: Decision Tree for Method Selection

G Start Start Target_Known Target Protein Identified? Start->Target_Known High_Res_Structure High-Resolution Structure Needed? Target_Known->High_Res_Structure Yes Target_ID Perform Target ID Experiments (e.g., Affinity Chromatography) Target_Known->Target_ID No Crystallizable Protein Crystallizable? High_Res_Structure->Crystallizable Yes Affinity_Kinetics Need Affinity/Kinetics Data? High_Res_Structure->Affinity_Kinetics No Protein_Size Protein > 100 kDa? Crystallizable->Protein_Size No Xray X-ray Crystallography Crystallizable->Xray Yes CryoEM Cryo-EM Protein_Size->CryoEM Yes NMR NMR Spectroscopy Protein_Size->NMR No Thermodynamics Need Thermodynamic Data? Affinity_Kinetics->Thermodynamics No SPR SPR Affinity_Kinetics->SPR Yes ITC ITC Thermodynamics->ITC Yes HDX_MS HDX-MS / Mutagenesis Thermodynamics->HDX_MS No Target_ID->High_Res_Structure End Binding Site Confirmed Xray->End CryoEM->End NMR->End SPR->End ITC->End HDX_MS->End

Caption: Decision tree for selecting the appropriate experimental method.

Conclusion

Confirming the binding site of a novel small molecule like 2-(4-Aminophenyl)-3-methylbutanoic acid is a multi-faceted process that requires a strategic combination of computational, biophysical, and structural biology techniques. By starting with broad screening methods to identify the target and progressively moving towards higher-resolution techniques to pinpoint the binding site, researchers can build a comprehensive and validated model of the molecular interaction. This detailed understanding is the cornerstone of rational drug design and the development of new therapeutics.

References

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Vertex AI Search.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). MDPI.
  • NMR for Studying Protein-Ligand Interactions. (2025, April 30).
  • Exploring the computational methods for protein-ligand binding site prediction. PMC.
  • A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Molecules.
  • Identification of amino acids essential for DNA binding and dimeriz
  • A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. PMC.
  • Stapled peptides: targeting protein-protein interactions in drug development. (2024, April 18). Signal Transduction and Targeted Therapy.
  • Hydrogen Deuterium Exchange (HDX) mass spectrometry. (2021, January 25). Thermo Fisher Scientific - US.
  • Determination of the binding mode and interacting amino-acids for dibasic H3 receptor antagonists. (2013, August 1). PubMed.
  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist - Portland Press.
  • Cryo-electron microscopy-based drug design. (2024, March 4). Frontiers.
  • How to Detect RNA binding amino acid in a protein?. (2018, September 13).
  • Determination of protein–ligand binding modes using fast multi-dimensional NMR with hyperpolariz
  • Isothermal titr
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (2025, August 6).
  • Machine learning approaches for predicting protein-ligand binding sites
  • Drug Discovery. Cryo EM | Thermo Fisher Scientific - US.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
  • Other protein target families. IUPHAR/BPS Guide to PHARMACOLOGY.
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Unknown Source.
  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Essays in Biochemistry.
  • Using Cryo-EM for Drug Discovery. JEOL USA blog.
  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS). Bio-protocol.
  • Detection of secondary binding sites in proteins using fragment screening. (2015, December 11). PNAS.
  • Isothermal Titration Calorimetry. Biomolecular Interactions Analysis - Malvern Panalytical.
  • Cryo-EM. AstraZeneca.
  • Computational Approaches for Studying Protein-Ligand Interactions. (2023, April 29). Hilaris.
  • Searching for the Protein Targets of Bioactive Molecules. CHIMIA.
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025, April 11). Chemical Science (RSC Publishing) DOI:10.1039/D5SC02460A.
  • Applications of cryo-EM.
  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. (2020, November 15). MDPI.
  • Exploring Molecular Interactions: A Guide to Biophysical Techniques. (2024, November 4). Omics.
  • Targeted Protein Acetylation in Cells Using Heterobifunctional Molecules. PMC.
  • Sensitive NMR Approach for Determining the Binding Mode of Tightly Binding Ligand Molecules to Protein Targets. (2016, March 14).
  • Surface plasmon resonance. Wikipedia.
  • Ensembling methods for protein-ligand binding affinity prediction. (2024, October 18). PMC.
  • Validation of ligands in macromolecular structures determined by X-ray crystallography. (2018, March 2). Acta Crystallographica Section D: Structural Biology.
  • Hydrogen-Deuterium Exchange Mass Spectrometry Solution.
  • (PDF) Identification, characterization, and structure-activity relationship of the ASIC3-selective peptide WRPRFa. (2026, January 17).
  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023, January 22). Frontiers.
  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.
  • Isothermal Titration Calorimetry: Thermodynamic Analysis of the Binding Thermograms of Molecular Recognition Events by Using Equilibrium Models. (2013, January 23). IntechOpen.
  • Estimating Protein-Ligand Binding Affinity using High- Throughput Screening by NMR. UNL Digital Commons.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

Sources

Comparative

Comparative analysis of the metabolic stability of 2-(4-Aminophenyl)-3-methylbutanoic acid derivatives.

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the metabolic stability of early-stage pharmacophores is not merely about measuring half-lives—it is about understanding the me...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the metabolic stability of early-stage pharmacophores is not merely about measuring half-lives—it is about understanding the mechanistic causality of enzymatic degradation. The 2-(4-Aminophenyl)-3-methylbutanoic acid scaffold presents a fascinating, albeit challenging, structural profile. It contains multiple metabolic "soft spots" that trigger distinct biotransformation pathways, often leading to rapid clearance or the generation of reactive, toxic intermediates.

This guide provides an in-depth, objective comparative analysis of the parent 2-(4-Aminophenyl)-3-methylbutanoic acid against three rationally designed derivatives. By dissecting the structural liabilities and validating them through rigorous, self-validating in vitro methodologies, we can establish a predictive framework for optimizing this class of compounds.

Mechanistic Causality of Metabolic Liabilities

The parent scaffold, 2-(4-Aminophenyl)-3-methylbutanoic acid, possesses three primary sites of metabolic vulnerability, each governed by different enzymatic families:

  • The Aniline Moiety (N-Oxidation): Primary aromatic amines are highly susceptible to Cytochrome P450 (CYP450)—specifically CYP1A2 and CYP3A4—mediated N-oxidation. This pathway generates hydroxylamines that can further oxidize into reactive nitroso species, which are notorious for causing idiosyncratic toxicity and methemoglobinemia 1.

  • The Carboxylic Acid (Acyl Glucuronidation): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) rapidly conjugate glucuronic acid to the carboxylate. The resulting acyl glucuronides are electrophilic and prone to intramolecular rearrangement or transacylation with nucleophilic lysine residues on hepatic proteins, a primary driver of drug-induced liver injury (DILI) 2.

  • The Isopropyl Group (Aliphatic Hydroxylation): The branched aliphatic chain is a classic target for CYP3A4-mediated hydroxylation, driving rapid systemic clearance.

MetabolicPathways Parent 2-(4-Aminophenyl)-3-methylbutanoic acid NOxidation N-Oxidation (CYP450) Parent->NOxidation Aniline AcylGluc Acyl Glucuronidation (UGT) Parent->AcylGluc Carboxyl AliphaticOx Aliphatic Hydroxylation Parent->AliphaticOx Isopropyl ReactiveMet1 Nitroso Species (Toxicity) NOxidation->ReactiveMet1 ReactiveMet2 Protein Adduction (DILI) AcylGluc->ReactiveMet2 InactiveMet Clearance Metabolites AliphaticOx->InactiveMet

Fig 1. Primary metabolic pathways and toxicological liabilities of the parent scaffold.

Structural Modifications & Rationale

To objectively compare performance, we evaluated the parent compound against three rationally designed derivatives aimed at mitigating these specific liabilities:

  • Compound A (Parent): 2-(4-Aminophenyl)-3-methylbutanoic acid.

  • Compound B (N-Acetylated): 2-(4-Acetamidophenyl)-3-methylbutanoic acid. Rationale: Converts the primary amine to an amide, eliminating the potential for direct N-oxidation.

  • Compound C (Aryl-Fluorinated): 2-(4-Amino-3,5-difluorophenyl)-3-methylbutanoic acid. Rationale: Strategic ortho-fluorination withdraws electron density from the aniline, lowering its pKa and increasing the oxidation potential of the aromatic ring, thereby resisting CYP-mediated attack 3. This is a hallmark strategy in modern drug design 4.

  • Compound D (Alpha-Fluorinated): 2-(4-Aminophenyl)-2-fluoro-3-methylbutanoic acid. Rationale: Blocks alpha-proton abstraction and sterically hinders the adjacent isopropyl group from aliphatic oxidation.

Comparative Data Analysis

The quantitative performance of these derivatives was assessed using Human Liver Microsomes (HLM) for Phase I metabolism and cryopreserved Human Hepatocytes for a holistic Phase I/II profile.

Table 1: In Vitro Pharmacokinetic Parameters
CompoundModificationHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Hepatocyte t1/2​ (min)Hepatocyte CLint​ (µL/min/10⁶ cells)
A Parent14.297.618.537.4
B N-Acetylation42.132.924.328.5
C 3,5-Difluoro88.5 15.6 62.1 11.1
D Alpha-Fluoro35.439.121.033.0
Table 2: Metabolite Distribution Profiling (Relative % at 60 mins)
CompoundUnchanged ParentN-Oxide / NitrosoAcyl GlucuronideAliphatic Hydroxyl
A 12%28%45%15%
B 25%<1%58%16%
C 68% <2% 22%8%
D 18%31%48%<3%

Data Interpretation: Compound A exhibits rapid clearance driven simultaneously by N-oxidation and acyl glucuronidation. While Compound B successfully eliminates N-oxidation, it shunts the metabolic flux entirely toward UGT-mediated glucuronidation, resulting in only a marginal improvement in hepatocyte half-life. Compound C (the 3,5-difluoro derivative) demonstrates the most profound stability. By reducing the nucleophilicity of the aniline, it not only halts N-oxidation but also subtly alters the physicochemical properties (pKa and LogD) of the molecule, indirectly reducing its affinity for UGT active sites.

Self-Validating Experimental Methodologies

To ensure reproducibility and eliminate vendor-specific enzymatic bias—a known confounding factor in early ADME screening 5—the following self-validating protocols were strictly adhered to.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay isolates Phase I (CYP450/FMO) clearance mechanisms.

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled HLMs (minimum n=50 donors to ensure average population CYP expression) strictly on ice to prevent enzymatic degradation.

  • Pre-incubation: Combine HLMs (final concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, keeping organic solvent <0.1% to prevent CYP inhibition) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450; its addition acts as a precise "time zero" trigger.

  • Self-Validating Quenching: At exactly 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately submerge into 150 µL of ice-cold acetonitrile containing 100 ng/mL labetalol (Internal Standard). Causality: The cold organic solvent instantly denatures the CYP proteins, freezing the metabolic profile. The internal standard added at the quench step validates extraction efficiency and LC-MS/MS ionization consistency.

  • Processing: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a complete cellular environment, essential for capturing Phase II UGT-mediated acyl glucuronidation.

  • Thawing and Viability Check: Thaw cryopreserved human hepatocytes at 37°C. Assess viability using Trypan Blue exclusion. Causality: Viability must exceed 80%; dead cells leak essential cytosolic cofactors (like UDPGA), which artificially halts Phase II metabolism and yields false-positive stability data.

  • Suspension: Suspend viable hepatocytes in Williams' Medium E at a density of 1×106 cells/mL.

  • Incubation: Add test compounds (1 µM final) to the suspension in a 96-well plate. Incubate at 37°C under 5% CO₂ with gentle orbital shaking to prevent cell settling and localized hypoxia.

  • Quenching & Quantification: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL to 150 µL of cold acetonitrile (with IS). Analyze via LC-MS/MS in MRM mode, monitoring both parent depletion and the +176 Da mass shift characteristic of glucuronide conjugates.

Workflow Prep Compound Prep (1 µM) Incubate HLM / Hepatocyte Incubation (37°C) Prep->Incubate Quench Quench (Cold ACN + IS) Incubate->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Fig 2. Self-validating high-throughput workflow for in vitro metabolic stability assessment.

Conclusion

The 2-(4-Aminophenyl)-3-methylbutanoic acid scaffold is inherently unstable due to dual liabilities: aniline N-oxidation and carboxylic acid acyl glucuronidation. While simple N-acetylation (Compound B) prevents direct oxidation, it fails to protect the molecule from rapid Phase II clearance. Strategic 3,5-difluorination of the aromatic ring (Compound C) proves to be the superior modification, successfully dampening both Phase I and Phase II metabolic liabilities without requiring bioisosteric replacement of the core carboxylic acid.

References

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) . Frontiers in Pharmacology.[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology . Chemical Research in Toxicology (ACS Publications).[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . PubMed Central (PMC).[Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications . RSC Publishing.[Link]

  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery . PubMed Central (PMC).[Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 2-(4-Aminophenyl)-3-methylbutanoic acid

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical is understanding its...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical is understanding its interactions within the complex cellular environment. This guide provides an in-depth evaluation of the off-target effects of a novel compound, 2-(4-Aminophenyl)-3-methylbutanoic acid. As this molecule is not extensively characterized in public literature, we will first address the essential prerequisite of target identification before delving into a comparative analysis of off-target profiling methodologies. This guide is structured to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound evaluation.

Introduction: The Challenge of a Novel Chemical Entity

2-(4-Aminophenyl)-3-methylbutanoic acid is a small molecule with potential biological activity. However, without an established primary target, evaluating its "off-target" effects is premature. The term "off-target" implies a known "on-target." Therefore, the initial and most crucial phase of our investigation is target deconvolution. This process of identifying the specific molecular targets of a bioactive compound is fundamental to understanding its mechanism of action, potential efficacy, and, ultimately, its safety profile.[1] Most small molecule drugs interact with multiple targets, and these interactions can lead to both therapeutic benefits and adverse effects.[2]

Part 1: The Prerequisite—Identifying the Primary Target(s)

Before we can assess what a compound shouldn't do, we must first determine what it does. For a novel compound like 2-(4-Aminophenyl)-3-methylbutanoic acid, a multi-pronged approach combining computational and experimental methods is essential for identifying its primary biological target(s).

Conceptual Workflow for Target Identification

The process begins with generating hypotheses using computational methods, which are then validated through rigorous experimental techniques.

cluster_0 Computational Hypothesis Generation cluster_1 Experimental Validation cluster_2 Target Confirmation A In Silico Target Prediction (Ligand & Structure-Based) B Affinity-Based Methods (e.g., Chemical Proteomics) A->B Generates candidate list for bait design C Label-Free Methods (e.g., CETSA, DARTS) A->C Narrows down proteins to test D Identified Primary Target(s) B->D C->D A Primary Target Identified B Broad Panel Screening (e.g., Kinase & GPCR Panels) A->B Assess interaction with common target families C Phenotypic Screening (Cell-based Assays) A->C Unbiased functional assessment D Hit Deconvolution & Validation B->D C->D Identify targets of phenotypic hits E Structure-Activity Relationship (SAR) & Rational Drug Design D->E Guide chemical modifications F Optimized Lead Compound (Improved Selectivity) E->F

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Comparative

Orthogonal Methods for Validating the Purity of 2-(4-Aminophenyl)-3-methylbutanoic Acid: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge of Amphoteric APIs In pharmaceutical development, establishing the exact purity of active pharmaceutical ingredients (APIs) and critical intermediates is a foundational regulatory r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Amphoteric APIs

In pharmaceutical development, establishing the exact purity of active pharmaceutical ingredients (APIs) and critical intermediates is a foundational regulatory requirement. 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS 131361-69-8) presents a unique analytical challenge due to its amphoteric nature. The molecule features both a basic aniline group ( pKa​≈4.6 ) and an acidic carboxylic acid moiety ( pKa​≈4.0 ).

Relying on a single analytical technique, such as traditional liquid chromatography, introduces a high risk of masking co-eluting structural isomers or failing to detect non-chromophoric contaminants. To establish a robust control strategy, regulatory guidelines mandate the use of orthogonal analytical methods—systems that differ significantly in their physical or chemical separation principles 1[1].

This guide objectively compares three orthogonal techniques—Reversed-Phase HPLC (RP-HPLC), Capillary Zone Electrophoresis (CZE), and Quantitative NMR (qNMR)—detailing the mechanistic causality behind each protocol and providing cross-validated experimental data.

Methodological Comparisons & Self-Validating Protocols

Method 1: Reversed-Phase HPLC (RP-HPLC)

Mechanistic Rationale: At physiological pH, 2-(4-Aminophenyl)-3-methylbutanoic acid exists as a highly polar zwitterion, leading to poor retention and peak tailing on standard C18 columns. By adjusting the mobile phase to pH 2.0 using Trifluoroacetic acid (TFA), the carboxylic acid is fully protonated (neutralized) and the aniline group becomes cationic. The TFA acts as an ion-pairing agent for the protonated amine, artificially increasing the molecule's hydrophobicity and ensuring robust retention.

Step-by-Step Protocol:

  • Column Selection: C18, 150 x 4.6 mm, 3 µm (Superficially porous particles for high mass transfer efficiency).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes, followed by a 3-minute column wash at 95% B.

  • Flow Rate & Temperature: 1.0 mL/min; Column oven strictly maintained at 30°C to stabilize mobile phase viscosity.

  • Detection: UV at 254 nm (optimal for the aromatic aniline chromophore).

  • System Suitability Testing (SST): Inject a resolution standard containing the analyte and a known des-methyl impurity. Resolution ( Rs​ ) must be ≥2.0 . Six replicate injections of the standard must yield a peak area Relative Standard Deviation (RSD) ≤1.0% .

Method 2: Capillary Zone Electrophoresis (CZE)

Mechanistic Rationale: To achieve true orthogonality to RP-HPLC, CZE separates analytes based on their charge-to-mass ratio rather than hydrophobicity 2[2]. By utilizing a borate buffer at pH 9.5, the carboxylic acid is fully deprotonated (anionic) while the aniline remains neutral. The molecule migrates under the influence of the electric field, providing a distinct selectivity profile capable of resolving neutral impurities that would otherwise co-elute in RP-HPLC.

Step-by-Step Protocol:

  • Capillary: Bare fused-silica capillary, 50 µm internal diameter, 40 cm effective length.

  • Background Electrolyte (BGE): 50 mM Sodium Borate buffer, pH 9.5.

  • Sample Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: +25 kV (Normal polarity; the anionic analyte is swept to the cathode by the overpowering electroosmotic flow).

  • Temperature: 25°C.

  • Detection: Diode Array Detector (DAD) at 214 nm.

  • System Suitability Testing (SST): Migration time RSD for six replicate injections must be ≤1.5% . The theoretical plate count ( N ) must exceed 100,000 to ensure high-efficiency separation.

Method 3: Quantitative NMR (qNMR)

Mechanistic Rationale: Unlike chromatographic methods that rely on relative UV response factors, qNMR is a primary ratio method that provides absolute mass fraction quantification without requiring an identical reference standard 3[3]. The fundamental principle is that the integrated area of an NMR resonance is strictly proportional to the number of nuclei producing that signal 4[4]. This makes it an invaluable tool for detecting non-chromophoric impurities and validating primary reference materials 5[5].

Step-by-Step Protocol:

  • Internal Calibrant Selection: Maleic acid (NIST-traceable CRM). It provides a sharp singlet at ~6.2 ppm, which does not overlap with the aliphatic or aromatic protons of the analyte 6[6].

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic acid using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters: 1 H-NMR at 600 MHz. Use a 90° excitation pulse.

  • Relaxation Delay (D1): Set to 30 seconds. Causality: The delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons to ensure complete magnetization recovery and accurate integration 4[4].

  • Data Processing: Apply exponential line broadening (0.3 Hz), phase manually, and apply rigorous baseline correction.

  • System Suitability Testing (SST): The signal-to-noise ratio (S/N) for the quantified peaks must be ≥250 . The mass balance calculation must be performed in triplicate, with an RSD ≤0.5% .

Comparative Experimental Data

The following table summarizes a cross-validation study performed on a single synthetic batch of 2-(4-Aminophenyl)-3-methylbutanoic acid.

Analytical MethodPrimary Separation MechanismLimit of Detection (LOD)Precision (RSD, %)Calculated Purity (Batch A)Key Analytical Advantage
RP-HPLC (UV 254 nm)Hydrophobic interaction0.01%0.5%99.2% (Area %)High sensitivity; Ideal for routine QC release.
CZE (UV 214 nm)Electrophoretic mobility0.05%1.2%98.9% (Area %)Resolves co-eluting neutral impurities missed by HPLC.
1 H-qNMR None (Direct quantification)0.10%0.8%98.1% (Mass Fraction)Absolute quantification; accounts for non-UV active impurities (e.g., residual water, inorganic salts).

Note on Data Interpretation: The qNMR purity is mathematically lower than the chromatographic purities. This is a common and expected phenomenon; HPLC and CZE normalize purity based solely on UV-absorbing components (Area %), whereas qNMR calculates the absolute mass fraction, inherently accounting for invisible mass such as residual solvents or inorganic salts.

Orthogonal Workflow Visualization

OrthogonalValidation Sample 2-(4-Aminophenyl)-3-methylbutanoic Acid (API Batch) HPLC RP-HPLC (Hydrophobicity) Sample->HPLC pH 2.0 CZE Capillary Electrophoresis (Charge-to-Mass) Sample->CZE pH 9.5 QNMR Quantitative NMR (Proton Resonance) Sample->QNMR Int. Std. HPLC_Data Chromatographic Purity (Relative %) HPLC->HPLC_Data CZE_Data Electrophoretic Purity (Relative %) CZE->CZE_Data QNMR_Data Absolute Mass Fraction (Absolute %) QNMR->QNMR_Data Validation Comprehensive Purity Profile (Cross-Validated Data) HPLC_Data->Validation CZE_Data->Validation QNMR_Data->Validation

Orthogonal analytical workflow for comprehensive purity validation.

References

  • qNMR--a Versatile Concept for the Validation of Natural Product Reference Compounds, nih.gov, 5

  • Guideline on the chemistry of active substances, European Medicines Agency (EMA), 1

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay, ACS Publications, 6

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation, MDPI, 4

  • Stimuli Article (qNMR), US Pharmacopeia (USP), 3

  • The Role of Complimentary Methods in Analytical Quality Control, American Pharmaceutical Review, 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Aminophenyl)-3-methylbutanoic acid

Essential Safety and Operational Guide for Handling 2-(4-Aminophenyl)-3-methylbutanoic Acid For researchers and drug development professionals, handling bifunctional pharmaceutical intermediates requires a rigorous, mech...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Operational Guide for Handling 2-(4-Aminophenyl)-3-methylbutanoic Acid

For researchers and drug development professionals, handling bifunctional pharmaceutical intermediates requires a rigorous, mechanistic approach to laboratory safety. 2-(4-Aminophenyl)-3-methylbutanoic acid (CAS: 131361-69-8) is a highly valuable synthetic building block, but its structural profile—combining an aliphatic carboxylic acid with an aniline moiety—presents severe, often underestimated occupational hazards[1].

This guide provides a comprehensive, causality-driven framework for selecting Personal Protective Equipment (PPE), executing operational workflows, and managing waste. By understanding the why behind these safety protocols, laboratories can build self-validating systems that protect personnel and ensure regulatory compliance.

Mechanistic Hazard Analysis: The Aniline Liability

The primary hazard of 2-(4-Aminophenyl)-3-methylbutanoic acid stems from its aniline (aminobenzene) substructure. Unlike simple organic acids, aniline derivatives are highly lipophilic and readily penetrate the stratum corneum of the skin[2].

Once systemically absorbed, the compound undergoes hepatic metabolism via Cytochrome P450 enzymes (specifically N-hydroxylation). The resulting N-phenylhydroxylamine intermediates enter red blood cells and oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ )[3]. This creates methemoglobin , which cannot bind oxygen, leading to a dangerous condition known as methemoglobinemia. Symptoms include cyanosis (bluish skin), dizziness, tachycardia, and in severe cases, asphyxia and death[3][4].

ToxicityPathway A 2-(4-Aminophenyl)-3-methylbutanoic acid (Dermal/Inhalation Exposure) B Systemic Absorption (Lipophilic Aniline Moiety) A->B Rapid uptake C Hepatic CYP450 Metabolism (N-hydroxylation) B->C Transport to liver D N-phenylhydroxylamine Intermediate C->D Oxidation E Hemoglobin Oxidation (Fe2+ -> Fe3+) D->E RBC interaction F Methemoglobinemia (Tissue Hypoxia & Cyanosis) E->F Oxygen displacement

Figure 1: Mechanistic pathway of aniline-induced methemoglobinemia following systemic absorption.

Personal Protective Equipment (PPE) Matrix

Because skin absorption is the primary vector for aniline toxicity, standard laboratory PPE is insufficient[2][5]. Nitrile gloves, commonly used in labs, have a similar polarity profile to aromatic amines, allowing the chemical to swell the polymer matrix and permeate rapidly. Butyl rubber or Polyvinyl Alcohol (PVA) must be used, as their dense, non-polar elastomeric structures repel lipophilic aromatic compounds[6].

PPE CategorySpecificationMechanistic JustificationEst. Breakthrough Time
Primary Gloves Butyl Rubber or PVA (0.5mm+)Provides a dense, non-polar barrier against lipophilic aromatic amines, preventing transdermal absorption.> 480 minutes (Excellent)
Incidental Gloves Nitrile (Double-gloved)Strictly for short-term, incidental splash protection. Must be removed immediately upon contamination.< 30 minutes (Poor)
Eye Protection Chemical Splash GogglesProtects against aerosolized powder or solvent splashes causing severe corneal damage.ANSI Z87.1 Compliant
Respirator NIOSH N95 / P100Prevents inhalation of fine particulates. Anilines cause respiratory tract irritation and systemic toxicity via alveolar absorption.NIOSH 42 CFR 84
Body Protection Tyvek Sleeves / Lab CoatPrevents dermal accumulation on forearms. Fully buttoned to prevent dust settling on street clothes.OSHA 29 CFR 1910.132

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every handling step must include a verification check. Do not handle this compound on an open benchtop; all operations must occur within a certified chemical fume hood[5][6].

Step-by-Step Dispensing and Reaction Setup:

  • System Verification: Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizers and strong acids[5].

  • PPE Donning & Inspection: Equip butyl rubber gloves, a fully-buttoned lab coat, and chemical splash goggles. Inspect gloves for micro-tears using the inflation method[6].

  • Dispensing: Because the compound is a dry powder, static electricity can cause aerosolization. Use an anti-static weighing spatula and a static eliminator (ionizer) if available. Weigh the material directly into a tared, sealable reaction vessel inside the hood.

  • Solvent Introduction: If dissolving the compound, add the organic solvent slowly via a pressure-equalizing dropping funnel or syringe. Caution: Dissolving the powder in organic solvents drastically increases its skin permeability if a splash occurs[2].

  • Vessel Sealing: Seal the reaction vessel before removing it from the fume hood. Wipe the exterior of the sealed vessel with a dry Kimwipe to ensure no residual powder is transferred to other lab areas.

OperationalWorkflow Step1 1. Pre-Operation Verify Fume Hood & Don Butyl Gloves Step2 2. Dispensing Weigh via Anti-Static Spatula Step1->Step2 Step3 3. Reaction Setup Seal Vessel & Introduce Solvent Step2->Step3 Step4 4. Decontamination Wipe with 5% Acetic Acid Step3->Step4 Step5 5. Waste Disposal Segregate as Toxic Organics Step4->Step5

Figure 2: Step-by-step operational workflow for the safe handling and disposal of the compound.

Decontamination and Disposal Plan

Proper decontamination relies on exploiting the chemical's properties. Because the aniline moiety is a weak base, it can be protonated to form a highly water-soluble salt, making cleanup highly efficient.

Decontamination Methodology:

  • Chemical Quenching: Wipe down the balance, spatulas, and fume hood surface with a 5% acetic acid solution . The acid protonates the amine group, forming an anilinium acetate salt that is easily lifted from surfaces.

  • Secondary Wash: Follow the acid wipe with a standard soap and water wash to remove residual acidity and organics.

Waste Disposal Methodology:

  • Segregation: Do not mix aniline-derivative waste with acidic or oxidizing waste streams, as exothermic reactions can occur[5].

  • Containment: Place all contaminated consumables (Kimwipes, disposable spatulas, incidental nitrile gloves) into a sealable, high-density polyethylene (HDPE) hazardous waste bucket[6].

  • Labeling: Clearly label the container as "Toxic Organic Waste - Contains Aniline Derivatives" to alert environmental health and safety (EHS) personnel of the specific methemoglobinemia hazard[5].

Emergency Response: First Aid

In the event of exposure, immediate action is required to prevent systemic absorption:

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the skin with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this will accelerate absorption[5][6].

  • Inhalation/Ingestion: Move the victim to fresh air. If cyanosis (blue lips/fingernails) is observed, administer oxygen if trained to do so, and seek immediate emergency medical attention. Medical professionals may need to administer Methylene Blue, the specific antidote for severe methemoglobinemia[5][7].

References

  • (R)-2-(4-Aminophenyl)-3-methylbutanoic Acid | PubChem. National Institutes of Health (NIH).
  • Material Safety Data Sheet: Aniline. Fisher Scientific / TN.edu.
  • Product Safety Assessment: Aniline. Lanxess.
  • Hazardous Material Use and Management: Aniline. Rutgers University Environmental Health and Safety.
  • Standard Operating Procedure for Aniline. Washington State University.

Sources

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